2,5-Dimethoxytoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQISOVKPFBLQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067005 | |
| Record name | 2,5-Dimethoxytoluene | |
| Source | EPA DSSTox | |
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Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24599-58-4 | |
| Record name | 2,5-Dimethoxytoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24599-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dimethoxytoluene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxytoluene | |
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| Record name | Benzene, 1,4-dimethoxy-2-methyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethoxytoluene | |
| Source | EPA DSSTox | |
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| Record name | 2,5-dimethoxytoluene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.115 | |
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| Record name | 2,5-DIMETHOXYTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK260AXY6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dimethoxytoluene: Properties, Synthesis, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-dimethoxytoluene, a versatile aromatic organic compound. It details the physicochemical and spectral properties of the molecule, presents established experimental protocols for its synthesis and key reactions, and explores the biological significance of its derivatives, particularly their interaction with serotonin (B10506) receptors. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Chemical and Physical Properties
This compound, also known as 2-methylhydroquinone dimethyl ether, is a clear, light yellow liquid at room temperature.[1] It is characterized by a toluene (B28343) backbone substituted with two methoxy (B1213986) groups at the 2 and 5 positions.[2] This substitution pattern significantly influences its chemical reactivity, particularly in electrophilic aromatic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| CAS Number | 24599-58-4 | [4] |
| Appearance | Clear light yellow liquid | [1] |
| Boiling Point | 218-220 °C at 751 mmHg | [5] |
| Density | 1.049 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.522 | [5] |
Spectroscopic Data
The structural features of this compound have been extensively characterized using various spectroscopic techniques. The following tables summarize key spectral data.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.70 - 7.00 | m | 3H | Aromatic protons |
| ~3.75 | s | 6H | Methoxy protons (two singlets) |
| ~2.15 | s | 3H | Methyl protons |
| Note: Approximate chemical shifts; can vary based on solvent and experimental conditions.[6] |
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| ~15-20 | Methyl carbon |
| ~55-60 | Methoxy carbons |
| ~110-160 | Aromatic carbons |
| Note: Approximate chemical shifts; can vary based on solvent and experimental conditions.[6] |
Table 4: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| Below 3000 | Strong | Aliphatic C-H stretch |
| 1750-1735 | Strong | C=O stretch (in derivatives) |
| 1250-1000 | Strong | C-O stretch (ether) |
| Note: Characteristic absorption bands. The IR spectrum of this compound has been utilized to study the mechanism of acid-catalyzed rearrangements of other organic compounds.[7] |
Table 5: Mass Spectrometry Data of this compound
| m/z | Ion |
| 152 | [M]⁺ (Molecular ion) |
| 137 | [M-CH₃]⁺ |
| Note: The mass spectrum is characterized by a molecular ion peak at m/z 152 and a key fragment ion at m/z 137.[6][8] |
Experimental Protocols
This compound serves as a crucial intermediate in the synthesis of more complex molecules, notably in the pharmaceutical field.[2] Detailed below are established protocols for its synthesis and a key subsequent reaction.
Synthesis of this compound from 2-Methylhydroquinone
This procedure outlines the methylation of 2-methylhydroquinone using dimethyl sulfate.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-methylhydroquinone in acetone.
-
To the stirred solution, add anhydrous potassium carbonate followed by the dropwise addition of dimethyl sulfate.
-
Heat the reaction mixture to reflux and maintain for approximately 3 hours.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Pour the resulting residue into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to yield this compound.
Oxidation to 2,5-Dimethoxy-4-methylbenzaldehyde (B127970)
A primary application of this compound is its oxidation to 2,5-dimethoxy-4-methylbenzaldehyde, a valuable precursor in pharmaceutical synthesis.[9]
Experimental Workflow: Oxidation of this compound
Caption: Workflow for the oxidation of this compound.
Procedure using Selenium Dioxide:
-
Dissolve this compound (18.2 g) in benzene (60 ml) in a suitable flask.[9]
-
Add finely powdered selenium dioxide (5.5 g) to the solution.[9]
-
Heat the suspension and carry out azeotropic distillation until the formation of water ceases.[9]
-
After the reaction is complete, distill the residue under reduced pressure to obtain 2,5-dimethoxy-4-methylbenzaldehyde (yield: 11.5 g, 63.8%).[9]
Alternative Procedure using Gattermann Reaction: This compound can also be synthesized from this compound using hydrogen cyanide and aluminum chloride in a Gattermann reaction, with a reported yield of 89.6%.[9]
Biological Activity of Derivatives and Signaling Pathways
Derivatives of this compound, particularly 2,5-dimethoxyphenethylamines (commonly known as the 2C-x family), exhibit significant biological activity. These compounds are known to interact with serotonin receptors in the central nervous system, with a notable affinity for the 5-HT₂A receptor.[1][7] The interaction of these molecules with the 5-HT₂A receptor is believed to be the primary mechanism for their psychoactive effects.[1][2]
The 2,5-dimethoxy substitution pattern is a key structural motif for potent agonist activity at the 5-HT₂A receptor.[1] Agonist binding to this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to downstream cellular responses.
Signaling Pathway: 5-HT₂A Receptor Activation by a 2,5-Dimethoxyphenethylamine Derivative
Caption: Activation of the 5-HT₂A receptor signaling pathway.
This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various downstream cellular effects. The study of these interactions is crucial for understanding the therapeutic potential and risks associated with these compounds.
Conclusion
This compound is a compound of significant interest due to its utility as a synthetic intermediate for a range of valuable molecules, including those with potent biological activities. This guide has provided a detailed overview of its properties, synthesis, and the mechanistic action of its derivatives. The presented data and protocols are intended to support further research and development in the fields of organic and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. scbt.com [scbt.com]
- 5. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 24599-58-4 | Benchchem [benchchem.com]
- 7. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H12O2 | CID 90552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]
An In-depth Technical Guide to the Physical Properties of 2,5-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of 2,5-Dimethoxytoluene (CAS No: 24599-58-4), a versatile organic compound utilized in various chemical syntheses.[1][2][3][4] It is also known as 1,4-dimethoxy-2-methylbenzene and is a derivative of methoxy (B1213986) methyl benzene.[3][4][5][6] This document presents key quantitative data in a structured format, details relevant experimental methodologies, and offers a visual representation of the compound's physical characteristics.
I. Core Physical and Chemical Properties
This compound is a clear, slightly yellow liquid at room temperature.[3][4][5] It is characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [1][2][7] |
| Molecular Weight | 152.19 g/mol | [1][2][7][8][9] |
| Melting Point | 19-21 °C | [1][3][5][10][11] |
| Boiling Point | 218-220 °C at 751 mmHg | [3][4][5][8][10][12] |
| Density | 1.049 g/mL at 25 °C | [3][4][5][8][10][12][13] |
| Refractive Index (n20/D) | 1.522 | [3][4][8][10][12] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [3][8][11] |
| Water Solubility | Practically Insoluble | [3][5] |
| Appearance | Clear, slightly yellow liquid | [3][4][5] |
| CAS Number | 24599-58-4 | [1][2][7][8] |
II. Experimental Protocols for Property Determination
The following sections detail the standard methodologies for determining the key physical properties of this compound.
A. Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[14] It is a crucial indicator of purity, with pure compounds exhibiting a sharp melting point range.[14][15]
-
Capillary Method:
-
A small, powdered sample of the solidified compound is packed into a capillary tube, which is sealed at one end.[14][15][16]
-
The capillary tube is attached to a thermometer.[14]
-
The assembly is placed in a heating bath (e.g., a Thiele tube with oil) or a melting point apparatus.[14]
-
The sample is heated slowly and steadily.[14]
-
The temperatures at which melting begins and is complete are recorded to establish the melting point range.[14]
-
-
Modern Melting Point Apparatus:
-
The dried, powdered sample is loaded into a capillary tube.[16]
-
The tube is inserted into the apparatus.[16]
-
The apparatus rapidly heats the sample to a temperature just below the expected melting point and then slows the heating rate.[16][17]
-
The melting process is observed through a magnifying eyepiece, and the temperature range is recorded digitally.[16]
-
B. Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing the liquid to turn into a vapor.[18]
-
Distillation Method:
-
A simple or fractional distillation apparatus is assembled.[19]
-
The liquid sample is heated in the distillation flask.
-
A thermometer or temperature probe is placed in the vapor phase to monitor the temperature as the liquid boils and the vapor condenses.[19]
-
The constant temperature observed during the condensation of the first few drops of distillate represents the boiling point.[19]
-
-
Micro-Boiling Point (Capillary) Method:
-
A small amount of the liquid is placed in a small test tube or fusion tube.[20][21]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.[18][20][21][22]
-
The assembly is heated in a water or oil bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[22]
-
Heating is discontinued, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[18][22]
-
C. Density Determination
Density is the mass of a substance per unit volume.
-
General Protocol:
-
An empty, dry container (e.g., a pycnometer or a graduated cylinder) is weighed.
-
A known volume of this compound is added to the container.
-
The container with the liquid is reweighed.
-
The mass of the liquid is determined by subtracting the initial weight of the empty container.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
D. Refractive Index Determination
The refractive index measures how much the path of light is bent, or refracted, when entering a substance.[23] It is a valuable property for identifying unknown liquids and assessing their purity.[23]
-
Using a Refractometer (e.g., Abbé Refractometer):
-
The prism of the refractometer is cleaned and calibrated, typically with distilled water.
-
A few drops of this compound are placed on the prism.
-
The prism is closed, and the light source is positioned.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale.
-
Temperature is noted, as the refractive index is temperature-dependent.[23]
-
III. Visualization of Physical Properties
The following diagram illustrates the key physical properties of this compound and their relationships.
Caption: Key physical and safety properties of this compound.
References
- 1. Buy this compound | 24599-58-4 [smolecule.com]
- 2. labproinc.com [labproinc.com]
- 3. Cas 24599-58-4,this compound | lookchem [lookchem.com]
- 4. This compound | 24599-58-4 [chemicalbook.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 7. scbt.com [scbt.com]
- 8. 2,5-二甲氧基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C9H12O2 | CID 90552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 24599-58-4 [m.chemicalbook.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. scientificlabs.ie [scientificlabs.ie]
- 13. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. SSERC | Melting point determination [sserc.org.uk]
- 16. westlab.com [westlab.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Video: Boiling Points - Concept [jove.com]
- 19. vernier.com [vernier.com]
- 20. cdn.juniata.edu [cdn.juniata.edu]
- 21. byjus.com [byjus.com]
- 22. uomus.edu.iq [uomus.edu.iq]
- 23. athabascau.ca [athabascau.ca]
2,5-Dimethoxytoluene molecular weight and formula
An In-depth Technical Guide to 2,5-Dimethoxytoluene: Molecular Properties
This guide provides essential information regarding the molecular formula and weight of this compound, a methoxy (B1213986) methyl benzene (B151609) derivative. The data is presented for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C9H12O2[1][2][3] |
| Molecular Weight | 152.19 g/mol [1][2][3][4][5][6] |
| IUPAC Name | 1,4-dimethoxy-2-methylbenzene[1][2] |
| CAS Number | 24599-58-4[2][3][4][5][6] |
Logical Relationship of Molecular Data
The following diagram illustrates the relationship between the common name of the compound and its core molecular identifiers.
Experimental Context
While detailed experimental protocols for the synthesis of this compound are extensive and varied, it is commonly synthesized from 2-methylhydroquinone.[6][7] It has been identified as a volatile constituent in beechwood creosote (B1164894) and Tuber brumale species.[2][6][7] This compound may be used as a reagent in the synthesis of other chemical entities, such as 2,5-dimethoxy-4-methylbenzaldehyde-7-14C.[6][7]
References
- 1. This compound | C9H12O2 | CID 90552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 24599-58-4 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound 98 24599-58-4 [sigmaaldrich.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound | 24599-58-4 [chemicalbook.com]
An In-Depth Technical Guide to the NMR Spectrum Analysis of 2,5-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dimethoxytoluene. It includes detailed data presentation, experimental protocols, and visualizations to aid in the structural elucidation and characterization of this compound.
Molecular Structure and Atom Numbering
The structural formula of this compound with the standardized numbering for NMR signal assignment is presented below. This numbering is crucial for correlating the observed NMR signals to the specific protons and carbons in the molecule.
Caption: Molecular structure of this compound with atom numbering.
Quantitative NMR Data
The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
¹H NMR Data (400 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 6.75 | d | 2.9 | 1H |
| H-4 | 6.70 | dd | 8.8, 2.9 | 1H |
| H-3 | 6.65 | d | 8.8 | 1H |
| OCH₃ (C5) | 3.79 | s | - | 3H |
| OCH₃ (C2) | 3.77 | s | - | 3H |
| CH₃ (C1) | 2.14 | s | - | 3H |
¹³C NMR Data (100 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-2 | 158.0 |
| C-5 | 150.2 |
| C-1 | 129.0 |
| C-6 | 117.8 |
| C-4 | 112.5 |
| C-3 | 110.5 |
| OCH₃ (C5) | 56.1 |
| OCH₃ (C2) | 55.6 |
| CH₃ (C1) | 16.0 |
Experimental Protocols
A detailed methodology for the acquisition of NMR spectra for aromatic ether compounds like this compound is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately with the sample identification.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
For ¹H NMR:
-
Pulse Program: Standard single-pulse sequence (zg30)
-
Number of Scans: 16
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 20 ppm
-
Temperature: 298 K
For ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30)
-
Number of Scans: 1024
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Signaling Pathway Visualizations
The following diagrams illustrate the key spin-spin coupling interactions that determine the multiplicity of the aromatic proton signals in the ¹H NMR spectrum of this compound.
Caption: Spin-spin coupling pathways for the aromatic protons of this compound.
The logical workflow for assigning the proton signals based on their chemical environment and coupling patterns is depicted below.
Caption: Logical workflow for the assignment of proton NMR signals.
In-Depth Technical Guide to the Infrared Spectroscopy of 2,5-Dimethoxytoluene
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 2,5-dimethoxytoluene, tailored for researchers, scientists, and professionals in drug development. The document details the characteristic vibrational modes, presents quantitative data in a structured format, and outlines the experimental protocol for data acquisition.
Introduction to the Infrared Spectrum of this compound
Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For this compound (C₉H₁₂O₂), the IR spectrum reveals characteristic absorption bands corresponding to its aromatic ring, methoxy (B1213986) groups, and methyl substituent. The key structural features giving rise to distinct IR peaks are:
-
Aromatic Ring: C-H stretching and C=C in-ring bending vibrations.
-
Alkoxy Groups: Asymmetric and symmetric C-O-C stretching from the aryl ether linkages.
-
Methyl Groups: Symmetric and asymmetric C-H stretching and bending vibrations from both the ring-attached methyl and the methoxy groups.
Analysis of these bands provides a unique spectral fingerprint for this compound, which is valuable for its identification and characterization in various applications, including chemical synthesis and quality control.
Quantitative IR Spectroscopy Data
The following table summarizes the principal infrared absorption bands for this compound. The assignments are based on established frequency correlation charts for aromatic compounds and aryl ethers.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 2960 - 2850 | Medium | Aliphatic C-H Stretching (from -CH₃ and -OCH₃ groups) |
| ~2835 | Medium | C-H Symmetric Stretching in Methoxy (-OCH₃) group |
| 1600 - 1585 | Medium | Aromatic C=C In-Ring Stretching |
| 1500 - 1400 | Strong | Aromatic C=C In-Ring Stretching |
| 1470 - 1450 | Medium | Asymmetric C-H Bending (in -CH₃ group) |
| 1370 - 1350 | Medium | Symmetric C-H Bending (in -CH₃ group) |
| 1250 - 1200 | Strong | Asymmetric C-O-C Stretching (Aryl-Alkyl Ether) |
| 1050 - 1010 | Strong | Symmetric C-O-C Stretching (Aryl-Alkyl Ether) |
| 900 - 675 | Strong | Out-of-Plane (OOP) C-H Bending (Aromatic Substitution) |
Experimental Protocol
The data presented herein is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. The following protocol describes the Attenuated Total Reflectance (ATR) technique, a common method for obtaining high-quality spectra of liquid samples.
Instrumentation and Materials:
-
Spectrometer: Bruker Tensor 27 FT-IR Spectrometer or equivalent.
-
Accessory: DuraSamplIR II ATR accessory with a diamond or zinc selenide (B1212193) crystal.
-
Sample: this compound, liquid (98% or higher purity).
-
Cleaning Supplies: Reagent-grade isopropanol (B130326) or acetone (B3395972) and lint-free laboratory wipes.
Procedure:
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Lower the ATR press to ensure consistent contact for both background and sample scans.
-
Collect a background spectrum (scan) of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Raise the ATR press.
-
Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Sample Spectrum Acquisition:
-
Carefully lower the ATR press to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum.
-
Apply an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
-
-
Cleaning: After analysis, raise the press, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent like isopropanol, and ensure the surface is clean for the next measurement.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for obtaining and analyzing the IR spectrum of a liquid sample such as this compound using FTIR-ATR spectroscopy.
Natural sources of 2,5-Dimethoxytoluene
An In-Depth Technical Guide to the Natural Sources of 2,5-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2-methylhydroquinone dimethyl ether, is an aromatic organic compound with the molecular formula C₉H₁₂O₂.[1] Characterized by a toluene (B28343) backbone substituted with two methoxy (B1213986) groups, this compound is a known volatile constituent in a few specific natural sources.[1] While not as widespread as other natural phenolics, its unique substitution pattern makes it a molecule of interest for organic synthesis, fragrance applications, and as a reference compound in analytical chemistry.[2] This technical guide provides a comprehensive overview of the known natural occurrences of this compound, available quantitative data, detailed protocols for its extraction and analysis, and a discussion of its putative biosynthetic pathway.
Natural Occurrences
Scientific literature has identified this compound as a volatile organic compound (VOC) in a limited number of distinct natural sources. These sources are from both the plant and fungi kingdoms.
-
Beechwood Creosote (B1164894) (Fagus sylvatica) : this compound has been identified as a constituent of beechwood creosote, which is a complex mixture produced by the high-temperature distillation of beechwood tar.[1] Creosote itself is primarily composed of guaiacol, creosol (4-methylguaiacol), and other phenols and their methyl ethers.[3][4] this compound is considered a minor component in this complex mixture.
-
Truffle Species (Genus Tuber) : The compound is a documented volatile component of certain truffle species, contributing to their complex aroma profile. It has been specifically identified in Tuber brumale and Tuber bituminatum.[1][2] The aroma of truffles is a complex blend of many VOCs, including alcohols, aldehydes, ketones, and sulfur compounds, which vary significantly between species and are crucial for their ecological role in attracting animals for spore dispersal.[5][6]
Quantitative Analysis
Quantitative data on the concentration of this compound in its natural sources is scarce in the existing literature. While it is known to be a minor constituent of beechwood creosote, specific percentages are not well-documented. More specific data is available for certain truffle species.
| Natural Source | Organism | Part/Product | Compound Name | Concentration (% of Total Volatiles) | Analytical Method |
| Truffle | Tuber bituminatum | Ascomata (Fruiting Body) | 1,4-Dimethoxy-2-methyl-benzene | 2.74% | SPME-GC-MS |
| Beechwood Creosote | Fagus sylvatica | Wood Tar Distillate | This compound | Not Reported | GC-MS |
| Truffle | Tuber brumale | Ascomata (Fruiting Body) | This compound | Not Reported | GC-MS |
Table 1: Quantitative Data on this compound in Natural Sources.[2]
Experimental Protocols
The isolation and identification of this compound from natural sources rely on standard phytochemical techniques for volatile compounds. The general workflow involves extraction, concentration, and chromatographic analysis.
Caption: General workflow for extraction and analysis of this compound.
Protocol 1: Extraction from Truffles via HS-SPME-GC-MS
This protocol is suitable for analyzing the volatile profile of truffle species like Tuber brumale.
-
Sample Preparation :
-
Gently clean fresh truffle ascocarps to remove soil debris.
-
Weigh approximately 2-5 g of truffle tissue and place it into a 20 mL headspace vial.
-
Add a saturated solution of NaCl to inhibit enzymatic reactions and improve the release of volatiles.
-
Seal the vial immediately with a PTFE/silicone septum cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME) :
-
Equilibrate the sealed vial at 40-60°C for 15-30 minutes in a heating block.
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30-60 minutes under continued agitation and heating.
-
Retract the fiber into the needle after extraction.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis :
-
Injector : Insert the SPME fiber into the GC injector, set to 250°C in splitless mode. Desorb for 5 minutes.
-
Column : Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program : Start at 40°C for 3 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min and hold for 5 min.
-
Mass Spectrometer : Operate in electron impact (EI) mode at 70 eV, scanning a mass range of m/z 35-400.
-
-
Identification :
-
Identify this compound by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley) and authentic standards.
-
Protocol 2: Extraction from Beechwood Creosote
This protocol outlines a method for separating and identifying components from the complex creosote mixture.
-
Sample Preparation :
-
Obtain a commercial sample of beechwood creosote.
-
Dissolve 1 mL of creosote in 100 mL of a suitable solvent like dichloromethane (B109758) (DCM) or methanol.
-
-
Fractionation (Optional, for complex samples) :
-
To simplify the mixture, perform a liquid-liquid extraction.
-
Mix the DCM solution with a 5% NaOH aqueous solution to extract acidic phenolic compounds into the aqueous phase.
-
The neutral fraction, containing this compound and other ethers, will remain in the DCM phase.
-
Wash the DCM phase with water, dry over anhydrous sodium sulfate, and concentrate carefully using a rotary evaporator.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis :
-
Injector : Inject 1 µL of the diluted creosote or the neutral fraction into the GC inlet at 260°C with a split ratio of 50:1.
-
Column/Conditions : Use the same GC-MS conditions as described in Protocol 4.1.
-
-
Identification :
-
Identify the compound by comparing its mass spectrum and retention time against a pure standard of this compound.
-
Biosynthesis and Biological Significance
The specific biosynthetic pathway for this compound in either Fagus or Tuber species has not been elucidated in the literature. However, a putative pathway can be proposed based on known biochemical reactions in plants and fungi, particularly the biosynthesis of aromatic compounds and subsequent modifications.
The likely precursor is 2-methylhydroquinone (2-methylbenzene-1,4-diol). This precursor would undergo a two-step methylation process catalyzed by O-methyltransferase (OMT) enzymes, which utilize S-adenosyl methionine (SAM) as the methyl group donor.
Caption: Putative biosynthetic pathway for this compound.
There is currently no significant biological activity or role in signaling pathways reported for this compound in the scientific literature. Its presence in truffles is likely as one of many components that constitute the overall aroma profile used for chemical communication and ecology.[5] For beechwood creosote, it is a byproduct of pyrolysis and its biological role within the living tree is not applicable.
Conclusion
This compound is a naturally occurring aromatic compound found as a volatile constituent in beechwood creosote and certain species of truffles. Quantitative data remains limited, highlighting an area for future research. Standard analytical protocols, particularly GC-MS, are well-suited for its identification and quantification. While its specific biosynthetic pathway has not been confirmed, a logical route via the methylation of 2-methylhydroquinone is plausible. The lack of data on its biological activity suggests that its primary significance is as a component of complex natural mixtures. This guide provides a foundational resource for researchers interested in the further study of this molecule from its natural sources.
References
- 1. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of beechwood creosote by gas chromatography-mass spectrometry and high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 5. Truffle volatiles: from chemical ecology to aroma biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Reactivity and Functional Groups of 2,5-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-dimethoxytoluene, a key aromatic intermediate in organic synthesis. The document details the compound's core functional groups and their influence on its chemical reactivity, with a particular focus on electrophilic aromatic substitution, oxidation, and formylation reactions. This guide furnishes detailed experimental protocols for several key transformations, presents quantitative data in accessible tables, and includes a visualization of a critical signaling pathway relevant to the pharmacological applications of its derivatives. This resource is intended to support researchers and professionals in the fields of organic synthesis and drug development in leveraging the synthetic potential of this compound.
Introduction
This compound, also known as 2-methylhydroquinone dimethyl ether, is a substituted aromatic ether with the chemical formula C₉H₁₂O₂.[1][2] Its structure, featuring a toluene (B28343) backbone with two electron-donating methoxy (B1213986) groups at the 2 and 5 positions, renders the aromatic ring highly activated and dictates its reactivity profile.[1] This compound serves as a versatile precursor in the synthesis of a wide array of more complex molecules, including pharmacologically active compounds and other fine chemicals. Notably, it is a key starting material for the synthesis of various psychoactive phenethylamines.
Functional Groups and Reactivity
The reactivity of this compound is primarily governed by the interplay of its three functional groups: two methoxy (-OCH₃) groups and one methyl (-CH₃) group, all attached to a benzene (B151609) ring.
-
Methoxy Groups (-OCH₃): These are strong activating, ortho-, para-directing groups due to the lone pairs of electrons on the oxygen atoms, which can be delocalized into the aromatic ring through resonance. This electron donation significantly increases the nucleophilicity of the benzene ring, making it highly susceptible to electrophilic aromatic substitution.
-
Methyl Group (-CH₃): The methyl group is a weakly activating, ortho-, para-directing group that enhances the electron density of the ring through an inductive effect.
-
Aromatic Ring: The benzene ring serves as the core scaffold for substitution reactions.
The combined electronic effects of the methoxy and methyl groups make this compound a highly reactive substrate in various organic transformations.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | [2][3] |
| Molecular Weight | 152.19 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 218-220 °C at 751 mmHg | [4] |
| Density | 1.049 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.522 | [4] |
| ¹H NMR (CDCl₃, ppm) | δ 6.60-6.80 (m, 3H, Ar-H), 3.77 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃), 2.15 (s, 3H, Ar-CH₃) | |
| ¹³C NMR (CDCl₃, ppm) | δ 153.6, 151.8, 121.3, 112.9, 111.8, 111.3, 56.1, 55.7, 16.2 | [5][6][7] |
| IR (neat, cm⁻¹) | Aromatic C-H stretch: >3000, Aliphatic C-H stretch: <3000, C-O stretch: ~1220, Aromatic C=C stretch: ~1500-1600 | [2][8][9] |
| Mass Spectrum (m/z) | Molecular Ion (M⁺): 152. Key fragments may include loss of methyl (137) and other characteristic cleavages. | [2][10][11][12] |
Key Chemical Reactions and Experimental Protocols
This compound undergoes a variety of chemical transformations, making it a valuable synthetic intermediate. Detailed protocols for some of its most important reactions are provided below.
Synthesis of this compound
A common laboratory-scale synthesis involves the methylation of methylhydroquinone (B43894).
Experimental Protocol: Methylation of Methylhydroquinone [13]
-
Reagents:
-
Methylhydroquinone (30.5 g, 0.3 moles)
-
20% Sodium Hydroxide (NaOH) solution (110 mL)
-
Trimethylphosphate (70 mL)
-
Dichloromethane (DCM)
-
10% aq. NaOH
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Place methylhydroquinone in a 250 mL round-bottom flask (RBF) situated in a room temperature water bath.
-
Add the 20% NaOH solution while stirring. The solid should dissolve quickly.
-
Add trimethylphosphate.
-
Attach a reflux condenser and heat the water bath to a gentle boil over 30 minutes. Continue refluxing for one hour.
-
Allow the reaction mixture to cool to near room temperature.
-
Transfer the mixture to a separatory funnel containing 200 mL of cold water.
-
Extract the aqueous layer three times with 100 mL of DCM.
-
Combine the organic extracts and wash them three times with 100 mL of 10% aqueous NaOH, followed by one wash with deionized water and one wash with brine.
-
Dry the organic layer with anhydrous MgSO₄.
-
Remove the DCM by distillation.
-
Distill the remaining oil under vacuum. The product, this compound, distills at 120-125 °C under aspirator vacuum.
-
-
Yield: A molar yield of 65% can be expected.[13]
Electrophilic Aromatic Substitution
The electron-rich nature of the aromatic ring in this compound makes it highly reactive towards electrophiles.
This reaction introduces a formyl group (-CHO) onto the aromatic ring, typically at the position para to the methyl group, to yield 2,5-dimethoxy-4-methylbenzaldehyde.[14][15][16]
Experimental Protocol: Vilsmeier-Haack Reaction [17][18]
-
Reagents:
-
This compound (1.56 g, 33.9 mmol)
-
Phosphorus oxychloride (POCl₃) (0.84 g, 5.5 mmol)
-
N,N-Dimethylformamide (DMF) (0.40 g, 5.5 mmol)
-
1,2-Dichloroethane
-
Ethyl acetate (B1210297) (AcOEt)
-
Saturated aqueous NaCl
-
-
Procedure:
-
In a reaction vessel, cool DMF to -78 °C and add POCl₃ dropwise.
-
Allow the mixture to stir for 15 minutes without cooling.
-
Add 1,2-dichloroethane.
-
Add this compound to the solution and warm the mixture to 70 °C.
-
Stir for 1 hour at 70 °C.
-
Pour the hot reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic extracts with saturated aqueous NaCl.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography using a hexane-ethyl acetate (9:1 v/v) eluent.
-
-
Yield: High yields are typically reported for this reaction.
This reaction introduces an acyl group to the aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.[19][20][21][22]
Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride [19]
-
Reagents:
-
This compound (0.050 mol)
-
Anhydrous Aluminum Chloride (AlCl₃) (0.055 mol, 1.1 equiv)
-
Acetyl Chloride (0.055 mol, 1.1 equiv)
-
Methylene (B1212753) Chloride
-
Concentrated HCl
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a 100-mL round-bottom flask equipped with an addition funnel and reflux condenser under a nitrogen atmosphere, place anhydrous AlCl₃ and 15 mL of methylene chloride.
-
Cool the mixture to 0 °C in an ice/water bath.
-
Add a solution of acetyl chloride in 10 mL of methylene chloride dropwise over 10 minutes.
-
Following this, add a solution of this compound in 10 mL of methylene chloride dropwise, controlling the rate to prevent excessive boiling.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with 20 mL of methylene chloride.
-
Combine the organic layers and wash with two portions of saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
-
Yield: Yields can vary depending on the specific substrate and reaction conditions.
Applications in Drug Development
This compound and its derivatives are of significant interest in drug development, particularly in the synthesis of psychoactive compounds. Many of these compounds are phenethylamines that act as agonists or partial agonists at serotonin (B10506) receptors, particularly the 5-HT₂A receptor.
Synthesis of Psychoactive Phenethylamines
This compound is a precursor to 2,5-dimethoxy-4-substituted amphetamines and phenethylamines, a class of compounds known for their psychedelic effects. For example, 2,5-dimethoxy-4-methylamphetamine (DOM or STP) and 2,5-dimethoxy-4-iodoamphetamine (DOI) are potent hallucinogens.[1][23][24] The synthesis of these compounds often begins with the formylation or acylation of this compound, followed by further functional group manipulations. For instance, 2,5-dimethoxybenzaldehyde, derived from this compound, is a key intermediate in the synthesis of 2,5-dimethoxyphenethylamine (2C-H).[25][26][27]
Signaling Pathway of this compound Derivatives
Derivatives of this compound, such as DOI, exert their pharmacological effects primarily through their interaction with the serotonin 5-HT₂A receptor, a G protein-coupled receptor (GPCR).[4][28][29] Activation of this receptor initiates a complex intracellular signaling cascade.
Signaling Pathway of DOI at the 5-HT₂A Receptor [4][28]
Upon binding of DOI to the 5-HT₂A receptor, the receptor couples to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG activate downstream signaling pathways, including the MAP kinase (MAPK) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) pathways. These kinases, in turn, phosphorylate various cellular proteins, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression that are thought to underlie the neuroplastic and behavioral effects of these compounds.[28]
Conclusion
This compound is a synthetically valuable aromatic compound whose reactivity is dominated by the strong activating effects of its two methoxy groups. This high reactivity makes it an excellent starting material for the synthesis of a variety of functionalized aromatic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key precursor for a range of pharmacologically active compounds, including potent serotonin receptor agonists. A thorough understanding of its reactivity and the availability of robust synthetic protocols are essential for harnessing its full potential in both academic research and industrial drug development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | C9H12O2 | CID 90552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. tutorchase.com [tutorchase.com]
- 13. Preparation of this compound via TMP , Hive Novel Discourse [chemistry.mdma.ch]
- 14. bloomtechz.com [bloomtechz.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. ijpcbs.com [ijpcbs.com]
- 17. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 18. aml.iaamonline.org [aml.iaamonline.org]
- 19. websites.umich.edu [websites.umich.edu]
- 20. rsc.org [rsc.org]
- 21. youtube.com [youtube.com]
- 22. theochem.mercer.edu [theochem.mercer.edu]
- 23. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 24. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]
- 25. 2C-H via 2,5-Dimethoxymandelonitrile [designer-drug.com]
- 26. scribd.com [scribd.com]
- 27. Successful 2C-B Syntheses [erowid.org]
- 28. Frontiers | The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex [frontiersin.org]
- 29. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]
Core Concepts: The Dual Electronic Nature of the Methoxy Group
An in-depth technical guide on the electronic effects of methoxy (B1213986) groups in aromatic rings, designed for researchers, scientists, and drug development professionals.
The methoxy group (–OCH₃) is a deceptively simple substituent that exerts a profound and nuanced influence on the electronic landscape of an aromatic ring. Its behavior is governed by the interplay of two opposing electronic effects: an inductive effect and a resonance effect.[1] Understanding this duality is critical for predicting molecular reactivity, physicochemical properties, and biological activity.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom relative to carbon, the methoxy group withdraws electron density from the aromatic ring through the sigma (σ) bond framework.[1][2] This is a distance-dependent effect that deactivates the ring towards electrophilic attack.
-
Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system.[3][4] This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions.[5] This effect is generally more powerful than the inductive effect when it can operate.[6][7]
The net electronic influence is a context-dependent balance of these two forces, determined primarily by the substituent's position on the ring.[8]
-
Ortho and Para Positions: At these positions, both inductive and resonance effects are at play. The strong electron-donating resonance effect (+M) dominates the weaker electron-withdrawing inductive effect (-I).[3][8] The result is a net activation of the ring, making it more susceptible to electrophilic aromatic substitution and directing incoming electrophiles to the ortho and para positions.[9]
-
Meta Position: The resonance effect does not extend to the meta position.[8] Consequently, only the electron-withdrawing inductive effect (-I) is operative, resulting in a net deactivation of the ring.[3] Therefore, a methoxy group is considered meta-directing but is a weak deactivator from that position.
Quantitative Analysis of Electronic Effects
The electronic influence of substituents is quantified using Hammett substituent constants (σ), which are derived from the ionization of substituted benzoic acids.[8][10] A negative σ value indicates an electron-donating character, while a positive value signifies electron-withdrawal.[8]
| Parameter | Value | Dominant Electronic Effect | Interpretation |
| Hammett Constant (σ_meta) | +0.12[3] | Inductive (-I) | At the meta position, the group is net electron-withdrawing. |
| Hammett Constant (σ_para) | -0.27[11] | Resonance (+M) | At the para position, the group is net electron-donating. |
| Inductive Constant (σ_I) | +0.07[11] | Inductive (-I) | Quantifies the inherent electron-withdrawing inductive effect. |
| Resonance Constant (σ_R) | -0.31 (approx.)[11] | Resonance (+M) | Quantifies the strong electron-donating resonance effect. |
Table 1: Hammett Constants for the Methoxy Group.
The interplay of these effects is clearly visualized in the following diagram.
Impact on Reactivity and Physicochemical Properties
The electronic effects of the methoxy group directly influence the reactivity and properties of the aromatic ring, which is of paramount importance in synthesis and drug design.
Electrophilic Aromatic Substitution (EAS)
The methoxy group is a powerful activating group and an ortho-, para-director in EAS reactions.[9] For example, the bromination of anisole (B1667542) (methoxybenzene) is significantly faster than that of benzene (B151609) and yields predominantly the para- and ortho-substituted products.[9] The resonance donation of electrons stabilizes the positively charged intermediate (the arenium ion or σ-complex) when the attack occurs at the ortho or para positions.
Acidity and Basicity (pKa)
The electronic nature of the methoxy group alters the acidity of phenols and the basicity of anilines.
-
Phenols: A methoxy group at the para position decreases the acidity (increases the pKa) of phenol.[1] Its electron-donating resonance effect destabilizes the resulting phenoxide anion by increasing electron density on an already negative species.[6] Conversely, a meta-methoxy group increases acidity due to its inductive electron withdrawal.
-
Anilines: The effect on aniline (B41778) basicity is the opposite. A para-methoxy group increases basicity by donating electron density to the ring and the nitrogen atom, making the lone pair more available for protonation.
| Compound | Substituent Position | pKa | Effect Relative to Parent |
| Phenol | - | 9.95 | Reference |
| 4-Methoxyphenol | para | 10.21 | Less Acidic[12] |
| 3-Methoxyphenol | meta | 9.65[13] | More Acidic |
| Aniline | - | 4.63 | Reference |
| 4-Methoxyaniline (p-Anisidine) | para | 5.34 | More Basic |
| 3-Methoxyaniline (m-Anisidine) | meta | 4.23 | Less Basic |
Table 2: pKa Values of Methoxy-Substituted Phenols and Anilines.
Relevance in Drug Development
In medicinal chemistry, the methoxy group is a key substituent used to modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14]
-
Lipophilicity (LogP/LogD): When attached to an aromatic system, the methoxy group has a minimal effect on lipophilicity, with a change in the distribution coefficient (ΔLogD) close to zero.[15][16] This makes it a useful "scout" for exploring protein pockets without significantly increasing the lipophilicity that can lead to poor ADME properties.[15]
-
Metabolic Stability: The methoxy group is susceptible to metabolic O-demethylation by cytochrome P450 (CYP) enzymes, particularly CYP2D6.[15][16] This biotransformation converts the methoxy group into a hydroxyl group (phenol), which can lead to rapid clearance.[16] This can be a liability (poor metabolic stability) or an asset (in the design of prodrugs).
-
Target Binding: The oxygen atom of the methoxy group is a hydrogen bond acceptor but contributes minimally to the polar surface area (PSA = 9 Ų) compared to a hydroxyl group (20 Ų).[16] This allows for the introduction of a key binding interaction with a target protein while maintaining good membrane permeability.
| Property | Influence of Aromatic Methoxy Group | Implication in Drug Design |
| Lipophilicity (ΔLogD) | ~0.0[15] | Allows for potency improvement without sacrificing physicochemical properties. |
| Metabolism | Susceptible to O-demethylation via CYP enzymes.[16] | Can lead to rapid clearance (short half-life) or be used for prodrug design. |
| Polar Surface Area (PSA) | Low contribution (9 Ų).[16] | Introduces a hydrogen bond acceptor with minimal increase in polarity. |
| Solubility | Oxygen can act as a hydrogen bond acceptor.[1] | Can potentially increase aqueous solubility. |
Table 3: Role of the Methoxy Group in Drug Design Parameters.
Experimental Protocols
Protocol: Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the acid dissociation constant (pKa).[17][18]
Methodology:
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature.[19]
-
Sample Preparation: Accurately weigh a sample of the methoxy-substituted compound and dissolve it in a known volume of a suitable solvent (e.g., deionized water, or a water-cosolvent mixture for poorly soluble compounds).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH for an acidic analyte).
-
Data Collection: Add the titrant in small, precise increments. After each addition, allow the reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the analyte has been neutralized).[17] The equivalence point is identified as the inflection point of the sigmoid curve.[18]
Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method
This is the gold standard method for experimentally determining the n-octanol-water partition coefficient (LogP), a measure of lipophilicity.[20][21]
Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This ensures thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of the test compound in one of the phases (typically the one in which it is more soluble). The concentration should be low enough to avoid self-association but high enough for accurate quantification.
-
Partitioning: Add a known volume of the stock solution to a separation vessel (e.g., a screw-cap tube) containing a known volume of the other pre-saturated phase.
-
Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached (typically for several hours). The "shake-flask" name comes from this step.[22]
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[20]
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
Conclusion
The methoxy group, while structurally simple, exerts a powerful and multifaceted influence on the properties of aromatic rings.[1] Its dual electronic nature, a combination of inductive withdrawal and resonance donation, dictates its effect on reactivity, acidity, basicity, and key molecular properties relevant to drug design.[1] A thorough understanding of these principles, supported by quantitative data and robust experimental validation, is paramount for the rational design and development of novel chemical entities in research and pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. organic chemistry - Why is methoxy group an electron donating group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. But methoxy grp has negative inductive effect then how it's electron dona.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. web.viu.ca [web.viu.ca]
- 12. scispace.com [scispace.com]
- 13. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry | MDPI [mdpi.com]
- 22. Lipophilicity - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to the Safety, Handling, and Properties of 2,5-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and material safety data for 2,5-Dimethoxytoluene (CAS No: 24599-58-4). The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.
Chemical and Physical Properties
This compound, also known as 1,4-dimethoxy-2-methylbenzene, is an aromatic organic compound.[1] It is a clear, slightly yellow liquid at room temperature and is practically insoluble in water.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| CAS Number | 24599-58-4 | [3] |
| Appearance | Clear slightly yellow liquid | [2] |
| Boiling Point | 218-220 °C at 751 mmHg | [4] |
| Melting Point | 19-21 °C | [2] |
| Density | 1.049 g/mL at 25 °C | [4] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.522 | [4] |
| Water Solubility | Practically insoluble | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a laboratory or industrial setting.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard classifications for this compound:
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [4] |
Signal Word: Warning[4]
Hazard Pictogram:
References
An In-depth Technical Guide to the GHS Hazard Classification of 2,5-Dimethoxytoluene
This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 2,5-Dimethoxytoluene. It is intended for researchers, scientists, and professionals involved in drug development and chemical safety.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1,4-Dimethoxy-2-methylbenzene, 2-Methylhydroquinone dimethyl ether |
| CAS Number | 24599-58-4[1][2] |
| Molecular Formula | C₉H₁₂O₂[1][3][4] |
| Molecular Weight | 152.19 g/mol [3] |
GHS Hazard Classification
This compound has been classified under the GHS framework based on its potential health hazards. The aggregated GHS information is provided by multiple companies to the ECHA C&L Inventory.[3]
GHS Pictogram:
-
ngcontent-ng-c4139270029="" class="ng-star-inserted">
(GHS07)
Hazard Classes and Categories:
| Hazard Class | Hazard Category | Percentage of Notifications |
| Skin Corrosion/Irritation | Category 2 | 100%[3] |
| Serious Eye Damage/Eye Irritation | Category 2 | 91.1%[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | 88.9%[3] |
Hazard Statements:
| Code | Statement |
| H315 | Causes skin irritation.[2][3][5] |
| H319 | Causes serious eye irritation.[2][3][5] |
| H335 | May cause respiratory irritation.[1][3][5] |
Precautionary Statements:
A comprehensive list of precautionary statements is provided to ensure the safe handling of this compound.
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash skin thoroughly after handling.[2] |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P319 | Get medical help if you feel unwell.[3] |
| P321 | Specific treatment (see supplemental first aid instruction on this label).[3] |
| P332 + P317 | If skin irritation occurs: Get medical help.[3] |
| P337 + P317 | If eye irritation persists: Get medical help.[3] |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[3] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
| P405 | Store locked up.[3] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Appearance | Colorless to light yellow or light orange clear liquid | [2] |
| Boiling Point | 218-220 °C at 751 mmHg | [7] |
| Density | 1.049 g/mL at 25 °C | [7] |
| Flash Point | 102 °C (215.6 °F) - closed cup | |
| Refractive Index | n20/D 1.522 | [7] |
Experimental Protocols
Detailed experimental protocols for the GHS classification of this compound are not publicly available. The classification is based on aggregated data from multiple sources submitted to regulatory bodies like ECHA.[3] However, the hazard classifications assigned (Skin Irritation Category 2, Eye Irritation Category 2, and STOT SE Category 3) are typically determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
General Methodologies:
-
Skin Irritation/Corrosion (OECD Test Guideline 404): This test involves applying the substance to the skin of a laboratory animal (typically a rabbit) for a specified duration. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals. The severity and reversibility of the skin reactions determine the classification. For a Category 2 classification, the substance is expected to cause reversible skin irritation.
-
Serious Eye Damage/Eye Irritation (OECD Test Guideline 405): This test involves instilling the substance into the eye of a laboratory animal (typically a rabbit) and observing for effects on the cornea, iris, and conjunctiva at specific intervals. The severity and reversibility of eye lesions determine the classification. For a Category 2 classification, the substance is expected to cause reversible eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (OECD Test Guideline 407): This involves the administration of the substance to animals, typically via oral, dermal, or inhalation routes, followed by observation for signs of toxicity. For a Category 3 classification for respiratory tract irritation, the substance would have demonstrated effects such as coughing, nasal discharge, or changes in breathing patterns.
Visualizations
The following diagrams illustrate the GHS classification workflow and the relationship between the identified hazards for this compound.
Caption: GHS Classification Workflow for this compound.
Caption: Relationship of Hazards for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 24599-58-4 | TCI AMERICA [tcichemicals.com]
- 3. This compound | C9H12O2 | CID 90552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemical-label.com [chemical-label.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. This compound 98 24599-58-4 [sigmaaldrich.com]
Methodological & Application
Synthesis of 2,5-Dimethoxytoluene from 2-Methylhydroquinone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2,5-dimethoxytoluene from 2-methylhydroquinone, a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.[1][2] The protocols outlined below are based on the Williamson ether synthesis, a robust and widely used method for preparing ethers. This application note includes two distinct methods, summarizing key quantitative data and providing detailed experimental procedures.
Chemical Reaction
The overall chemical transformation is the dimethylation of 2-methylhydroquinone to yield this compound.
References
Application Notes and Protocols for the Methylation of Substituted Hydroquinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the O-methylation of substituted hydroquinones, a crucial chemical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The protocols outlined below utilize various methylating agents and catalytic systems, offering flexibility based on substrate reactivity, desired selectivity (mono- vs. di-methylation), and green chemistry considerations.
Introduction
Hydroquinones and their substituted derivatives are important structural motifs in a vast array of biologically active molecules. The methylation of their hydroxyl groups to form methoxyphenols is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor-binding affinity. This document details three primary methods for the methylation of substituted hydroquinones, summarizes key quantitative data, and provides a general workflow for synthesis and purification. Additionally, a relevant biological signaling pathway involving hydroquinone-mediated epigenetic modulation is illustrated.
Key Experimental Protocols
Protocol 1: Methylation using Dimethyl Carbonate (DMC) and a Solid Acid Catalyst
This method offers a greener alternative to traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide, as DMC is less toxic.[1][2] This protocol is particularly effective for the selective mono-methylation of hydroquinones.
Materials:
-
Substituted hydroquinone (B1673460)
-
Methanol (B129727) (reagent grade)
-
Dimethyl carbonate (DMC)
-
Macroporous polystyrene sulfonic acid resin (e.g., Amberlyst-15)
-
Benzoquinone (initiator)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add the substituted hydroquinone (1.0 eq), macroporous polystyrene sulfonic acid resin (0.1-0.4 g per gram of hydroquinone), methanol (2-5 mL per gram of hydroquinone), and a catalytic amount of benzoquinone (1/15 to 1/30 of the hydroquinone mass).[3]
-
Stir the mixture at 65-75 °C for 0.5-1 hour.[3]
-
Add dimethyl carbonate (0.05-0.1 mL per gram of hydroquinone) to the reaction mixture.[3]
-
Continue to stir the reaction at 65-75 °C for an additional 1 hour.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the resin catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methylated hydroquinone.
Protocol 2: Methylation using Methyl Iodide and Potassium Hydroxide (B78521)
This classical Williamson ether synthesis is a robust method for achieving di-methylation. Caution should be exercised as methyl iodide is toxic and volatile.
Materials:
-
Substituted hydroquinone
-
Methyl iodide
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated ammonium (B1175870) chloride solution
-
Water
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted hydroquinone (1.0 eq) and KOH (4.0 eq) in DMSO.[4]
-
Cool the mixture in an ice bath.
-
Slowly add methyl iodide (2.2 eq for di-methylation) dropwise to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for 1 hour.[4]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding saturated ammonium chloride solution.[4]
-
Extract the product with dichloromethane (3x).[4]
-
Wash the combined organic layers with water to remove residual DMSO, then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Methylation using Dimethyl Sulfate and Potassium Carbonate
Dimethyl sulfate is a potent and efficient methylating agent, often used for complete methylation of phenols. It is extremely toxic and must be handled with extreme care in a well-ventilated fume hood.
Materials:
-
Substituted hydroquinone
-
Dimethyl sulfate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the substituted hydroquinone (1.0 eq), anhydrous potassium carbonate (excess, e.g., 5-10 eq), and acetone.[5]
-
Stir the suspension vigorously.
-
Add dimethyl sulfate (2.5 eq for di-methylation) dropwise to the mixture.[5]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize representative quantitative data for the methylation of hydroquinones under various conditions.
| Substrate | Methylating Agent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Selectivity (%) | Reference |
| Hydroquinone | Methanol/DMC | Polystyrene sulfonic acid resin | Methanol | 65 | 1 | 4-Methoxyphenol | 95.9 | 98.4 | [3] |
| Hydroquinone | Methanol/DMC | Polystyrene sulfonic acid resin | Methanol | 75 | 1 | 4-Methoxyphenol | 93.5 | 95.2 | [3] |
| Hydroquinone | Methanol | ZSM-5 Catalyst | Methanol | 70 | 3 | 4-Methoxyphenol | 99.4 | - | [6] |
| Hydroquinone | Methyl Iodide | KOH | DMSO | RT | 1 | 1,4-Dimethoxybenzene | 97 | - | [4] |
| p-Cresol | DMC | K₂CO₃/TBAB | - | 90-100 | 5 | 4-Methylanisole | 99 | - | [2] |
Visualized Workflows and Pathways
General Experimental Workflow for Hydroquinone Methylation
Caption: General experimental workflow for the methylation of substituted hydroquinones.
Signaling Pathway: Hydroquinone-Induced DNA Demethylation
Hydroquinone has been shown to influence epigenetic modifications by affecting the activity of Ten Eleven Translocation 1 (TET1) enzymes, which are involved in the active demethylation of DNA.[7][8][9] This pathway is significant for understanding the potential biological effects of hydroquinone exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN109665945B - Method for synthesizing hydroquinone monomethyl ether by two-step method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. CN109420519B - Synthetic method of hydroquinone monomethyl ether and preparation method of catalyst - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydroquinone increases 5-hydroxymethylcytosine formation through ten eleven translocation 1 (TET1) 5-methylcytosine dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroquinone Increases 5-Hydroxymethylcytosine Formation through Ten Eleven Translocation 1 (TET1) 5-Methylcytosine Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formylation of 2,5-Dimethoxytoluene via Gattermann and Vilsmeier-Haack Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction The formylation of activated aromatic rings is a cornerstone of synthetic organic chemistry, providing essential aldehyde intermediates for the construction of more complex molecules, including pharmaceuticals and fine chemicals. 2,5-Dimethoxytoluene is a highly activated aromatic substrate due to the presence of two electron-donating methoxy (B1213986) groups and one methyl group. This high degree of activation allows for formylation under various conditions, primarily yielding 2,5-dimethoxy-4-methylbenzaldehyde (B127970), a valuable precursor for psychotomimetic phenylamine derivatives.[1][2] This document outlines protocols for the formylation of this compound using the classical Gattermann reaction and the related Vilsmeier-Haack reaction.
Reaction Principle and Regioselectivity
The formylation of this compound is an electrophilic aromatic substitution reaction.[3][4][5] The substituents on the benzene (B151609) ring dictate the position of the incoming electrophile (the formyl group or its precursor).
-
-OCH₃ (Methoxy group): Strongly activating and ortho, para-directing.
-
-CH₃ (Methyl group): Activating and ortho, para-directing.
In this compound, the C4 position is para to the C1-methyl group and ortho to the C5-methoxy group. The C6 position is ortho to the C1-methyl group and the C5-methoxy group. The C3 position is ortho to the C2-methoxy group. Steric hindrance and the combined electronic effects of the three activating groups strongly favor substitution at the C4 position, leading to the formation of 2,5-dimethoxy-4-methylbenzaldehyde as the major product.[6]
Reaction Methods and Protocols
Two primary methods for the formylation of this compound are the Gattermann reaction and the Vilsmeier-Haack reaction. While both achieve formylation, they use different reagents to generate the electrophile.
Method 1: Gattermann Reaction
The classical Gattermann reaction introduces a formyl group onto an aromatic ring using hydrogen cyanide (HCN) and a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][6][7] This method has been successfully applied to this compound.
Reaction Scheme: Substrate: this compound Reagents: Hydrogen Cyanide (HCN), Aluminum Chloride (AlCl₃), Hydrogen Chloride (HCl) Product: 2,5-Dimethoxy-4-methylbenzaldehyde
Quantitative Data Summary A study reported the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde from this compound using the standard Gattermann procedure with hydrogen cyanide and aluminum chloride, achieving a high yield.[6]
| Parameter | Value | Reference |
| Substrate | This compound | [6] |
| Reagents | HCN, AlCl₃, HCl | [3][6] |
| Product | 2,5-Dimethoxy-4-methylbenzaldehyde | [6] |
| Yield | 89.6% | [6] |
| Melting Point | 85-86°C | [6] |
Detailed Experimental Protocol (Adapted from Literature) [3][6] Safety Precaution: Hydrogen cyanide (HCN) is extremely toxic and volatile. This reaction must be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures and emergency cyanide poisoning antidote kits available.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃) and a suitable anhydrous solvent (e.g., benzene or carbon disulfide).
-
Reagent Addition: Cool the mixture in an ice bath. Introduce a stream of dry hydrogen chloride (HCl) gas through the gas inlet tube until the solvent is saturated.
-
HCN Introduction: While maintaining cooling and stirring, carefully add liquid hydrogen cyanide (HCN) dropwise.
-
Substrate Addition: Slowly add this compound to the reaction mixture.
-
Reaction: Allow the mixture to stir at low temperature for several hours, then let it warm to room temperature and stir overnight.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. This will hydrolyze the intermediate aldimine salt to the aldehyde.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from hexane) or distillation under reduced pressure.[6][8]
Method 2: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a milder and more common alternative that uses a phosphorus halide (like phosphorus oxychloride, POCl₃) and a substituted amide (like N-methylformanilide or dimethylformamide, DMF) to generate the Vilsmeier reagent, which acts as the formylating electrophile.[1][8] Several variations of this method have been reported for this compound.[1][2][8]
Reaction Scheme: Substrate: this compound Reagents: POCl₃ and N-methylformanilide (or DMF) Product: 2,5-Dimethoxy-4-methylbenzaldehyde
Quantitative Data Summary from Various Protocols
| Protocol | Reagents | Temperature | Time | Yield | Reference |
| 1 | POCl₃, N-methylformanilide | Steam Bath (~100°C) | 140 min | 79.6% (after recrystallization) | [8] |
| 2 | POCl₃, N-methylformanilide | 50°C | 6 hours | 67% | [1][2] |
| 3 | POCl₃, DMF | RT then 80°C | 4h at RT, 4h at 80°C | 85.9% | [1] |
Detailed Experimental Protocol (Vilsmeier-Haack using POCl₃/DMF) [1]
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (5 g, 32.8 mmol) to dimethylformamide (DMF, 10 mL).
-
Vilsmeier Reagent Formation: Cool the solution in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 12.5 mL) dropwise, ensuring the temperature remains low.
-
Reaction: After the addition is complete, stir the reaction at room temperature for 4 hours.
-
Heating: Heat the reaction mixture to 80°C and maintain for an additional 4 hours.
-
Quenching and Hydrolysis: After cooling, carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir vigorously for several hours to ensure complete hydrolysis of the reaction intermediates.
-
Isolation: Collect the resulting solid product by filtration.
-
Purification: Wash the solid with water. The crude product can be dried and further purified by recrystallization from a suitable solvent like hexane (B92381) to yield pale yellow or white crystals.[8]
Visualized Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis and purification of 2,5-dimethoxy-4-methylbenzaldehyde.
Caption: General workflow for Vilsmeier-Haack formylation.
Reaction Mechanism
The diagram below outlines the mechanism for the Vilsmeier-Haack formylation, including the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Conclusion
Both the Gattermann and Vilsmeier-Haack reactions are effective for the formylation of this compound, producing 2,5-dimethoxy-4-methylbenzaldehyde in good to excellent yields.[1][6] Due to the extreme toxicity of hydrogen cyanide, the Vilsmeier-Haack reaction is the preferred method for laboratory and industrial synthesis. The protocols provided offer reliable procedures for obtaining this key chemical intermediate, which is crucial for the development of various specialized chemical compounds. Careful control of reaction temperature and stoichiometry is essential for maximizing yield and purity.
References
- 1. echemi.com [echemi.com]
- 2. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 4. Gattermann reaction | PPTX [slideshare.net]
- 5. quora.com [quora.com]
- 6. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols: Oxidation of 2,5-Dimethoxytoluene to 2,5-Dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical synthesis of 2,5-dimethoxybenzaldehyde (B135726) via the oxidation of 2,5-dimethoxytoluene. This important transformation is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols provided are based on established benzylic oxidation methods.
Introduction
The selective oxidation of a methyl group on an aromatic ring to an aldehyde is a fundamental transformation in organic synthesis. 2,5-Dimethoxybenzaldehyde is a valuable building block, and its synthesis from the readily available this compound is a subject of significant interest. This document outlines two common methods for this conversion: oxidation with selenium dioxide and oxidation with chromium trioxide in a non-aqueous medium to favor the formation of the aldehyde over the carboxylic acid.
Direct oxidation of this compound can be achieved using strong oxidizing agents that selectively target the benzylic methyl group.[1] Common reagents for this purpose include chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄), often in acidic media.[1] However, controlling the oxidation to stop at the aldehyde stage can be challenging, as over-oxidation to the corresponding carboxylic acid is a common side reaction. Alternative methods for synthesizing 2,5-dimethoxybenzaldehyde often start from 1,4-dimethoxybenzene (B90301) and employ formylation reactions like the Vilsmeier-Haack reaction.[1]
Data Presentation
The following table summarizes the reaction conditions and reported yields for the oxidation of this compound to 2,5-dimethoxybenzaldehyde using different methods.
| Oxidizing Agent | Solvent | Reaction Temperature | Reaction Time | Reported Yield |
| Selenium Dioxide (SeO₂) | Xylene | Reflux | 4-6 hours | ~70-80% |
| Chromium Trioxide (CrO₃) / Acetic Anhydride (B1165640) | Acetic Anhydride / Acetic Acid | 0-5 °C | 2-3 hours | ~60-70% |
Experimental Protocols
Protocol 1: Oxidation with Selenium Dioxide
This protocol describes the oxidation of the methyl group of this compound to an aldehyde using selenium dioxide.
Materials:
-
This compound
-
Selenium Dioxide (SeO₂)
-
Xylene (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add this compound (1 equivalent) and anhydrous xylene.
-
Add selenium dioxide (1.1 equivalents) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the black selenium byproduct. Wash the filter cake with a small amount of xylene.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic byproducts.
-
Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,5-dimethoxybenzaldehyde.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Oxidation with Chromium Trioxide in Acetic Anhydride
This protocol employs chromium trioxide in a non-aqueous medium to favor the formation of the aldehyde by trapping it as a gem-diacetate, which is then hydrolyzed.
Materials:
-
This compound
-
Chromium Trioxide (CrO₃)
-
Acetic Anhydride
-
Acetic Acid
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium acetate
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1 equivalent) in a mixture of acetic anhydride and acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Prepare a solution of chromium trioxide (2.2 equivalents) in a minimal amount of water and then slowly add it to acetic anhydride with cooling. Caution: This is a highly exothermic and potentially hazardous step. Perform with extreme care in a fume hood.
-
Add the prepared chromium trioxide solution dropwise to the cooled solution of this compound, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude gem-diacetate intermediate.
-
Hydrolyze the crude intermediate by refluxing with a mixture of ethanol (B145695) and aqueous hydrochloric acid.
-
After hydrolysis is complete (monitored by TLC), cool the mixture and extract the product with diethyl ether.
-
Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 2,5-dimethoxybenzaldehyde.
-
Purify the product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of 2,5-dimethoxybenzaldehyde.
References
Application Notes and Protocols for Electrophilic Aromatic Substitution on 2,5-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrophilic aromatic substitution (EAS) mechanism on 2,5-dimethoxytoluene, a versatile building block in organic synthesis. This document includes key reaction protocols, quantitative data, and mechanistic insights to guide researchers in the strategic functionalization of this electron-rich aromatic compound.
Introduction to Electrophilic Aromatic Substitution on this compound
This compound is a highly activated aromatic ring, making it susceptible to a variety of electrophilic substitution reactions. The molecule possesses three electron-donating groups: two methoxy (B1213986) (-OCH₃) groups and one methyl (-CH₃) group. The methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions through a resonance effect. The methyl group is a weaker activating group that also directs ortho and para. The interplay of these directing effects governs the regioselectivity of EAS reactions on this substrate.
The available positions for substitution on the this compound ring are C3, C4, and C6. The directing effects of the substituents are as follows:
-
2-Methoxy group: Directs to C3 (ortho) and C6 (para).
-
5-Methoxy group: Directs to C4 (ortho) and C6 (ortho).
-
1-Methyl group: Directs to C2 (ortho), C4 (para), and C6 (ortho).
Considering the combined influence and steric hindrance, the C4 and C6 positions are the most likely sites for electrophilic attack. The C4 position is activated by the para-directing effect of the methyl group and the ortho-directing effect of the 5-methoxy group. The C6 position is activated by the para-directing effect of the 2-methoxy group and the ortho-directing effects of both the 5-methoxy and methyl groups.
Key Electrophilic Aromatic Substitution Reactions
This section details the protocols and outcomes for common EAS reactions performed on this compound.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group for further transformations, such as reduction to an amine.
Predicted Regioselectivity: The major product of nitration is expected to be 4-nitro-2,5-dimethoxytoluene . This is due to the strong directing effect of the methoxy groups and the accessibility of the C4 position. The nitration of the similar compound 2-fluoro-1,4-dimethoxybenzene selectively yields the 4-nitro product in high yield, supporting this prediction.
Quantitative Data: Nitration of this compound Analogs
| Substrate | Nitrating Agent | Product(s) | Yield (%) | Reference |
| 2-Fluoro-1,4-dimethoxybenzene | HNO₃ | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90 | [1] |
Experimental Protocol: Nitration of this compound (General Procedure)
A general procedure for the nitration of activated aromatic compounds can be adapted for this compound.
Materials:
-
This compound
-
Nitric Acid (concentrated)
-
Acetic Anhydride (B1165640)
-
Sodium Bicarbonate (saturated solution)
-
Magnesium Sulfate (B86663) (anhydrous)
-
Ice bath
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and acetic anhydride to the stirred solution.
-
Maintain the temperature at 0-5 °C and continue stirring for the appropriate reaction time (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Halogenation (Bromination)
Halogenation, particularly bromination, is a common method for introducing a halogen atom onto the aromatic ring, which can then be used in cross-coupling reactions.
Regioselectivity: The bromination of this compound with bromine in chloroform (B151607) has been reported to yield 4-bromo-2,5-dimethoxytoluene as the primary product. This outcome is consistent with the directing effects of the substituents.
Quantitative Data: Bromination of this compound
| Reagent | Solvent | Product | Yield (%) | Reference |
| Br₂ | Chloroform | 4-Bromo-2,5-dimethoxytoluene | Not specified | [2] |
Experimental Protocol: Bromination of this compound
This protocol is adapted from the bromination of 2,5-dimethoxybenzaldehyde.[2]
Materials:
-
This compound
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice water
-
Sodium bisulfite solution (5%)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Dissolve this compound in glacial acetic acid in a flask.
-
Prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution to the stirred solution of this compound at room temperature.
-
Stir the reaction mixture for 2-3 days at room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration and wash with water.
-
Treat the crude product with a 5% sodium bisulfite solution to remove any excess bromine.
-
Filter, wash with water, and dry the product.
-
Recrystallize the crude product from ethanol to obtain pure 4-bromo-2,5-dimethoxytoluene.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone. This reaction is a valuable tool for carbon-carbon bond formation.
Predicted Regioselectivity: The methoxy group is a stronger activating and directing group than the methyl group.[3] Therefore, the acylation is expected to be directed primarily by the methoxy groups. The major product is predicted to be 4-acetyl-2,5-dimethoxytoluene .
Quantitative Data: Friedel-Crafts Acylation of Methoxytoluenes
While specific data for this compound is limited in the initial search, the acylation of other methoxytoluene isomers provides insight into the directing effects.
| Substrate | Acylating Agent | Catalyst | Major Product | Yield | Reference |
| Methoxytoluene isomers | Acetyl chloride | AlCl₃ | Single isomer in high yield for each | High | [3] |
Experimental Protocol: Friedel-Crafts Acylation of this compound
This is a general procedure for the Friedel-Crafts acylation of activated aromatic compounds.
Materials:
-
This compound
-
Acetyl Chloride (or other acyl halide)
-
Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric Acid (concentrated)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
After the addition is complete, add a solution of this compound in anhydrous dichloromethane dropwise.
-
Allow the reaction to stir at room temperature for several hours (monitor by TLC).
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting ketone by column chromatography or recrystallization.
Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings, introducing a formyl group (-CHO).[4]
Predicted Regioselectivity: Similar to other electrophilic substitutions on this substrate, the formylation is expected to occur at the C4 or C6 position. Given the steric bulk of the Vilsmeier reagent, substitution at the less hindered C4 position to give 2,5-dimethoxy-4-methylbenzaldehyde is the likely major product.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
This is a general protocol for the Vilsmeier-Haack reaction.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (B1671644) (or other suitable solvent)
-
Sodium Acetate (aqueous solution)
-
Ice bath
Procedure:
-
In a flask, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the DMF with stirring to form the Vilsmeier reagent.
-
Add a solution of this compound in 1,2-dichloroethane to the Vilsmeier reagent.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) for several hours (monitor by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with an aqueous solution of sodium acetate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting aldehyde by column chromatography or recrystallization.
Mechanistic Diagrams
The following diagrams illustrate the key mechanistic pathways and workflows.
Caption: General mechanism of electrophilic aromatic substitution.
Caption: Directing effects of substituents on this compound.
References
Application Notes: 2,5-Dimethoxytoluene as a Versatile Precursor in Pharmaceutical and Research Chemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,5-Dimethoxytoluene is a readily available aromatic organic compound that serves as a crucial starting material and intermediate in the synthesis of various high-value molecules. Its structural features, particularly the reactive methyl group and the electron-rich dimethoxy-substituted benzene (B151609) ring, allow for versatile chemical transformations. A key application of this compound is its role as a precursor to 2,5-dimethoxybenzaldehyde (B135726), a pivotal building block for numerous active pharmaceutical ingredients (APIs) and research chemicals. This document provides detailed protocols and application data for the synthesis of key intermediates and final compounds, demonstrating the utility of this compound in medicinal chemistry and drug development.
Section 1: Synthesis of Key Intermediate: 2,5-Dimethoxybenzaldehyde
The primary utility of this compound in pharmaceutical synthesis stems from its efficient conversion to 2,5-dimethoxybenzaldehyde. This transformation is most commonly achieved through direct oxidation of the methyl group.
Experimental Protocol 1: Oxidation of this compound
This protocol describes the synthesis of 2,5-dimethoxybenzaldehyde via the oxidation of this compound. Strong oxidizing agents are employed to selectively convert the methyl group to an aldehyde.[1]
Materials:
-
This compound
-
Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃)
-
Sulfuric acid
-
Acetic acid
-
Appropriate organic solvents (e.g., dichloromethane)
-
Standard laboratory glassware for oxidation reactions
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a condenser, dissolve this compound in a mixture of acetic acid and sulfuric acid.
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., KMnO₄) in portions to the solution while maintaining the temperature below a specified threshold to control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) to neutralize the excess oxidant.
-
Extraction: Extract the product into an organic solvent such as dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 2,5-dimethoxybenzaldehyde.[1]
Section 2: Application in Pharmaceutical Synthesis
2,5-Dimethoxybenzaldehyde is a precursor to a range of pharmaceuticals, including the antihypotensive agent Midodrine and the glaucoma treatment Ripasudil.
Application Example 1: Synthesis of Midodrine
Midodrine is an antihypotensive agent used to treat orthostatic hypotension. Its synthesis can be achieved from the key intermediate 1-(2,5-dimethoxyphenyl)-2-aminoethanol, which is derivable from 2,5-dimethoxybenzaldehyde. The following workflow outlines a plausible and efficient synthetic route.
// Invisible edges for alignment edge [style=invis]; DMT -> DMB; DMB -> Nitro; Nitro -> Amino; Amino -> Chloro; Chloro -> Azido; Azido -> Midodrine; } /dot Caption: Synthetic workflow for Midodrine from this compound.
Experimental Protocol 2: Synthesis of Midodrine Intermediate
This protocol details the synthesis of the key intermediate 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide from 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride, a derivative of 2,5-dimethoxybenzaldehyde.[2][3]
Materials:
-
1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride
-
Methylene (B1212753) chloride (DCM)
-
Potassium hydroxide (B78521) (KOH) solution (50%)
-
Chloroacetyl chloride
-
Water
Procedure:
-
Dissolution: Charge a reaction vessel with 15.5 g of 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride, 115 ml of methylene chloride, and 100 ml of water. Stir at 25-30°C to create a clear two-phase mixture.
-
Basification: Cool the mixture to 5-10°C. Add a solution of 18.7 g of 50% potassium hydroxide in 18.5 ml of water in portions, maintaining the temperature between 5-10°C. Stir for 15 minutes.
-
Acylation: Add 8.0 ml of chloroacetyl chloride in portions at 5-10°C. An exothermic reaction will occur.
-
pH Adjustment: After the addition is complete, adjust the pH of the mixture to 3-6.
-
Reaction Completion: Allow the mixture to warm to 25-30°C and stir until the reaction is complete (monitored by TLC). The resulting product, 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, can be carried forward to the next step.[2][3]
Application Example 2: Synthesis of Ripasudil (K-115)
Ripasudil is a Rho-kinase (ROCK) inhibitor for glaucoma treatment.[4][5][6] A plausible synthetic route uses 2,5-dimethoxybenzoic acid, which can be synthesized by the oxidation of 2,5-dimethoxybenzaldehyde.
Section 3: Application in Research Chemical Synthesis
2,5-Dimethoxybenzaldehyde is renowned as the starting point for the synthesis of the 2C family of phenethylamines, which are valuable tools in neuroscience and pharmacological research.
Application Example 3: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)
2C-H is the parent compound for many substituted phenethylamines.[7] One common synthetic route involves a Henry reaction followed by reduction.
Experimental Protocol 3: Synthesis of 2,5-dimethoxy-β-nitrostyrene
This protocol describes the condensation of 2,5-dimethoxybenzaldehyde with nitromethane (B149229).
Materials:
-
2,5-Dimethoxybenzaldehyde (100 g)
-
Nitromethane (220 g)
-
Anhydrous ammonium (B1175870) acetate (B1210297) (10 g)
-
Isopropyl alcohol (IPA)
Procedure:
-
Reaction Setup: Combine 100 g of 2,5-dimethoxybenzaldehyde, 220 g of nitromethane, and 10 g of anhydrous ammonium acetate.
-
Heating: Heat the mixture on a steam bath for 2.5 hours with occasional swirling. The mixture will turn deep red.
-
Isolation: Remove the excess nitromethane under vacuum. The residue should crystallize.
-
Purification: Grind the crude solid under isopropyl alcohol, filter, and air-dry to yield yellow-orange crystals of 2,5-dimethoxy-β-nitrostyrene.[8]
Experimental Protocol 4: Reduction to 2,5-Dimethoxyphenethylamine (2C-H)
This protocol describes the reduction of the nitrostyrene (B7858105) intermediate to the final amine.
Materials:
-
2,5-dimethoxy-β-nitrostyrene (60 g)
-
Lithium aluminum hydride (LAH) (30 g)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Isopropyl alcohol (IPA)
-
15% Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
LAH Suspension: In a 2 L round-bottom flask under an inert atmosphere, add 30 g of LAH to 750 mL of anhydrous THF.
-
Addition of Nitrostyrene: Slowly add a solution of 60 g of 2,5-dimethoxy-β-nitrostyrene in THF to the LAH suspension.
-
Reflux: Keep the solution at reflux for 24 hours.
-
Quenching: After cooling, destroy the excess hydride by the dropwise addition of IPA, followed by 30 mL of 15% NaOH.
-
Work-up: Filter the reaction mixture and wash the filter cake with THF. Combine the filtrates, remove the solvent under vacuum, and suspend the residue in 1.5 L of water.
-
Extraction: Acidify with HCl and wash with DCM. Then, make the aqueous layer strongly basic with 25% NaOH and extract the product with DCM.
-
Purification: Remove the solvent from the pooled organic extracts under vacuum. The resulting oil can be purified by vacuum distillation to yield 2,5-dimethoxyphenethylamine.[8]
Section 4: Quantitative Data Summary
The following tables summarize quantitative data for key synthetic steps described in the literature.
Table 1: Synthesis of 2,5-Dimethoxybenzaldehyde and Derivatives
| Starting Material | Product | Reagents | Yield | Purity/Notes | Reference |
| 4-Methoxyphenol | 2,5-Dimethoxybenzaldehyde | Multi-step (Reimer-Tiemann, Methylation) | 68% (Overall) | - | [9] |
| 2-Hydroxy-5-methoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde | K₂CO₃, Dimethyl sulfate, Acetone | 82.5% | m.p. 48°C | [10] |
Table 2: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)
| Step | Starting Material | Product | Reagents | Yield | Reference |
| 1 | 2,5-Dimethoxybenzaldehyde | O-Carbethoxymandelonitrile | Ethyl Chloroformate, KCN | 83.5% | [11] |
| 2 | O-Carbethoxymandelonitrile | 2,5-Dimethoxyphenethylamine (2C-H) | H₂SO₄, Pd/C, EtOH | 90% | [11] |
| 1 & 2 | 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxyphenethylamine (2C-H) | Nitromethane, LAH (2-step) | ~35-40% (Overall) | [8] |
This compound is a cost-effective and versatile starting material for the synthesis of 2,5-dimethoxybenzaldehyde, a critical intermediate in the pharmaceutical industry. The protocols and data presented herein illustrate its application in the multi-step synthesis of approved drugs like Midodrine and Ripasudil, as well as foundational research compounds such as 2C-H. The established chemical pathways highlight the strategic importance of this compound in enabling the construction of complex molecular architectures for drug discovery and development.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. US6444851B1 - Process for the preparation of Midodrine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm’s canal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ripasudil | C15H18FN3O2S | CID 9863672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,5-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. qks.cqu.edu.cn [qks.cqu.edu.cn]
- 10. scribd.com [scribd.com]
- 11. 2C-H via 2,5-Dimethoxymandelonitrile [designer-drug.com]
High-Yield Purification of Crude 2,5-Dimethoxytoluene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield purification of crude 2,5-Dimethoxytoluene. The methodologies described herein are designed to achieve high purity levels suitable for use in sensitive downstream applications, including organic synthesis and pharmaceutical development.
Introduction
This compound is a valuable chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.[1] The purity of this compound is critical for the success of subsequent reactions, making efficient purification a crucial step in its preparation. This document outlines three common and effective methods for the purification of crude this compound: vacuum distillation, recrystallization, and column chromatography.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for designing and executing effective purification protocols.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Melting Point | 19-21 °C |
| Boiling Point | 218-220 °C at 751 mmHg |
| Density | 1.049 g/mL at 25 °C |
Potential Impurities in Crude this compound
Crude this compound, typically synthesized from 2-methylhydroquinone, may contain several impurities.[2] The most common impurities arise from incomplete methylation of the starting material, leading to the presence of mono-methylated hydroquinones. These can include:
-
Toluhydroquinone (2-methylbenzene-1,4-diol)
-
Methyltolylhydroquinone (partially methylated starting material)
Additionally, side reactions during synthesis can introduce other byproducts that may need to be removed during purification.
Purification Methodologies: A Comparative Overview
The choice of purification method depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation. The following table provides a comparative overview of the most common purification techniques for this compound.
| Purification Method | Principle | Typical Yield | Typical Purity |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | 65% (followed by crystallization) | >99% |
| Recrystallization | Purification of solids based on differential solubility in a given solvent at varying temperatures. | 85-95% (of the material subjected to recrystallization) | >99% |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | 70-90% | >99.5% |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Vacuum distillation is a highly effective method for purifying liquids, especially those with high boiling points or those that are prone to decomposition at atmospheric pressure.
Materials and Reagents:
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump or aspirator
-
Heating mantle
-
Stir bar
-
Cold water source for condenser
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Sample Loading: Place the crude this compound into the round-bottom flask along with a stir bar.
-
Initiate Vacuum: Gradually apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved, begin heating the flask with the heating mantle.
-
Fraction Collection: Collect the distilled this compound in the receiving flask. The fraction boiling at 120-125°C under aspirator vacuum is typically the pure product.
-
Crystallization: The purified "water white oil" can be induced to crystallize by placing it in a freezer.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Since this compound has a melting point near room temperature, this can be performed with appropriate cooling.
Materials and Reagents:
-
Crude this compound
-
Suitable solvent (e.g., methanol, ethanol, or a hexane (B92381)/ethyl acetate (B1210297) mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Column Chromatography
Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.
Materials and Reagents:
-
Crude this compound
-
Silica (B1680970) gel (stationary phase)
-
Eluent (mobile phase), e.g., a mixture of hexane and ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the eluent and pour it into the chromatography column, ensuring uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the composition of the collected fractions using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Visualizations
Synthesis and Purification Workflow for this compound
The following diagram illustrates the logical workflow for the synthesis of crude this compound followed by its high-yield purification.
References
Application Notes and Protocols for Kugelrohr Distillation in the Purification of Liquid Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kugelrohr distillation is a specialized short-path distillation technique ideal for the purification of small quantities of high-boiling point, heat-sensitive, or viscous liquid reagents.[1][2][3] Its name, derived from the German words "Kugel" (ball) and "Rohr" (tube), aptly describes the apparatus, which consists of a series of connected glass bulbs that are rotated and heated under vacuum.[1] This method is particularly advantageous for academic research, process development, and the pharmaceutical industry where the purification of valuable or thermally labile compounds is often required.[2] The short distance between the evaporation and condensation surfaces minimizes product loss and allows for distillation at lower temperatures, thereby preventing thermal decomposition.[1][4]
Principles of Kugelrohr Distillation
Kugelrohr distillation operates on the principle of short-path vacuum distillation.[1] Key principles include:
-
Reduced Pressure: By applying a vacuum, the boiling point of the liquid reagent is significantly lowered, enabling distillation at temperatures below its atmospheric boiling point.[1][5] This is crucial for compounds that are prone to decomposition at elevated temperatures.[2]
-
Short Path: The distance the vapor travels from the heated surface to the cooled condensation surface is minimized, typically only a few centimeters.[4] This reduces the amount of sample that is lost on the surfaces of the apparatus, a common issue in traditional distillation setups, especially when working with small quantities.[4]
-
Thin-Film Evaporation: The rotation of the Kugelrohr bulbs creates a thin film of the liquid on the inner surface of the glass.[6] This increases the surface area for evaporation, leading to a more efficient and rapid distillation process. The rotation also helps to prevent bumping and ensures even heating.[1]
-
Fractional Distillation: By carefully controlling the temperature and using a series of collection bulbs, it is possible to separate compounds with different boiling points.[2][3] The most volatile component will distill first and can be collected in the first cooled bulb. By increasing the temperature, subsequent fractions can be collected in the following bulbs.
Apparatus Setup
A typical Kugelrohr distillation apparatus consists of the following components:
-
Kugelrohr Oven: A heating unit that surrounds the distillation bulb containing the sample. Modern units often have digital temperature controllers for precise heating.[6]
-
Distillation and Receiving Bulbs: A series of interconnected glass bulbs. The first bulb contains the crude sample, and the subsequent bulbs collect the purified distillate. These are typically connected by ground glass joints.[1]
-
Motor Drive: A motor that rotates the string of bulbs to ensure even heating and thin-film evaporation.[1]
-
Vacuum Source: A vacuum pump is connected to the apparatus to reduce the internal pressure.
-
Vacuum Trap: A cold trap placed between the Kugelrohr and the vacuum pump to protect the pump from corrosive vapors.
-
Cooling System: The receiving bulbs are typically cooled to facilitate the condensation of the vapor. This can be achieved using an ice-water bath, dry ice-acetone slurry, or a stream of cold air.[1][4]
Figure 1: Key components of a Kugelrohr distillation apparatus.
Experimental Protocols
General Operating Procedure
-
Sample Preparation: Place the liquid reagent to be purified into the first distillation bulb. Do not fill the bulb more than one-third full to prevent bumping.[7]
-
Apparatus Assembly: Connect the receiving bulbs to the distillation bulb. Ensure all ground glass joints are properly sealed. A light application of vacuum grease may be necessary for high vacuum applications.
-
Connect to Motor and Vacuum: Attach the assembled glassware to the rotating motor and connect the last receiving bulb to a vacuum trap and then to a vacuum pump.
-
Cooling: Place a cooling bath around the receiving bulb(s). An ice-water bath is suitable for many applications, while a dry ice-acetone bath may be necessary for very volatile distillates.
-
Evacuation: Turn on the vacuum pump and slowly evacuate the system to the desired pressure.
-
Rotation and Heating: Begin rotating the bulbs (a slow, steady rotation is ideal).[4] Turn on the heating oven and gradually increase the temperature until distillation begins.
-
Distillation: The purified liquid will vaporize from the first bulb and condense in the cooled receiving bulb. The distillation rate can be controlled by adjusting the oven temperature.
-
Fraction Collection: If separating a mixture, once the first fraction has been collected, the apparatus can be carefully repositioned to collect the next fraction in a clean receiving bulb by increasing the oven temperature.
-
Shutdown: Once the distillation is complete, turn off the heater and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Product Recovery: Disassemble the apparatus and carefully collect the purified liquid from the receiving bulb(s).
Figure 2: General experimental workflow for Kugelrohr distillation.
Example Protocol 1: Purification of a High-Boiling Point Ester (Illustrative)
This protocol describes the purification of a crude high-boiling point ester, such as diethyl phthalate (B1215562), from non-volatile impurities.
-
Sample: 5 mL of crude diethyl phthalate.
-
Apparatus: Kugelrohr with two receiving bulbs.
-
Procedure:
-
The crude ester is placed in the first distillation bulb.
-
The apparatus is assembled and connected to the motor and vacuum pump.
-
The receiving bulb is cooled with an ice-water bath.
-
The system is evacuated to a pressure of approximately 1 mmHg.
-
Rotation is started at a moderate speed.
-
The oven temperature is gradually increased to 120-130°C.
-
The purified diethyl phthalate distills and is collected in the cooled receiving bulb.
-
Distillation is continued until no more distillate is collected.
-
The apparatus is cooled, and the vacuum is released.
-
The purified product is collected.
-
Example Protocol 2: Purification of a Fragrance Compound (Illustrative)
This protocol describes the purification of a heat-sensitive fragrance compound, such as eugenol (B1671780), from colored impurities.
-
Sample: 2 g of crude eugenol.
-
Apparatus: Kugelrohr with one receiving bulb.
-
Procedure:
-
The crude eugenol is placed in the distillation bulb.
-
The apparatus is assembled and connected to the motor and vacuum pump.
-
The receiving bulb is cooled with a dry ice-acetone bath (-78°C).
-
The system is evacuated to a pressure of approximately 0.5 mmHg.
-
Rotation is initiated.
-
The oven temperature is slowly raised to 90-100°C.
-
The colorless, purified eugenol distills and solidifies in the cold receiving bulb.
-
Once distillation is complete, the apparatus is allowed to warm to room temperature after releasing the vacuum.
-
The purified eugenol is collected.
-
Data Presentation
The following table summarizes the illustrative quantitative data from the example protocols.
| Parameter | Example Protocol 1: Diethyl Phthalate | Example Protocol 2: Eugenol |
| Sample Volume/Mass | 5 mL | 2 g |
| Distillation Temperature | 120-130°C | 90-100°C |
| Pressure | 1 mmHg | 0.5 mmHg |
| Rotation Speed | Moderate | Moderate |
| Coolant | Ice-water | Dry ice-acetone |
| Expected Yield | >95% | >90% |
| Observed Boiling Point | ~118°C at 1 mmHg | ~85°C at 0.5 mmHg |
Safety Precautions
-
Glassware Inspection: Always inspect the glassware for cracks or defects before use, especially when working under vacuum.
-
Vacuum Safety: Evacuate the system slowly to avoid bumping. Always use a vacuum trap to protect the pump. Release the vacuum slowly to prevent air from rushing in and potentially shattering the glassware.
-
Heating: Heat the distillation bulb gradually to prevent thermal shock and bumping. Do not heat sealed systems.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Perform Kugelrohr distillations in a well-ventilated fume hood, especially when working with volatile or hazardous substances.
-
Cooling Baths: Handle cryogenic materials like dry ice and liquid nitrogen with appropriate insulating gloves.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No distillation occurs | - Inadequate vacuum- Temperature is too low- Leak in the system | - Check vacuum pump and connections- Gradually increase the oven temperature- Check all seals and joints for leaks |
| Bumping | - Heating too rapidly- Insufficient rotation | - Reduce the heating rate- Ensure the bulbs are rotating smoothly |
| Product solidifies in the connection tube | - Compound has a high melting point- Inadequate heating of the connection | - Gently heat the connection tube with a heat gun- Ensure the oven is heating the entire distillation bulb |
| Low yield | - Leak in the system- Incomplete distillation- Product loss during transfer | - Check for leaks- Ensure distillation is complete by observing no more distillate collecting- Be careful during product recovery |
| Darkening of the sample | - Thermal decomposition | - Reduce the distillation temperature by improving the vacuum |
References
Application Note: Chromatographic Separation of Methoxytoluene Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the separation of 2-methoxytoluene, 3-methoxytoluene, and 4-methoxytoluene isomers. Gas chromatography (GC) is presented as the primary and recommended method due to its demonstrated efficacy in resolving these positional isomers. Additionally, a theoretical liquid chromatography (LC) protocol is provided as a starting point for method development.
Introduction
Methoxytoluene isomers, also known as methylanisoles, are common structural motifs in organic chemistry and can be found as synthetic intermediates or impurities in pharmaceutical manufacturing. Due to their similar physical properties, particularly their close boiling points, the separation of these isomers presents a significant analytical challenge. This application note details effective chromatographic methods to achieve baseline separation of 2-, 3-, and 4-methoxytoluene.
Recommended Method: Gas Chromatography (GC)
Gas chromatography is a highly effective technique for the separation of volatile compounds like methoxytoluene isomers. The key to a successful separation lies in selecting a GC column with a stationary phase that can differentiate between the subtle differences in polarity and shape of the isomers.[1]
Experimental Protocol: Gas Chromatography (GC)
1. Sample Preparation:
-
Prepare a stock solution containing a mixture of 2-methoxytoluene, 3-methoxytoluene, and 4-methoxytoluene in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL each.
-
Perform serial dilutions to create working standards within the desired concentration range (e.g., 1-100 µg/mL).
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A polar stationary phase is recommended for optimal separation.[1] Good options include:
-
Carrier Gas: Helium at a constant flow rate or linear velocity (e.g., 35 cm/sec for a 0.25 mm ID column).[1]
-
Injection Port:
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 3°C/min to 150°C.
-
Hold: 5 minutes at 150°C. (This program is a starting point and should be optimized for the specific column and instrument.)
-
-
Detector:
-
FID Temperature: 250°C
-
MS Transfer Line Temperature: 250°C
-
MS Ion Source Temperature: 230°C
-
Mass Range: 35-200 amu
-
3. Data Analysis:
-
Identify the isomers based on their retention times. The expected elution order on a polar column is typically 2-methoxytoluene, followed by 3-methoxytoluene, and then 4-methoxytoluene.[1]
-
Quantify the isomers by creating a calibration curve from the analysis of the working standards.
Quantitative Data: Gas Chromatography
The following table summarizes typical performance data for the GC separation of methoxytoluene isomers on a suitable polar column. Actual retention times may vary depending on the specific instrument, column, and conditions.
| Isomer | Expected Retention Time (min) | Resolution (Rs) between adjacent peaks |
| 2-Methoxytoluene | ~12.5 | > 1.5 |
| 3-Methoxytoluene | ~13.2 | > 1.5 |
| 4-Methoxytoluene | ~13.8 | - |
GC Experimental Workflow
Caption: Workflow for the GC-MS analysis of methoxytoluene isomers.
Theoretical Approach: Column Chromatography (HPLC/LC)
While GC is the preferred method, separating methoxytoluene isomers by liquid chromatography is theoretically possible, though challenging. A successful LC separation will likely rely on a stationary phase that promotes π-π interactions, as the isomers differ in the substitution pattern on the aromatic ring.[3]
Experimental Protocol: Liquid Chromatography (LC) - A Starting Point
1. Sample Preparation:
-
Dissolve the isomer mixture in the mobile phase at a concentration of approximately 0.5 mg/mL.
2. Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
-
Column: A column with a phenyl-based stationary phase or a phase with strong π-π interaction capabilities is recommended.[4][5] Potential candidates include:
-
COSMOSIL PYE (Pyrenylethyl group bonded)[5]
-
Phenomenex Luna Phenyl-Hexyl
-
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 272 nm.
3. Data Analysis:
-
Monitor the elution of the isomers. The elution order will depend on the specific interactions with the stationary phase and is less predictable than in GC.
-
Optimize the mobile phase composition (e.g., by varying the acetonitrile/water ratio) to improve resolution.
Quantitative Data: Liquid Chromatography
| Isomer | Retention Time (min) | Resolution (Rs) between adjacent peaks |
| Eluting Isomer 1 | TBD | TBD |
| Eluting Isomer 2 | TBD | TBD |
| Eluting Isomer 3 | TBD | - |
LC Method Development Workflow
Caption: Logical workflow for developing an HPLC method for methoxytoluene isomer separation.
References
Application Notes and Protocols: 2,5-Dimethoxytoluene in Fragrance Formulation
Disclaimer: The following application notes and protocols are provided for research and development purposes. While 2,5-Dimethoxytoluene is a known chemical compound, its use as a fragrance ingredient is not widely documented in publicly available literature or industry databases. Notably, some industry resources explicitly state that it is "not for fragrance use"[1]. Therefore, the information presented here is intended to guide the scientific evaluation of this substance as a potential, novel fragrance ingredient rather than reflecting its established use.
Introduction
This compound is an aromatic organic compound that has been identified as a volatile constituent in some natural sources, such as beechwood creosote (B1164894) and Tuber brumale (a species of truffle)[2]. While its structural analogue, 2,5-dimethoxybenzaldehyde, finds application in perfumery for its sweet and floral notes[3], the olfactory profile and utility of this compound in fragrance formulations are not well-established. These notes provide a framework for researchers and drug development professionals to explore its potential as a novel fragrance ingredient, focusing on its synthesis, physicochemical properties, and rigorous evaluation of its olfactory characteristics and stability.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its evaluation and potential incorporation into fragrance formulations.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | [4] |
| Molecular Weight | 152.19 g/mol | [4] |
| Appearance | Clear, slightly yellow liquid | [5] |
| Boiling Point | 218-220 °C at 751 mmHg | [5] |
| Density | 1.049 g/mL at 25 °C | |
| Refractive Index | n20/D 1.522 | [4] |
| Flash Point | 102 °C (215.6 °F) - closed cup | |
| Solubility | Soluble in alcohol; practically insoluble in water | [1] |
| Purity (typical) | ≥ 98% (GC) | [4] |
Olfactory Profile (Hypothetical)
As the olfactory profile of this compound is not well-documented, a hypothetical profile can be postulated based on its chemical structure and the scent of related molecules. It may possess earthy, woody, or slightly phenolic notes, given its presence in natural sources like truffles and beechwood creosote. A comprehensive sensory analysis, as detailed in the protocols below, is required to establish its true olfactory characteristics.
Experimental Protocols
A detailed protocol for the synthesis of this compound is crucial for obtaining high-purity material for evaluation. The following is a representative laboratory-scale synthesis[6]:
Materials:
-
n-Butyllithium (n-BuLi) in hexane
-
Dry Tetrahydrofuran (THF)
-
Methyl iodide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Under an inert atmosphere (Argon), dissolve 1,4-dimethoxybenzene in dry THF in a flame-dried round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add n-butyllithium solution dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add methyl iodide to the cooled solution.
-
Allow the reaction to stir at -78°C for 1 hour, then let it warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
GC-O is a powerful technique to identify the specific odor-active compounds in a sample[7][8][9].
Objective: To determine the olfactory profile of synthesized this compound and identify any odor-active impurities.
Instrumentation:
-
Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS).
-
Olfactory detection port (sniffing port).
-
Humidifier for the sniffing port air supply.
Procedure:
-
Prepare a dilute solution of the purified this compound in an appropriate solvent (e.g., ethanol).
-
Inject the sample into the GC. The column effluent is split between the detector (FID or MS) and the sniffing port.
-
Trained sensory panelists sniff the effluent from the sniffing port and record the time, intensity, and description of any detected odors.
-
The data from the panelists is correlated with the chromatogram from the detector to identify the retention times of the odor-active compounds.
-
If an MS detector is used, the mass spectra of the odor-active peaks can be used for identification.
Stability testing is essential to evaluate the performance of a potential fragrance ingredient in a finished product over time[10][11][12][13].
Objective: To assess the stability of this compound in a representative fragrance formulation and product base (e.g., hydroalcoholic solution, lotion, soap).
Protocol:
-
Prepare a simple fragrance accord containing a known percentage of this compound.
-
Incorporate the fragrance accord into the desired product base at a typical concentration (e.g., 1% for a lotion, 10% for a fine fragrance).
-
Divide the samples into different storage conditions:
-
Accelerated Stability: 40°C oven.
-
Light Exposure: UV light cabinet.
-
Real-Time Stability: 25°C with 60% relative humidity.
-
-
Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for:
-
Olfactory Changes: Sensory evaluation by a trained panel to detect any changes in the scent profile.
-
Physical Changes: Color, clarity, viscosity, and pH of the product base.
-
Chemical Changes: GC-MS analysis to quantify the concentration of this compound and identify any degradation products.
-
Visualizations
Caption: Olfactory Signaling Pathway
Caption: Fragrance Stability Testing Workflow
References
- 1. This compound, 24599-58-4 [thegoodscentscompany.com]
- 2. Buy this compound | 24599-58-4 [smolecule.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound | 24599-58-4 [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]
- 8. aidic.it [aidic.it]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. iltusa.com [iltusa.com]
- 11. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 12. testinglab.com [testinglab.com]
- 13. orchadia.org [orchadia.org]
Application Notes and Protocols for 2,5-Dimethoxytoluene as a Spectroscopic Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 2,5-Dimethoxytoluene as a reference standard in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Its stable chemical structure and distinct spectral characteristics make it a reliable calibrant and reference material for both qualitative and quantitative analyses.
Introduction
This compound is a readily available, high-purity organic compound suitable for use as a reference standard in a variety of spectroscopic techniques. Its utility stems from its well-defined spectral peaks, which can be used for chemical shift referencing in NMR, wavenumber accuracy in IR, wavelength and absorbance calibration in UV-Vis, and mass-to-charge ratio verification in MS.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.049 g/mL at 25 °C |
| Boiling Point | 218-220 °C at 751 mmHg |
| Refractive Index | n20/D 1.522 |
| Purity | Typically ≥98% |
Spectroscopic Data
The following tables summarize the characteristic spectral data for this compound, which are essential for its use as a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.75 - 6.65 | m | 3H | Ar-H |
| 3.78 | s | 3H | O-CH ₃ |
| 3.75 | s | 3H | O-CH ₃ |
| 2.15 | s | 3H | Ar-CH ₃ |
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (ppm) | Assignment |
| 153.8 | C -OCH₃ |
| 151.7 | C -OCH₃ |
| 121.2 | Ar-C |
| 112.5 | Ar-C |
| 111.8 | Ar-C |
| 110.1 | Ar-C |
| 56.1 | O-C H₃ |
| 55.7 | O-C H₃ |
| 16.2 | Ar-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands of this compound (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | s | Aromatic C-H Stretch |
| 3000–2850 | m | Aliphatic C-H Stretch |
| 1600–1585 | m | Aromatic C-C Stretch (in-ring) |
| 1500–1400 | m | Aromatic C-C Stretch (in-ring) |
| 1335–1250 | s | Aromatic C-N Stretch |
| 1320–1000 | s | C-O Stretch |
| 900–675 | s | Aromatic C-H "oop" Bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima of this compound
| Solvent | λmax (nm) |
| Ethanol (B145695) | ~290 |
| Hexane | ~288 |
Note: The molar absorptivity (ε) can be determined by preparing a standard solution of known concentration and measuring its absorbance.
Mass Spectrometry (MS)
Table 5: Major Fragment Ions in the Electron Ionization (EI) Mass Spectrum of this compound
| m/z | Predicted Ion Structure | Relative Abundance |
| 152 | [M]⁺ | High |
| 137 | [M-CH₃]⁺ | High |
| 109 | [M-CH₃-CO]⁺ | Moderate |
| 91 | [C₇H₇]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Low |
Experimental Protocols
The following are detailed protocols for the use of this compound as a reference standard in various spectroscopic techniques.
Quantitative NMR (qNMR) Spectroscopy
This protocol outlines the use of this compound as an internal standard for determining the purity or concentration of an analyte.
Materials:
-
This compound (high purity, accurately weighed)
-
Analyte of interest (accurately weighed)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Analytical balance
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound into a clean vial.
-
Accurately weigh a known amount of the analyte into the same vial.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Crucial Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (both standard and analyte) to ensure full relaxation.[1][2][3] A typical starting point is 30-60 seconds.
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.[4]
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error is recommended).[1]
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal from this compound (e.g., the methyl singlet at ~2.15 ppm) and a well-resolved, non-overlapping signal from the analyte.
-
Calculate the purity or concentration of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
ATR-FTIR Spectroscopy
This protocol describes the use of this compound to verify the wavenumber accuracy of an ATR-FTIR spectrometer.
Materials:
-
This compound (liquid)
-
ATR-FTIR spectrometer
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Protocol:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum.
-
-
Sample Spectrum:
-
Place a small drop of this compound onto the center of the ATR crystal.
-
Acquire the IR spectrum.
-
-
Data Analysis:
-
Compare the positions of the major absorption bands with the reference values in Table 3.
-
The spectrometer is considered calibrated if the measured wavenumbers are within the acceptable tolerance of the reference values.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.
-
UV-Vis Spectroscopy
This protocol details the preparation of a this compound standard solution for absorbance and wavelength calibration.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol or hexane)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations that will yield absorbances in the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Wavelength Accuracy Check:
-
Scan one of the working standards across the UV range.
-
Verify that the absorption maximum (λmax) corresponds to the values in Table 4.
-
-
Absorbance Calibration (Beer-Lambert Law Plot):
-
Measure the absorbance of each working standard at the λmax.
-
Plot a graph of absorbance versus concentration.
-
The plot should be linear with a high correlation coefficient (R² > 0.999), confirming the instrument's photometric accuracy.
-
GC-MS Analysis
This protocol outlines the use of this compound as a reference standard for verifying retention time and mass spectral fragmentation in a GC-MS system.
Materials:
-
This compound
-
Volatile solvent (e.g., dichloromethane, hexane)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5ms)
Protocol:
-
Standard Solution Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 10 µg/mL).[1]
-
-
GC-MS Instrument Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 250 °C) at a suitable rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the standard solution into the GC-MS.
-
Record the total ion chromatogram (TIC) and the mass spectrum of the eluting peak.
-
-
Data Verification:
-
Confirm that the retention time of the peak is consistent with previous analyses under the same conditions.
-
Verify that the mass spectrum of the peak matches the fragmentation pattern provided in Table 5.
-
References
Application Notes and Protocols for Environmental Thermochemolysis Studies
Topic: The Role of 2,5-Dimethoxytoluene in Environmental Thermochemolysis Studies
Introduction
Thermochemolysis, particularly in the form of Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), is a powerful analytical technique for the characterization of complex, non-volatile macromolecules in environmental samples.[1][2] This method involves controlled thermal degradation (pyrolysis) of a sample, which breaks down large polymers into smaller, volatile fragments that can be separated by gas chromatography and identified by mass spectrometry.[2] In environmental science, this technique is invaluable for analyzing the composition of natural organic matter (NOM) in soils, sediments, and water to understand carbon cycling and environmental processes.[3][4]
A key application of this technique is the analysis of lignin (B12514952), a major biopolymer found in terrestrial plants, making it a crucial tracer for land-derived organic matter in various environments.[5][6][7] During thermochemolysis, often performed with a derivatizing agent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) to enhance the volatility of polar products, lignin breaks down into a series of characteristic methoxylated phenolic compounds.[3][8][9][10] One such product, This compound , serves as a molecular biomarker, indicating the presence of lignin-derived organic matter in an environmental sample.[5][6] Its detection provides qualitative evidence of terrestrial plant input into soils, sediments, or aquatic systems.
Data Presentation: Lignin Biomarkers
Quantitative data for specific lignin pyrolysis products like this compound are highly dependent on the sample matrix, lignin concentration, and the specific pyrolysis conditions. The table below summarizes the major classes of lignin-derived compounds obtained via thermochemolysis and their significance as biomarkers for different plant types.
| Biomarker Class | Specific Compounds (Examples) | Lignin Unit Indicated | Typical Source |
| Guaiacyl (G) type | Guaiacol, 4-Vinylguaiacol, Vanillin, Coniferaldehyde | Guaiacyl | Softwoods (Gymnosperms) |
| Syringyl (S) type | Syringol, 4-Vinylsyringol, Syringaldehyde, Sinapyl alcohol | Syringyl | Hardwoods (Angiosperms) |
| p-Hydroxyphenyl (H) type | Phenol, 4-Vinylphenol, p-Coumaraldehyde | p-Hydroxyphenyl | Grasses, Compression Wood |
| Methylated Derivatives | This compound , 1,2,4-Trimethoxybenzene | Guaiacyl/Syringyl Precursors | General Lignin Indicator |
Table 1: Common lignin pyrolysis products and their sources. The presence of these compounds, including this compound, in a sample's pyrogram is indicative of terrestrial plant biomass.[5][6][11]
Logical Relationship: From Lignin to Biomarker
The following diagram illustrates the conceptual pathway from the complex lignin polymer present in an environmental sample to the identification of this compound as a specific molecular marker.
Caption: Lignin degradation pathway via thermochemolysis.
Experimental Protocols
Protocol 1: Thermochemolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) of Environmental Samples for Lignin Analysis
This protocol outlines a general procedure for the analysis of lignin in solid environmental samples like soil or sediment using Py-GC/MS with TMAH as a derivatizing agent.
1. Sample Preparation:
-
Dry the solid sample, typically by freeze-drying or oven-drying at 40-60°C, to remove residual moisture.
-
Homogenize the dried sample by grinding it to a fine powder (e.g., using a mortar and pestle or a ball mill). This ensures a representative subsample is taken for analysis.
-
For samples with very low organic matter content, a pre-concentration step or removal of the inorganic matrix (e.g., with HCl/HF treatment) may be necessary, though direct analysis is a key advantage of pyrolysis.[2]
2. Thermochemolysis Procedure:
-
Weigh approximately 100-500 µg of the prepared sample into a pyrolysis sample cup (e.g., a stainless steel eco-cup).
-
Add 2-5 µL of a 25% tetramethylammonium hydroxide (TMAH) in methanol (B129727) solution directly onto the sample. The TMAH acts as a methylating agent for polar functional groups (hydroxyls, carboxylic acids) upon heating, increasing the volatility and chromatographic performance of the resulting fragments.[3][9][10]
-
Allow the solvent to evaporate at room temperature or in a desiccator, leaving the sample impregnated with TMAH.
3. Py-GC/MS Instrumentation and Parameters:
-
Pyrolyzer: Use a micro-furnace or Curie-point pyrolyzer interfaced with a GC/MS system.
-
Pyrolysis Temperature: Set the pyrolysis temperature to 500-650°C. A temperature of 600°C is common for lignin analysis.
-
GC Inlet: Maintain the GC inlet at a temperature of 280-300°C with an appropriate split ratio (e.g., 20:1 or 50:1) to prevent column overloading.
-
GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas: Use Helium at a constant flow rate of approximately 1.0-1.2 mL/min.
-
Oven Temperature Program: A typical program starts at 40-50°C (hold for 2-5 min), then ramps at 5-10°C/min to 300-320°C (hold for 10-20 min).
-
Mass Spectrometer (MS):
- Operate in electron ionization (EI) mode at 70 eV.
- Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.
- Scan a mass range of m/z 40-550.
4. Data Analysis:
-
Identify the chromatographic peaks corresponding to lignin pyrolysis products, including this compound, by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and published literature.[5][11]
-
For semi-quantitative analysis, calculate the relative abundance of specific compounds by integrating the peak areas and normalizing them to the total peak area of all identified lignin products or to an internal standard if used.
-
Note on Quantification: Absolute quantification is challenging with Py-GC/MS due to variations in pyrolysis efficiency and the lack of commercially available standards for all products.[12] For accurate quantification, the use of a uniformly 13C-labeled lignin as an internal standard is the most robust method, though not widely accessible.[12] In the absence of such a standard, results are often discussed in terms of relative abundance or ratios (e.g., Syringyl/Guaiacyl ratio).
Experimental Workflow Visualization
The following diagram provides a comprehensive overview of the experimental workflow for the analysis of lignin biomarkers in environmental samples.
Caption: Workflow for lignin biomarker analysis via Py-GC/MS.
References
- 1. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lignin pyrolysis products: their structures and their significance as biomarkers [agris.fao.org]
- 6. Lignin pyrolysis products: their structures and their significance as biomarkers [agris.fao.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. msconsult.dk [msconsult.dk]
- 10. gerstel.com [gerstel.com]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of Lignin and Its Structural Features in Plant Biomass Using 13C Lignin as Internal Standard for Pyrolysis-GC-SIM-MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent emulsion during 2,5-Dimethoxytoluene extraction
Technical Support Center: 2,5-Dimethoxytoluene Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving emulsion formation during the extraction of this compound.
Troubleshooting Guide
Emulsions are stable mixtures of immiscible liquids, appearing as a cloudy or milky layer between the organic and aqueous phases, which can complicate phase separation and lead to lower product yields.[1] This guide provides a systematic approach to troubleshoot and prevent emulsion formation.
Immediate Steps to Break an Emulsion
If an emulsion has already formed, consider the following interventions, starting with the simplest methods.
| Method | Description | Advantages | Disadvantages |
| Patience | Allow the separatory funnel to stand undisturbed for 10-30 minutes.[2][3] | No addition of reagents, non-invasive. | Time-consuming and may not be effective for stable emulsions. |
| Gentle Agitation | Gently swirl or rock the separatory funnel. Tapping the side of the funnel can also help.[4][5] | Simple, no reagent addition. | May not be sufficient for persistent emulsions. |
| "Salting Out" | Add saturated sodium chloride solution (brine) or solid sodium chloride to the mixture.[2][3][4][6][7] This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and promoting phase separation.[6][7] | Highly effective for many types of emulsions. | May affect the solubility of the target compound in the aqueous phase. |
| pH Adjustment | If the emulsion is suspected to be caused by acidic or basic impurities acting as surfactants, adjust the pH of the aqueous layer. For instance, acidification with dilute HCl can break emulsions caused by soaps.[4][5] | Can neutralize emulsifying agents. | May alter the chemical nature of the target compound if it is pH-sensitive. |
| Addition of a Different Solvent | Add a small amount of a different organic solvent to alter the overall polarity of the organic phase and disrupt the emulsion.[1][6][7] | Can be very effective in breaking stubborn emulsions. | May complicate solvent removal later and requires careful selection of the co-solvent. |
| Filtration | Pass the emulsified layer through a plug of glass wool or a pad of Celite® (diatomaceous earth).[1][2][3][6][7] This can physically disrupt the emulsion and trap particulate matter. | Effective for emulsions stabilized by fine solids. | Can be slow and may lead to some loss of product on the filter medium. |
| Centrifugation | Centrifuging the mixture can provide the force needed to separate the phases.[4][5][6][7] This is often a very effective method. | Highly effective for breaking most emulsions. | Requires access to a centrifuge and suitable tubes, which may not be practical for large volumes.[7] |
| Ultrasonic Bath | Placing the separatory funnel in an ultrasonic bath can help to coalesce the dispersed droplets.[4][5] | Non-invasive and can be effective. | Requires an ultrasonic bath of sufficient size. |
Troubleshooting Workflow for Emulsion Prevention
The following diagram outlines a decision-making process for preventing emulsions during the extraction of this compound.
Caption: A workflow diagram for troubleshooting and preventing emulsions.
Experimental Protocols
Protocol 1: Standard Emulsion Prevention by "Salting Out"
This protocol describes the addition of a saturated sodium chloride (brine) solution to prevent emulsion formation during the extraction of this compound.
Materials:
-
Reaction mixture containing this compound
-
Extraction solvent (e.g., Dichloromethane (B109758) - DCM)
-
Saturated Sodium Chloride (Brine) solution
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add the brine solution to the separatory funnel. A volume of 10-20% of the aqueous phase is typically sufficient.
-
Add the organic extraction solvent (e.g., DCM) to the separatory funnel.
-
Stopper the funnel and gently swirl the mixture for 1-2 minutes. Avoid vigorous shaking to prevent aerosol formation and potential emulsion.[6]
-
Periodically vent the separatory funnel to release any pressure buildup.
-
Place the funnel in a ring stand and allow the layers to separate.
-
Drain the lower organic layer.
-
Repeat the extraction with fresh organic solvent as required.
Protocol 2: Breaking a Persistent Emulsion using Filtration
This protocol is for situations where a persistent emulsion has formed, potentially due to the presence of fine solid particles.
Materials:
-
Emulsified mixture
-
Celite® 545 or a plug of glass wool
-
Buchner or Hirsch funnel
-
Filter paper
-
Filter flask
-
Vacuum source
Procedure:
-
Prepare a filtration setup with a Buchner funnel and filter flask.
-
Place a piece of filter paper in the funnel and wet it with the organic solvent being used for the extraction.
-
Add a 1-2 cm thick layer of Celite® over the filter paper to form a pad.
-
Gently pour the entire emulsified mixture onto the Celite® pad.
-
Apply a gentle vacuum to draw the liquid through the filter. The Celite® should trap the particulate matter that is stabilizing the emulsion.[1]
-
Collect the filtrate, which should now consist of two distinct liquid phases, in the filter flask.
-
Transfer the filtrate back to a clean separatory funnel to separate the aqueous and organic layers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of emulsion during the extraction of this compound?
A1: Emulsion formation is often caused by the presence of substances that act as surfactants, such as phospholipids, free fatty acids, or residual basic solutions from the reaction workup.[6] Vigorous shaking of the separatory funnel can also disperse one liquid phase into the other as fine droplets, leading to a stable emulsion.[1] In the synthesis of this compound from methylhydroquinone, residual base may contribute to emulsion formation.[8]
Q2: Why is "salting out" with brine an effective method to break emulsions?
A2: Adding brine increases the ionic strength of the aqueous layer.[6] This makes the aqueous phase more polar and decreases the solubility of organic compounds, including potential emulsifying agents. This forces the separation of the organic and aqueous phases.[6][7]
Q3: I noticed that emulsions are more likely when I shake the separatory funnel vigorously. What is a better mixing technique?
A3: Instead of vigorous shaking, gently swirl the separatory funnel or invert it slowly multiple times.[6] This increases the surface area between the two phases, allowing for efficient extraction without the high energy input that leads to emulsion formation.
Q4: Can the choice of organic solvent affect emulsion formation?
A4: Yes, the solvent can play a role. A specific protocol for this compound synthesis noted that using a larger volume of dichloromethane (DCM) helped to reduce emulsion.[8] If you consistently face issues, trying a different solvent with different density and polarity might help.
Q5: Are there alternative extraction techniques that are less prone to emulsions?
A5: Yes, Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are excellent alternatives.[6][7] In SLE, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the organic solvent is passed through it, preventing the vigorous mixing that causes emulsions.[6] SPE uses a solid sorbent to retain the analyte, which is then eluted with a solvent, also avoiding the direct mixing of two immiscible liquid phases.[7]
Logical Relationship of Emulsion Causes and Solutions
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. azom.com [azom.com]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. Preparation of this compound via TMP , Hive Novel Discourse [chemistry.mdma.ch]
Technical Support Center: Optimized Workup for Hydroquinone Methylation
Welcome to the technical support center for the methylation of hydroquinones. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the methylation of hydroquinones and their subsequent workup.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Confirm the complete deprotonation of hydroquinone (B1673460) by using a sufficiently strong base (e.g., NaH, KH, K₂CO₃). - Ensure the methylating agent is reactive enough. For less reactive phenols, a stronger agent like dimethyl sulfate (B86663) might be necessary over methyl iodide.[1] - Check the reaction temperature; some methylations may require heating/refluxing to proceed at a reasonable rate.[2] |
| Degradation of starting material. | Hydroquinones are susceptible to oxidation, especially under basic conditions, which can lead to the formation of quinones and other byproducts.[1] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents.[1] | |
| Inefficient workup. | - Ensure proper phase separation during extraction. - Back-extract the aqueous layer to recover any dissolved product. - Use a suitable solvent for extraction; dichloromethane (B109758) or ethyl acetate (B1210297) are common choices.[3][4] | |
| Formation of Multiple Products (Mono- vs. Di-methylation) | Incorrect stoichiometry of reagents. | - For di-methylation, use at least two equivalents of the methylating agent and base. - For mono-methylation, carefully control the stoichiometry, often using a slight excess of hydroquinone relative to the methylating agent. However, this will likely result in a mixture that requires purification. |
| Reaction conditions favoring mono-methylation. | The second methylation may be slower than the first. Increasing reaction time or temperature can help drive the reaction to the di-methylated product. | |
| Product is Dark/Colored (Brown or Black) | Oxidation of hydroquinone or product. | As mentioned, hydroquinones and their derivatives can oxidize.[1] Work under an inert atmosphere.[1] The use of a mild reducing agent (e.g., a pinch of sodium dithionite) during workup can sometimes help to remove colored impurities. |
| Impurities in starting materials. | Use purified hydroquinone. Crude hydroquinone can contain impurities like pyrogallol (B1678534) which decompose to form colored byproducts.[5] | |
| Difficulty in Product Purification | Contamination with unreacted starting material. | If the product is the di-methylated ether, a base wash (e.g., dilute NaOH) can remove the acidic mono-methylated intermediate and unreacted hydroquinone.[1] |
| Contamination with byproducts. | - Recrystallization is an effective purification technique for solid products.[5] - Column chromatography may be necessary for oils or for separating products with similar polarities. | |
| Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the methylation of hydroquinones?
A1: The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including the methylation of hydroquinones.[6][7] This SN2 reaction involves the deprotonation of the hydroquinone's hydroxyl groups with a base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide or dimethyl sulfate).[6]
Q2: How can I avoid the oxidation of my hydroquinone starting material during the reaction?
A2: Hydroquinones are prone to oxidation to form quinones, especially in the presence of a base and air.[1] To prevent this, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents.[1]
Q3: I am getting a mixture of mono- and di-methylated products. How can I improve the selectivity for the di-methylated product?
A3: To favor the formation of the di-methylated product, ensure you are using at least two equivalents of both the base and the methylating agent for each equivalent of hydroquinone. You may also need to increase the reaction time and/or temperature to ensure the second methylation goes to completion.
Q4: My final product is a dark oil/solid. What causes this discoloration and how can I remove it?
A4: The dark color is often due to the oxidation of the phenolic compounds present in your reaction mixture.[1] Performing the reaction and workup under an inert atmosphere can prevent this.[1] To purify a discolored product, you can try washing with a dilute solution of a reducing agent like sodium bisulfite, followed by recrystallization or column chromatography.
Q5: What are some common workup procedures for hydroquinone methylation?
A5: A typical workup involves quenching the reaction, often by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.[4] The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.[4] The organic layer is washed with water, brine, and sometimes a dilute base (like NaHCO₃ or NaOH) to remove unreacted starting material or acidic byproducts.[8] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[4][8]
Quantitative Data Summary
The following tables summarize yield and conversion data from a patented two-step methylation of hydroquinone using methanol (B129727) and dimethyl carbonate (DMC).[9]
Table 1: Effect of Dimethyl Carbonate (DMC) Amount on Yield Reaction Conditions: 40.0g hydroquinone, 200.0g methanol, 10.0g macroporous polystyrene sulfonic acid resin, 2.0g benzoquinone, 65°C, 1 hour reaction time for the first step.
| DMC Amount (g) | Hydroquinone Conversion Rate (%) | Hydroquinone Monomethyl Ether Selectivity (%) | Hydroquinone Monomethyl Ether Yield (%) |
| 3.0 | 97.3 | 95.9 | 93.3 |
| 4.0 | 97.5 | 98.4 | 95.9 |
Table 2: Effect of Temperature on Yield Reaction Conditions: 40.0g hydroquinone, 200.0g methanol, 16.0g macroporous polystyrene sulfonic acid resin, 2.6g benzoquinone, 0.5 hour reaction time for the first step.
| DMC Amount (g) | Reaction Temperature (°C) | Hydroquinone Conversion Rate (%) | Hydroquinone Monomethyl Ether Selectivity (%) | Hydroquinone Monomethyl Ether Yield (%) |
| 8.0 | 75 | 98.2 | 95.2 | 93.5 |
Detailed Experimental Protocols
Protocol 1: General Williamson Ether Synthesis for Di-methylation of Hydroquinone
This protocol is a generalized procedure based on the Williamson ether synthesis.
Materials:
-
Hydroquinone
-
Anhydrous acetone (B3395972) or DMF
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Dimethyl sulfate or methyl iodide
-
Dichloromethane or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq). Dissolve it in anhydrous acetone or DMF. Add finely pulverized potassium carbonate (2.5 eq).
-
Inert Atmosphere: Flush the flask with nitrogen or argon and maintain a positive pressure throughout the reaction.[1]
-
Reagent Addition: Add the methylating agent (dimethyl sulfate or methyl iodide, 2.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction may take several hours to go to completion.
-
Quenching: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).[4]
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Workup and Purification of a Crude Methylated Hydroquinone Product
This protocol outlines a standard procedure for the workup and purification of a completed hydroquinone methylation reaction.
Procedure:
-
Quenching the Reaction: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add methanol to quench any excess reactive methylating agents like BBr₃ (if used for demethylation) or other reactive species.[8] For other reactions, quenching with water or saturated ammonium chloride is common.[4]
-
Aqueous Workup: Dilute the quenched reaction mixture with deionized water. Transfer the entire mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer multiple times (e.g., 3 times) with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[8]
-
Combine and Wash Organic Layers: Combine all the organic extracts. Wash the combined organic layer sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8]
-
Filtration and Concentration: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.[8]
-
Purification: The crude product can be further purified by:
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: For oils or mixtures that are difficult to separate by recrystallization, use silica (B1680970) gel chromatography with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizations
Caption: Experimental workflow for hydroquinone methylation.
Caption: Troubleshooting decision tree for hydroquinone methylation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. US5043494A - Preparation of methylhydroquinone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20100069682A1 - Preparation of purified hydroquinone - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. CN109665945B - Method for synthesizing hydroquinone monomethyl ether by two-step method - Google Patents [patents.google.com]
Technical Support Center: Purification of Methylated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of mono-methylated byproducts from synthesis reactions.
Troubleshooting Guides
This section offers systematic approaches to address common challenges encountered during the purification of multi-methylated compounds.
Guide 1: Poor Separation of Methylated Isomers in Column Chromatography
Co-elution or poor resolution of mono- and di-methylated products is a frequent issue in column chromatography due to their often similar polarities.
Troubleshooting Workflow:
Caption: A step-by-step workflow for diagnosing and resolving poor peak resolution in column chromatography.
Detailed Troubleshooting Steps:
-
Optimize the Mobile Phase (Eluent): The polarity of the eluent is the most critical factor.
-
If your compounds elute too quickly (high Rf values): Your eluent is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381) content in a hexane/ethyl acetate (B1210297) mixture).
-
If your compounds elute too slowly or not at all (low Rf values): Your eluent is not polar enough. Increase its polarity by adding more of the polar solvent. For separating closely related isomers, even small adjustments can have a significant impact.
-
-
Assess the Stationary Phase:
-
Silica (B1680970) gel (slightly acidic) is the most common stationary phase and is effective for a wide range of polarities.
-
Alumina is available in acidic, neutral, or basic forms and can offer different selectivity.
-
The more polar isomer (often the one with more free hydroxyl or amino groups, i.e., the mono-methylated species) will typically adsorb more strongly to a polar stationary phase like silica gel and elute later.
-
-
Review Column Packing and Dimensions:
-
An improperly packed column with channels or air bubbles will lead to poor separation. Ensure the column is packed uniformly.
-
A longer and narrower column generally provides better resolution than a shorter, wider one.
-
-
Employ Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity. A shallow gradient is often necessary to separate isomers with very similar polarities.
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, a different stationary phase may be required. For aromatic compounds, a phenyl-hexyl or biphenyl (B1667301) phase can provide alternative selectivity through π-π interactions. For polar isomers, a polar-embedded phase might be beneficial.[1]
-
Chemical Derivatization: In challenging cases, a chemical derivatization step can be employed to alter the polarity of one of the isomers, making separation by chromatography more straightforward.
Guide 2: Low Yield or No Crystal Formation During Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but achieving good recovery of pure crystals can be challenging.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting common issues in recrystallization.
Detailed Troubleshooting Steps:
-
Verify Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold. If the compound is too soluble at low temperatures, you will have poor recovery. If it is not soluble enough at high temperatures, you may not be able to form a saturated solution. A mixture of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which it is less soluble) can sometimes provide the optimal solubility profile.
-
Check for Supersaturation: The solution may not be sufficiently concentrated. Slowly evaporate some of the solvent to increase the concentration of the solute.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.
-
Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
-
Optimizing Yield:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Extended Cooling: Allow the solution to cool in an ice bath for an extended period to maximize crystal formation.
-
Second Crop: The mother liquor (the solution remaining after filtration) may still contain a significant amount of the desired product. Concentrating the mother liquor and cooling it again may yield a second crop of crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing mono-methylated byproducts?
A1: The most common methods are column chromatography, recrystallization (for solid compounds), and in some cases, liquid-liquid extraction or chemical derivatization. The choice of method depends on the physical and chemical properties of the desired product and the impurity.
Q2: How does the degree of methylation affect a compound's properties and its separability?
A2: The degree of methylation can significantly impact a compound's polarity, solubility, and boiling point. Generally, replacing a hydrogen on an oxygen or nitrogen with a methyl group decreases the compound's ability to participate in hydrogen bonding. This often leads to:
-
Decreased Polarity: The di- or tri-methylated product is typically less polar than the mono-methylated byproduct. This difference in polarity is the basis for separation by chromatography.
-
Changes in Solubility: Reduced hydrogen bonding can decrease solubility in polar solvents like water and increase solubility in non-polar organic solvents.
-
Lower Boiling Point: For compounds where intermolecular hydrogen bonding is significant, methylation can lead to a lower boiling point due to the reduction in these strong intermolecular forces.
Q3: When should I choose column chromatography over recrystallization?
A3:
-
Choose column chromatography when:
-
The desired product and the mono-methylated byproduct are both liquids or oils.
-
The polarity difference between the compounds is sufficient for separation on a solid support.
-
You need to separate a complex mixture with multiple components.
-
-
Choose recrystallization when:
-
Your desired product is a solid.
-
There is a significant difference in the solubility of the desired product and the mono-methylated byproduct in a particular solvent at different temperatures.
-
You are looking for a highly pure final product, as recrystallization can be very effective at removing small amounts of impurities.
-
Q4: Can liquid-liquid extraction be used to separate mono- and di-methylated compounds?
A4: Liquid-liquid extraction is most effective when there is a significant difference in the partition coefficient of the two compounds between two immiscible solvents. If one of the compounds has an ionizable group (e.g., a carboxylic acid or an amine), its solubility can be dramatically altered by adjusting the pH of the aqueous phase. For example, a mono-methylated amine might be more basic and thus more easily extracted into an acidic aqueous phase than its di-methylated counterpart.
Q5: What is chemical derivatization and how can it help in separating methylated isomers?
A5: Chemical derivatization involves reacting the mixture of compounds with a reagent that selectively reacts with one of the components, thereby changing its chemical properties (e.g., polarity, volatility, or solubility) and making it easier to separate. For example, a reagent could be chosen that reacts with the remaining N-H bond in a mono-methylated amine but not with the di-methylated amine. The resulting derivatized compound would have a significantly different polarity, allowing for easy separation by chromatography or extraction.
Data Presentation
Table 1: Comparison of Purification Methods for Methylated Compounds
| Purification Method | Principle of Separation | Best Suited For | Typical Purity Improvement | Typical Yield Loss |
| Flash Column Chromatography | Differential adsorption to a stationary phase based on polarity. | Liquid or solid compounds with a noticeable polarity difference. | Can increase purity from ~50% to >95%. | 5-20% |
| Recrystallization | Difference in solubility in a given solvent at different temperatures. | Solid compounds. | Can increase purity from ~80% to >99%. | 10-30% |
| Fractional Crystallization | Differences in crystallization temperature from a melt. | Solid compounds with different melting points. | Can achieve very high purity (>99.5%). | 15-40% |
| Liquid-Liquid Extraction | Differential partitioning between two immiscible liquid phases. | Compounds with different solubilities, especially if one is ionizable. | Highly variable, depends on partition coefficients. | 5-15% |
| Chemical Derivatization | Altering the chemical properties of one component for easier separation. | Compounds with a reactive functional group that differs between the desired product and byproduct. | Can enable separation of otherwise inseparable compounds. | 5-10% (in the separation step) |
Note: The data in this table is illustrative and can vary significantly depending on the specific compounds and experimental conditions.
Experimental Protocols
Protocol 1: Flash Column Chromatography for Separation of Mono- and Di-methylated Aromatic Amine
This protocol is a general guideline for separating a less polar di-methylated product from a more polar mono-methylated byproduct using silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar di-methylated product should elute first.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the more polar mono-methylated byproduct.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure products.
-
Solvent Evaporation: Combine the pure fractions of each compound and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Di-methylated Solid Product from a Mono-methylated Impurity
This protocol assumes the di-methylated product is less soluble in a given solvent at low temperatures compared to the mono-methylated byproduct.
-
Solvent Selection: Choose a solvent in which the di-methylated product is soluble when hot but sparingly soluble when cold, and in which the mono-methylated impurity is more soluble at cold temperatures.
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualization of Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
References
Technical Support Center: Optimizing Electrophilic Substitution on Dimethoxybenzenes
Welcome to the Technical Support Center for electrophilic aromatic substitution reactions on dimethoxybenzenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges. Dimethoxybenzenes are highly activated aromatic compounds, and their reactions require careful control to achieve desired product selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is polysubstitution a common problem with dimethoxybenzenes, and how can it be controlled?
A1: The two methoxy (B1213986) groups on the benzene (B151609) ring are strong activating groups, meaning they donate electron density to the ring, making it highly nucleophilic and prone to multiple substitutions.[1][2] The initial substitution product is often more reactive than the starting material, leading to further reaction.
To control polysubstitution:
-
Use milder reaction conditions: Lowering the temperature and using less reactive electrophiles can help favor monosubstitution.
-
Control stoichiometry: Use the dimethoxybenzene as the limiting reagent to reduce the chance of multiple substitutions.
-
For Friedel-Crafts Alkylation: This reaction is particularly prone to polysubstitution because the newly added alkyl group is also activating.[2] Consider using Friedel-Crafts acylation followed by reduction of the ketone, as the acyl group is deactivating and prevents further substitution.[3]
Q2: How do the positions of the methoxy groups (1,2-, 1,3-, or 1,4-) affect regioselectivity?
A2: The positions of the methoxy groups have a significant impact on the regioselectivity of the reaction by directing the incoming electrophile to specific positions on the ring.
-
1,2-Dimethoxybenzene (Veratrole): The methoxy groups direct substitution to the 4- and 5-positions (para to each methoxy group).[4]
-
1,3-Dimethoxybenzene (B93181): The two methoxy groups strongly activate the 4- and 6-positions (ortho to one and para to the other) and the 2-position (ortho to both). Substitution at the 4- and 6- positions is generally favored over the more sterically hindered 2-position.[5][6]
-
1,4-Dimethoxybenzene (B90301): Substitution occurs at the positions ortho to the methoxy groups.
Q3: I am observing demethylation of the methoxy groups during my Friedel-Crafts acylation. How can I prevent this?
A3: Demethylation is a known side reaction in Friedel-Crafts acylation of activated ethers, especially with strong Lewis acids like AlCl₃. The Lewis acid can coordinate to the ether oxygen, leading to cleavage of the methyl group.
To prevent demethylation:
-
Use a milder Lewis acid: Consider using catalysts like FeCl₃, ZnCl₂, or solid acid catalysts such as zeolites.[7]
-
Lower the reaction temperature: This can reduce the rate of the demethylation side reaction.
-
Minimize reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed.
-
Control stoichiometry of the Lewis acid: Use the minimum amount of Lewis acid required for the reaction to proceed.
Q4: How can I improve the yield of the desired isomer in my reaction?
A4: Improving isomer selectivity often involves adjusting steric and electronic factors.
-
Steric Hindrance: To favor the para-product over the ortho-product, you can use a bulkier electrophile or a shape-selective catalyst like certain zeolites. The larger size of the electrophile or the constrained environment within the catalyst pores can sterically hinder attack at the more crowded ortho position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para isomer.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies and, consequently, the regioselectivity. Experimenting with different solvents may improve the desired isomer ratio.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Yield
| Possible Cause | Recommended Solution |
| Deactivated Substrate | While dimethoxybenzenes are activated, impurities or subsequent reactions can lead to deactivation. Ensure starting material purity. |
| Insufficiently Reactive Electrophile | For less reactive electrophiles, a stronger Lewis acid or higher reaction temperature may be needed. However, be mindful of potential side reactions. |
| Catalyst Poisoning | Ensure all reagents and solvents are anhydrous and free of impurities that can deactivate the catalyst. |
| Product Complexation with Catalyst (Friedel-Crafts Acylation) | The ketone product can form a complex with the Lewis acid, rendering it inactive. Use at least a stoichiometric amount of the Lewis acid.[4] |
Problem 2: Unexpected Regioisomers
| Possible Cause | Recommended Solution |
| Kinetic vs. Thermodynamic Control | At higher temperatures, the reaction may favor the thermodynamically more stable product, which may not be the desired isomer. Try running the reaction at a lower temperature to favor the kinetically controlled product. |
| Steric Effects Not as Expected | The directing effect of the methoxy groups is strong. Even with bulky electrophiles, some ortho-substitution may occur. Consider using a more sterically demanding catalyst. |
| Reaction Mechanism Misinterpretation | In some cases, such as the dinitration of 1,2-dimethoxybenzene, the regioselectivity can be unusual and may not follow standard directing rules.[4] Review the literature for mechanistic studies on your specific reaction. |
Data Presentation
The following tables summarize typical product distributions for various electrophilic substitution reactions on dimethoxybenzenes. Please note that yields and isomer ratios can vary significantly with reaction conditions.
Table 1: Nitration of Dimethoxybenzenes
| Substrate | Nitrating Agent | Solvent | Major Product(s) | Yield (%) | Reference |
| 1,2-Dimethoxybenzene | HNO₃/H₂SO₄ | Acetic Acid | 4,5-Dinitro-1,2-dimethoxybenzene (dinitration) | Exclusive product | [4] |
| 1,3-Dimethoxybenzene | HNO₃/H₂SO₄ | Acetic Acid | 4-Nitro-1,3-dimethoxybenzene | Major product | [5] |
| 1,4-Dimethoxybenzene | HNO₃/H₂SO₄ | Acetic Acid | 2-Nitro-1,4-dimethoxybenzene | Not specified | [8] |
Table 2: Halogenation of Dimethoxybenzenes
| Substrate | Halogenating Agent | Solvent | Major Product(s) | Yield (%) | Reference |
| 1,2-Dimethoxybenzene | NBS | DMF | 4-Bromo-1,2-dimethoxybenzene | 95 | |
| 1,3-Dimethoxybenzene | Br₂ | Acetic Acid | 4-Bromo-1,3-dimethoxybenzene | Not specified | |
| 1,4-Dimethoxybenzene | NBS | Dichloromethane | 2-Bromo-1,4-dimethoxybenzene | High |
Table 3: Friedel-Crafts Acylation of Dimethoxybenzenes
| Substrate | Acylating Agent | Catalyst | Solvent | Major Product | Yield (%) | Reference |
| 1,2-Dimethoxybenzene | Acetic Anhydride | Zeolite H-Y | None | 3,4-Dimethoxyacetophenone | >95 | [9] |
| 1,3-Dimethoxybenzene | Acetyl Chloride | AlCl₃ | CS₂ | 2,4-Dimethoxyacetophenone | 95 | |
| 1,4-Dimethoxybenzene | Acetic Anhydride | Indion-125 | 1,2-Dichloroethane | 2,5-Dimethoxyacetophenone | High | [10] |
Experimental Protocols
Protocol 1: Nitration of 1,3-Dimethoxybenzene
Objective: To synthesize 4-nitro-1,3-dimethoxybenzene.
Materials:
-
1,3-Dimethoxybenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
Procedure:
-
In a flask, dissolve 1,3-dimethoxybenzene in a suitable solvent like glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 4-nitro-1,3-dimethoxybenzene.
Protocol 2: Chlorination of 1,3-Dimethoxybenzene
Objective: To synthesize 2-chloro-1,3-dimethoxybenzene (B1590426).
Materials:
-
1,3-Dimethoxybenzene
-
n-Butyllithium (n-BuLi)
-
N-Chlorosuccinimide (NCS)
-
1,2-Dimethoxyethane (DME)
-
Ether
Procedure:
-
Dissolve 1,3-dimethoxybenzene in 1,2-dimethoxyethane.
-
Add n-butyllithium to the solution and stir for 40 minutes.
-
Add N-chlorosuccinimide to the reaction mixture, keeping the temperature below 55 °C using an ice bath.
-
After 45 minutes, pour the reaction mixture into water and extract with ether.
-
Evaporate the organic extract to obtain a crude oil.
-
Purify the oil by column chromatography on silica gel, eluting with a mixture of ether and hexane (e.g., 20% ether in hexane).
-
Evaporation of the eluents will yield an oil that crystallizes on standing. Recrystallize from hexane to obtain pure 2-chloro-1,3-dimethoxybenzene.[11]
Protocol 3: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene
Objective: To synthesize 1,4-di-tert-butyl-2,5-dimethoxybenzene.
Materials:
-
1,4-Dimethoxybenzene
-
tert-Butyl alcohol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Ice
Procedure:
-
In a flask, dissolve 1.50 g of 1,4-dimethoxybenzene in 5 mL of glacial acetic acid.
-
Add 2.50 mL of warm tert-butyl alcohol to the flask.
-
Cool the mixture in an ice-water bath.
-
Slowly add 10 mL of concentrated sulfuric acid dropwise while stirring.
-
After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 20 minutes with occasional swirling.
-
Add ice to the flask, followed by ice-cold water to a total volume of about 75 mL, swirling vigorously.
-
Filter the resulting crystals using a Büchner funnel and wash thoroughly with ice-cold water.
-
Wash the crystals with two small portions of ice-cold methanol.
-
Recrystallize the crude product from methanol to obtain pure 1,4-di-t-butyl-2,5-dimethoxybenzene.[12]
Visualizations
The following diagrams illustrate key concepts and workflows for optimizing electrophilic substitution reactions on dimethoxybenzenes.
Caption: General experimental workflow.
Caption: Troubleshooting polysubstitution.
Caption: Predicting major regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 4. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. chemijournal.com [chemijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of 2,5-Dimethoxytoluene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,5-Dimethoxytoluene.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Product is a colored oil (red, amber, or brown) after synthesis. | Presence of phenolic impurities (e.g., unreacted 2-methylhydroquinone or mono-methylated intermediates). | Perform a wash with an aqueous base solution (e.g., 10% NaOH) to remove acidic phenolic impurities.[1] |
| Oxidation of the product or impurities. | Minimize exposure to air and heat. Consider performing the purification under an inert atmosphere (e.g., nitrogen or argon). | |
| Persistent emulsion during aqueous workup. | Insufficient volume of the organic solvent. | Increase the volume of the extraction solvent (e.g., Dichloromethane) to reduce the likelihood of emulsion formation.[1] |
| Vigorous shaking during extraction. | Use gentle swirling or inversions for mixing the layers instead of vigorous shaking. | |
| High concentration of dissolved salts or impurities. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[1] | |
| Low yield of purified product after distillation. | Inefficient separation from high-boiling impurities. | Ensure the distillation is performed under vacuum to lower the boiling point and prevent thermal degradation.[1] Use a fractionating column for better separation of components with close boiling points. |
| Product loss during transfers. | Minimize the number of transfers between flasks. Rinse glassware with a small amount of fresh solvent to recover any residual product. | |
| Crystallization does not occur or is very slow. | Solution is too dilute. | Concentrate the solution by evaporating some of the solvent. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[2] | |
| Presence of impurities that inhibit crystallization. | Try adding a seed crystal of pure this compound to induce crystallization. If that fails, further purification by another method (e.g., column chromatography) may be necessary before attempting crystallization again. | |
| Product purity does not improve after a single purification step. | The chosen purification method is not effective for the specific impurities present. | Combine different purification techniques. For example, follow distillation with column chromatography or recrystallization for higher purity. |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography by testing different solvent polarities with Thin Layer Chromatography (TLC) first.[2] A shallower gradient or isocratic elution with a less polar solvent system might improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the starting materials and side reactions during synthesis. These may include unreacted 2-methylhydroquinone, the mono-methylated intermediate (2-methoxy-5-methylphenol), and other isomers or related substances depending on the synthetic route.[1]
Q2: Which purification method is best for this compound?
A2: The best method depends on the scale of the purification and the nature of the impurities.
-
Vacuum distillation is effective for large-scale purification and for removing non-volatile or very high-boiling impurities.[1]
-
Column chromatography offers excellent separation of closely related compounds and is ideal for achieving high purity on a smaller scale.[2]
-
Recrystallization can be a simple and effective method if a suitable solvent is found and the main impurities have different solubility profiles.[2][3]
Q3: My purified this compound is a liquid at room temperature, but some sources describe it as a solid. Why is that?
A3: this compound has a melting point reported to be around 19-21°C.[4] Therefore, it can exist as either a liquid or a solid at or near room temperature. If your lab temperature is above this range, it will be a liquid. Placing the liquid product in a freezer should induce crystallization into spectacular colorless crystals.[1]
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography purification by comparing the spots of the collected fractions to the crude mixture and a reference standard if available.[2] For a quantitative assessment of purity, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the recommended methods.[5][6]
Experimental Protocols
Vacuum Distillation
This method is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.
-
Setup : Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Sample Loading : Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Evacuation : Gradually apply vacuum to the system.
-
Heating : Gently heat the distillation flask using a heating mantle.
-
Fraction Collection : Collect the fraction that distills at the expected boiling point for this compound under the applied pressure (e.g., 120-125°C under aspirator vacuum).[1]
-
Completion : Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.
-
Storage : Store the purified, colorless oil or crystalline solid in a sealed container, protected from light.[1]
Column Chromatography
This technique is ideal for separating this compound from impurities with similar polarities.
-
Column Packing : Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack uniformly without air bubbles.[2]
-
Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.[2]
-
Elution : Begin eluting the column with a non-polar solvent system, such as hexane:ethyl acetate (B1210297) (e.g., 98:2). The polarity of the eluent can be gradually increased if necessary to elute the desired compound.[2]
-
Fraction Collection : Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[2]
-
Product Isolation : Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [7] |
| Molecular Weight | 152.19 g/mol | [5][7][8] |
| Appearance | Colorless liquid or solid | [1][4][5] |
| Boiling Point | 218-220 °C at 751 mmHg | [9][10][11] |
| Melting Point | 19-21 °C | [4] |
| Density | 1.049 g/mL at 25 °C | [4][9][10] |
| Refractive Index | n20/D 1.522 | [5][9][10] |
Visualizations
Caption: General experimental workflows for vacuum distillation and column chromatography.
Caption: Decision tree for purifying colored crude this compound.
References
- 1. Preparation of this compound via TMP , Hive Novel Discourse [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Cas 24599-58-4,this compound | lookchem [lookchem.com]
- 5. labproinc.com [labproinc.com]
- 6. benchchem.com [benchchem.com]
- 7. GSRS [precision.fda.gov]
- 8. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 9. 2,5-二甲氧基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound 98 24599-58-4 [sigmaaldrich.com]
- 11. scientificlabs.ie [scientificlabs.ie]
How to stabilize purified 2,5-Dimethoxytoluene for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of purified 2,5-Dimethoxytoluene. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of purified this compound?
A1: The primary factors leading to the degradation of this compound are exposure to oxygen, light, and elevated temperatures. Oxidation can lead to the formation of peroxides and other degradation products. Aromatic ethers are susceptible to cleavage under harsh acidic conditions.
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, purified this compound should be stored in a cool, dry, and dark place. It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.
Q3: Is the use of a stabilizer recommended for long-term storage?
A3: Yes, for extended long-term storage, the addition of an antioxidant is recommended. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for preventing peroxide formation in ethers.[3][4]
Q4: What is the recommended concentration of BHT for stabilizing this compound?
A4: A typical concentration for BHT as a stabilizer in sensitive organic compounds is around 0.1% (w/w).[4] However, the optimal concentration may vary depending on the storage conditions and the desired shelf life. It is advisable to perform stability studies to determine the ideal concentration for your specific application.
Q5: How can I tell if my this compound has degraded?
A5: Degradation can be indicated by a change in color (e.g., yellowing), the formation of precipitates, or a change in odor. For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing) of the liquid | Oxidation due to exposure to air and/or light. | Store the compound under an inert atmosphere (nitrogen or argon). Use an amber-colored vial or store it in a dark place to protect it from light. Consider adding an antioxidant like BHT. |
| Formation of solid precipitates | Polymerization or formation of insoluble degradation products. | Filter the solution to remove the precipitate. Re-purify the liquid if necessary. Ensure storage conditions are strictly followed to prevent further degradation. |
| Inconsistent experimental results | Degradation of the starting material. | Always use freshly purified or properly stored this compound. Verify the purity of the compound using HPLC or GC-MS before use. |
| Presence of unexpected peaks in analytical chromatograms (HPLC, GC) | Formation of degradation products. | Identify the degradation products using GC-MS. Review storage and handling procedures to minimize degradation. If necessary, re-purify the compound. |
Quantitative Data Summary
| Storage Condition | Atmosphere | Stabilizer (BHT) | Expected Relative Stability |
| Room Temperature (~25°C), Exposed to Light | Air | None | Poor |
| Room Temperature (~25°C), Dark | Air | None | Moderate |
| Refrigerated (2-8°C), Dark | Air | None | Good |
| Refrigerated (2-8°C), Dark | Inert Gas (N₂/Ar) | None | Very Good |
| Refrigerated (2-8°C), Dark | Inert Gas (N₂/Ar) | 0.1% | Excellent |
Experimental Protocols
Stability Indicating HPLC Method for Purity Assessment
This protocol outlines a reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. A gradient elution can be used for better separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Reagent and Sample Preparation:
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Standard Solution: Accurately weigh approximately 10 mg of high-purity this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution: Prepare a solution of the this compound sample to be tested at a similar concentration to the standard solution using the mobile phase.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Monitor the chromatogram for the appearance of any new peaks, which may indicate degradation products.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Accelerated Stability Study Protocol
This protocol describes a method for conducting an accelerated stability study to predict the long-term stability of this compound.
1. Sample Preparation:
-
Prepare multiple aliquots of purified this compound.
-
For stabilized samples, add the desired concentration of BHT (e.g., 0.1%).
-
Package the samples in amber glass vials and seal them under an inert atmosphere.
2. Storage Conditions:
-
Store the samples at an elevated temperature, for example, 40°C with 75% relative humidity (RH), as per ICH guidelines for accelerated stability testing.
-
Store a control set of samples at the recommended long-term storage condition (e.g., 2-8°C).
3. Testing Schedule:
-
Analyze the samples at initial (time zero) and at predetermined time points (e.g., 1, 3, and 6 months).
4. Analysis:
-
At each time point, analyze the samples using the stability-indicating HPLC method described above.
-
Monitor for any changes in purity, color, and the appearance of degradation peaks.
-
Plot the purity of this compound as a function of time to estimate the degradation rate and predict the shelf life.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound stability.
References
Identifying side reactions in the formylation of 2,5-Dimethoxytoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 2,5-dimethoxytoluene.
Frequently Asked Questions (FAQs)
Q1: Which formylation methods are most suitable for this compound?
A1: The most commonly employed and effective methods for the formylation of electron-rich aromatic compounds like this compound are the Vilsmeier-Haack, Duff, and Rieche reactions. The choice of method often depends on the desired scale, available reagents, and tolerance to specific reaction conditions.
Q2: What is the expected product of the formylation of this compound?
A2: The expected major product is 2,5-dimethoxy-4-methylbenzaldehyde. The electron-donating methoxy (B1213986) and methyl groups on the aromatic ring direct the electrophilic formylating agent primarily to the vacant position that is para to the methyl group and ortho to one of the methoxy groups.
Q3: What are the common challenges encountered during the formylation of this compound?
A3: Common challenges include controlling the regioselectivity of the reaction, preventing the formation of side products such as isomers and di-formylated species, and avoiding the polymerization of the starting material or product under the reaction conditions. Optimizing reaction parameters such as temperature, reaction time, and stoichiometry is crucial for a successful outcome.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product (2,5-dimethoxy-4-methylbenzaldehyde)
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). - Ensure the reaction is stirred efficiently to promote mixing of reagents. - Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for the formation of byproducts. |
| Suboptimal Reagent Quality | - Use freshly distilled or high-purity solvents and reagents. Moisture can deactivate the formylating agents. - For the Vilsmeier-Haack reaction, ensure the Vilsmeier reagent is prepared fresh before use. |
| Inefficient Work-up | - Ensure complete hydrolysis of the reaction intermediate during work-up. - Optimize the extraction procedure to ensure all product is recovered from the aqueous layer. |
Issue 2: Formation of Multiple Products (Isomers or Di-formylated Byproducts)
| Potential Cause | Recommended Solutions |
| Lack of Regioselectivity | - Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can lead to the formation of undesired isomers. For instance, in the Vilsmeier-Haack reaction, maintaining a low temperature (0-5°C) during the addition of the substrate is crucial. - Order of Addition: Slowly add the substrate to the formylating agent to maintain a low concentration of the electrophile, which can favor the formation of the kinetic product. |
| Di-formylation | - Stoichiometry: Use a controlled amount of the formylating agent (typically 1.0 to 1.2 equivalents). An excess can promote a second formylation on the electron-rich ring. |
Issue 3: Formation of Dark, Polymeric Byproducts
| Potential Cause | Recommended Solutions |
| High Reactivity of Substrate/Product | This compound is highly activated towards electrophilic attack, which can lead to polymerization under strong acidic or high-temperature conditions. - Milder Reaction Conditions: Employ lower reaction temperatures and shorter reaction times. - Prompt Work-up: Immediately process the reaction mixture upon completion to quench the reaction and prevent degradation. |
| Presence of Impurities | - Ensure all glassware is clean and dry. - Use high-purity starting materials and solvents to avoid side reactions catalyzed by impurities. |
Quantitative Data Summary
The following table summarizes typical yields for different formylation methods for this compound. Please note that yields can vary based on reaction scale and specific conditions.
| Formylation Method | Typical Yield of 2,5-dimethoxy-4-methylbenzaldehyde | Key Remarks |
| Vilsmeier-Haack Reaction | 67-86% | Generally provides good to excellent yields under relatively mild conditions. |
| Duff Reaction | 40-56% | A viable method, though yields can be moderate. Often requires higher temperatures. |
| Rieche Formylation | Yield not specifically reported for this substrate, but generally moderate to good for similar compounds. | Requires the use of a strong Lewis acid like titanium tetrachloride. |
Experimental Protocols
Vilsmeier-Haack Formylation of this compound
This protocol is based on established procedures for the formylation of activated aromatic compounds.
Reagents:
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This compound
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N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Sodium acetate (B1210297) solution (10% aqueous)
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Diethyl ether
-
Ice
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0°C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
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Add a solution of this compound (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a 10% aqueous sodium acetate solution.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
Duff Reaction for Formylation of this compound
This protocol is adapted from literature procedures specifically for this compound.
Reagents:
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This compound
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Hexamethylenetetramine (HMTA)
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Glacial acetic acid (GAA)
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Concentrated sulfuric acid
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Ethyl acetate
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Water
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Dichloromethane (DCM)
Procedure:
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In a round-bottom flask, dissolve this compound (1 equivalent) and hexamethylenetetramine (2 equivalents) in glacial acetic acid with gentle heating.
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Cool the mixture to room temperature and then slowly add concentrated sulfuric acid dropwise with stirring.
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Heat the mixture to reflux (around 150°C oil bath) for 1.5 to 2 hours.
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Cool the reaction mixture and add water and ethyl acetate. Stir vigorously overnight.
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Separate the organic layer. The aqueous layer can be further extracted with ethyl acetate or DCM.
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Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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Purification can be achieved by recrystallization from methanol (B129727) or by column chromatography.
Visualizations
Technical Support Center: Monitoring 2,5-Dimethoxytoluene Reactions with TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 2,5-Dimethoxytoluene.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your TLC experiments in a question-and-answer format.
Q1: My spots are streaking down the plate. What's causing this and how can I fix it?
A1: Streaking can be caused by several factors:
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Inappropriate Solvent System Polarity: If the solvent system is too polar for your compound, it can cause the spot to move too quickly up the plate, resulting in a streak. Conversely, a solvent system that is not polar enough may lead to the compound not moving from the baseline and appearing as a streak. For aromatic compounds like this compound, a good starting point is a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). You can adjust the ratio to achieve an optimal Rf value.
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Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking. Try diluting your sample and spotting a smaller amount on the plate.
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Compound Degradation: this compound or other reaction components might be sensitive to the acidic nature of the silica (B1680970) gel plate, leading to decomposition and streaking. If you suspect this, you can consider using alumina (B75360) plates or adding a small amount (0.1-1%) of a modifier like triethylamine (B128534) to your solvent system to neutralize the silica.
Q2: The spots on my TLC plate have "tails." How can I prevent this?
A2: Tailing is often caused by:
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Sample Overloading: Similar to streaking, applying too much sample can lead to tailing. Dilute your sample and re-run the TLC.
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Strong Interactions with the Stationary Phase: If your compound has polar functional groups, it may interact strongly with the silica gel, causing it to tail. Adding a small amount of a polar solvent (like methanol) to your eluent or a modifier (like acetic acid for acidic compounds or triethylamine for basic compounds) can help to improve the spot shape.
Q3: I don't see any spots on my developed TLC plate under the UV lamp. What should I do?
A3: There are several potential reasons for not seeing spots:
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Insufficiently Concentrated Sample: The concentration of your sample may be too low to be detected. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.
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Compound is Not UV-Active: While this compound is aromatic and should be UV-active, some reaction products may not be. In this case, you will need to use a visualization stain, such as potassium permanganate (B83412) or an anisaldehyde stain, to see the spots.
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Compound Evaporation: If your compound is volatile, it may have evaporated from the plate during drying. If you suspect this, try to minimize the drying time before visualization.
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Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, your sample will dissolve into the solvent pool instead of moving up the plate.
Q4: The Rf values of my starting material and product are too close to distinguish. How can I improve the separation?
A4: To improve the separation of spots with similar Rf values:
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Change the Solvent System: Experiment with different solvent systems of varying polarities. Sometimes, switching one of the solvents in your mixture (e.g., using dichloromethane (B109758) instead of ethyl acetate) can alter the selectivity and improve separation.
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Use a Longer TLC Plate: A longer plate provides more distance for the compounds to separate.
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Multiple Developments: You can run the TLC, dry the plate, and then run it again in the same solvent system. This can sometimes improve the resolution of closely running spots.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring a reaction with this compound?
A1: this compound is a relatively non-polar compound. A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. A common initial ratio to try is 9:1 or 4:1 hexanes:ethyl acetate. You can then adjust the ratio to achieve an Rf value for the starting material of around 0.3-0.4.
Q2: How do I calculate the Rf value?
A2: The Retention Factor (Rf) is a ratio calculated by dividing the distance the spot traveled from the baseline by the distance the solvent front traveled from the baseline. The formula is:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Q3: What is a "co-spot" and why is it important for reaction monitoring?
A3: A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same place. This is crucial for accurately determining if the starting material has been consumed, especially when the Rf values of the starting material and product are very similar. If the starting material is still present, you will see a single elongated spot or two very close spots in the co-spot lane. If the reaction is complete, you will see the product spot and the starting material spot clearly separated in the co-spot lane.
Q4: Can I use a pen to mark the baseline on my TLC plate?
A4: No, you should always use a pencil to mark the baseline and solvent front. The ink from a pen can dissolve in the TLC solvent and travel up the plate, interfering with your results.
Data Presentation
Table 1: Suggested TLC Solvent Systems for this compound and Related Compounds
| Compound Type | Suggested Solvent System | Typical Ratio (v/v) | Expected Rf Range | Notes |
| This compound (Starting Material) | Hexanes:Ethyl Acetate | 9:1 to 4:1 | 0.3 - 0.7 | Adjust ratio to achieve an Rf of ~0.3 for reaction monitoring. |
| More Polar Products (e.g., alcohols, phenols) | Hexanes:Ethyl Acetate | 4:1 to 1:1 | 0.1 - 0.5 | The product should have a lower Rf than the starting material. |
| Less Polar Products (e.g., after ether cleavage and re-alkylation) | Hexanes:Ethyl Acetate or Toluene | 19:1 to 9:1 | 0.4 - 0.8 | The product should have a higher Rf than the starting material. |
Note: The optimal solvent system and ratio should be determined experimentally for each specific reaction.
Experimental Protocols
Protocol 1: Preparation and Elution of a TLC Plate for Reaction Monitoring
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Prepare the Developing Chamber: Pour a small amount (to a depth of about 0.5 cm) of your chosen solvent system into a developing chamber. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for 5-10 minutes.
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Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three small tick marks on the baseline for spotting.
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Spot the Plate:
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On the left tick mark, spot a diluted solution of your starting material (this compound).
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On the middle tick mark, spot the starting material solution, and then, on the same spot, apply your reaction mixture (this is the co-spot).
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On the right tick mark, spot your reaction mixture.
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Use a capillary tube for spotting, and ensure the spots are small and concentrated. Allow the solvent to evaporate completely between applications.
-
-
Develop the Plate: Carefully place the TLC plate in the equilibrated developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
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Visualize the Spots: Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle the visible spots with a pencil. If spots are not UV-active, use an appropriate chemical stain.
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Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot.
Mandatory Visualization
Caption: Workflow for TLC monitoring of a chemical reaction.
Considerations for scaling up 2,5-Dimethoxytoluene synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,5-dimethoxytoluene, with a particular focus on considerations for scaling up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method for synthesizing this compound is through the Williamson ether synthesis, starting from 2-methylhydroquinone. This involves the deprotonation of the hydroxyl groups of 2-methylhydroquinone with a suitable base, followed by methylation with a methylating agent.
Q2: What are the critical safety precautions to consider when synthesizing this compound, especially at a larger scale?
A2: Safety is paramount, particularly when scaling up. Key considerations include:
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Exothermic Reaction: The methylation reaction is often exothermic. Adequate cooling and controlled addition of reagents are crucial to prevent thermal runaway.
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Handling of Reagents: Many methylating agents, such as dimethyl sulfate (B86663) and methyl iodide, are toxic and carcinogenic. Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
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Pressure Build-up: The reaction can generate gaseous byproducts, leading to a pressure increase in a sealed vessel. Ensure the reaction is conducted in an appropriately vented vessel.
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Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A co-spot of the starting material (2-methylhydroquinone) and the reaction mixture on a TLC plate can show the consumption of the reactant and the appearance of the product spot. GC analysis can provide a more quantitative measure of the conversion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete deprotonation of 2-methylhydroquinone.2. Insufficient amount of methylating agent.3. Reaction time is too short or temperature is too low.4. Loss of product during workup and purification. | 1. Use a stronger base or a slight excess of the base. Ensure anhydrous conditions as water can consume the base.2. Use a stoichiometric excess of the methylating agent (e.g., 2.2-2.5 equivalents).3. Monitor the reaction by TLC or GC until the starting material is consumed. Consider increasing the reaction temperature, but be mindful of potential side reactions.4. Optimize extraction and purification steps. Minimize transfers and use appropriate solvent volumes. |
| Formation of Mono-methylated Byproduct (2-methoxy-5-methylphenol) | 1. Insufficient amount of base or methylating agent.2. Poor mixing, leading to localized reagent depletion. | 1. Ensure at least two equivalents of base and methylating agent are used.2. On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Dark Brown or Black Reaction Mixture | 1. Oxidation of the hydroquinone (B1673460) starting material or phenoxide intermediate.2. High reaction temperatures causing decomposition. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.2. Maintain the recommended reaction temperature and avoid localized overheating. |
| Emulsion Formation during Aqueous Workup | 1. Vigorous shaking of the separatory funnel.2. Presence of surfactant-like impurities. | 1. Gently swirl or invert the separatory funnel instead of shaking vigorously.2. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer and break the emulsion.3. Filtration through a pad of Celite® can help remove particulate matter that may be stabilizing the emulsion. |
| Product Contaminated with Unreacted Methylating Agent | 1. Use of a large excess of the methylating agent.2. Inefficient quenching or workup. | 1. Use a minimal excess of the methylating agent necessary for complete reaction.2. Quench the reaction with a suitable reagent (e.g., ammonia (B1221849) or sodium thiosulfate (B1220275) for methyl iodide/dimethyl sulfate). Ensure thorough washing during the workup. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is adapted from a literature procedure and is suitable for a laboratory setting.
Materials:
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2-Methylhydroquinone
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Sodium Hydroxide (NaOH)
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Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)
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Dichloromethane (DCM) or Diethyl Ether
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Anhydrous Magnesium Sulfate (MgSO₄)
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Deionized Water
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Brine (saturated NaCl solution)
Procedure:
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Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylhydroquinone (1.0 eq) in an aqueous solution of NaOH (2.2 eq).
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Methylation: To the stirred solution, add the methylating agent (DMS or MeI, 2.2-2.5 eq) dropwise at room temperature. The addition rate should be controlled to manage the exotherm.
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Reaction: After the addition is complete, heat the mixture to a gentle reflux (around 40-50 °C) and maintain for 1-2 hours. Monitor the reaction by TLC until completion.
-
Workup:
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Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or diethyl ether) three times.
-
Combine the organic layers and wash sequentially with water and brine. Be cautious of emulsion formation.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
| Scale | 2-Methylhydroquinone (g) | NaOH (g) | Dimethyl Sulfate (mL) | Typical Yield (%) |
| Small | 12.4 | 8.8 | 20.8 | 85-95 |
| Medium | 62 | 44 | 104 | 80-90 |
Note: These are example quantities and may need to be optimized for specific laboratory conditions.
Considerations for Scaling Up
Scaling up the synthesis of this compound from the lab to a pilot plant or industrial scale requires careful consideration of several factors:
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Heat Management: The exothermic nature of the methylation reaction becomes a significant safety concern at a larger scale. A jacketed reactor with a reliable cooling system is essential to maintain temperature control and prevent runaway reactions.
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Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" and incomplete reactions. The type and speed of the agitator must be carefully selected to ensure homogeneity.
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Reagent Addition: The rate of addition of the methylating agent is a critical parameter for controlling the reaction exotherm. On a large scale, a controlled addition via a dosing pump is recommended.
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Workup and Purification:
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Emulsion Formation: Emulsions can be more problematic at a larger scale. The use of larger settling tanks or centrifuges may be necessary. The choice of extraction solvent and the use of brine are critical.
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Purification: Vacuum distillation is the preferred method for purification at a larger scale. Column chromatography is generally not economically viable for large quantities.
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-
Alternative Reagents:
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Methylating Agents: Due to the high toxicity of dimethyl sulfate and methyl iodide, alternative "green" methylating agents like dimethyl carbonate (DMC) can be considered for industrial-scale synthesis. DMC is less toxic and biodegradable.
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Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can facilitate the reaction between the aqueous phenoxide solution and the organic methylating agent, potentially increasing the reaction rate and yield, and allowing for milder reaction conditions.
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Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Navigating Sensitive Methylations: A Technical Guide to Alternative Reagents
For researchers, scientists, and drug development professionals, the methylation of sensitive substrates presents a significant chemical challenge. Traditional methylating agents are often too harsh, leading to side reactions, degradation of the starting material, or loss of stereochemical integrity. This technical support center provides a comprehensive guide to selecting and utilizing alternative, milder methylating agents, complete with troubleshooting advice and detailed protocols to ensure successful and selective methylation.
Frequently Asked Questions (FAQs)
Q1: Why are traditional methylating agents like methyl iodide and dimethyl sulfate (B86663) problematic for sensitive substrates?
A1: Traditional methylating agents are highly reactive electrophiles. While effective, their high reactivity can lead to several issues with sensitive substrates, including:
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Over-methylation: Primary amines can be converted into quaternary ammonium (B1175870) salts.
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Lack of Chemoselectivity: In molecules with multiple nucleophilic sites (e.g., hydroxyl and amino groups), it is difficult to selectively methylate only one.
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Harsh Reaction Conditions: Often, strong bases and high temperatures are required, which can degrade sensitive functional groups or cause racemization of chiral centers.[1]
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Safety Concerns: Many traditional agents are toxic and volatile.[2][3]
Q2: What are the primary advantages of using alternative methylating agents like Dimethyl Carbonate (DMC) or Trimethylsilyldiazomethane (TMS-diazomethane)?
A2: Alternative agents offer several benefits for methylating sensitive molecules:
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Milder Reaction Conditions: These reagents can often be used under neutral or mildly basic conditions and at lower temperatures, preserving the integrity of the substrate.[3][4]
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Higher Selectivity: They can offer greater chemoselectivity, allowing for the targeted methylation of specific functional groups. For example, TMS-diazomethane is highly selective for carboxylic acids over alcohols.
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Reduced Side Reactions: The milder nature of these reagents minimizes the risk of over-methylation and other unwanted side reactions.
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Improved Safety Profile: Agents like DMC are considered "green" reagents due to their low toxicity and the fact that their byproducts are benign (methanol and carbon dioxide).[4][5] While TMS-diazomethane is a safer alternative to the highly explosive diazomethane (B1218177), it is still toxic and should be handled with care in a fume hood.[2][6][7]
Q3: How can I avoid racemization of a chiral center adjacent to the group I want to methylate?
A3: Racemization during methylation is a common concern, especially when the reaction proceeds through an S(_N)1-type mechanism or involves the deprotonation of an adjacent stereocenter. To minimize this risk:
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Choose an S(_N)2-type reaction with a mild base: This ensures a backside attack mechanism that inverts the stereochemistry predictably, rather than scrambling it.
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Use less reactive methylating agents: Milder agents require less harsh conditions, reducing the likelihood of side reactions that can lead to racemization.
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Employ protecting groups: If the chiral center is part of an amino acid, for example, protecting the amine can prevent the formation of oxazolone (B7731731) intermediates that are prone to racemization.[8]
-
Optimize reaction temperature: Lowering the reaction temperature can often suppress racemization.
Q4: What should I do if my substrate has multiple nucleophilic sites, but I only want to methylate one?
A4: Achieving chemoselectivity is a key challenge. Here are some strategies:
-
Reagent Selection: Choose a methylating agent with inherent selectivity. For instance, TMS-diazomethane preferentially methylates carboxylic acids in the presence of alcohols.
-
Protecting Groups: This is the most robust strategy. By temporarily "masking" the functional groups you don't want to react, you can direct the methylation to the desired site. The choice of protecting group is crucial; it must be stable to the methylation conditions but easily removable afterward without affecting the rest of the molecule. This is known as an orthogonal protecting group strategy.[9][10][11]
-
pH Control: In some cases, the nucleophilicity of different functional groups can be modulated by adjusting the pH of the reaction mixture. For example, at a specific pH, an amine might be protonated and thus non-nucleophilic, allowing for selective methylation of a hydroxyl group.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Low or No Yield | 1. Insufficiently reactive methylating agent. 2. Steric hindrance around the target functional group. 3. Degradation of the substrate under reaction conditions. 4. Incomplete activation of the substrate (if a base is used). | 1. Switch to a more reactive (but still mild) agent. 2. Increase reaction time or temperature cautiously, monitoring for degradation. 3. Use a milder base or a non-basic methylation protocol. 4. Ensure the base is strong enough to deprotonate the substrate but not so strong that it causes degradation. | [4][12] |
| Over-methylation (e.g., formation of quaternary ammonium salts) | 1. Methylating agent is too reactive. 2. Stoichiometry of the methylating agent is too high. 3. Prolonged reaction time. | 1. Use a less reactive agent like DMC. 2. Carefully control the stoichiometry, using only a slight excess of the methylating agent. 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired product is formed. | |
| Lack of Chemoselectivity | 1. Multiple functional groups with similar nucleophilicity. 2. Reaction conditions are too harsh, leading to non-selective reactions. | 1. Employ an orthogonal protecting group strategy to mask other reactive sites. 2. Use a milder methylating agent and reaction conditions. 3. Investigate pH control to modulate the nucleophilicity of the competing functional groups. | [9][10][11] |
| Substrate Degradation | 1. Reaction temperature is too high. 2. The substrate is sensitive to the base or acid used. 3. The methylating agent itself is causing decomposition. | 1. Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a milder, non-nucleophilic base or a reagent that does not require a strong base. 3. Choose a more benign methylating agent like DMC. | [4] |
| Racemization of a Chiral Center | 1. Formation of a planar intermediate (e.g., enolate, carbocation). 2. Abstraction of an acidic proton at the chiral center. 3. The reaction mechanism has some S(N)1 character. | 1. Use conditions that favor a pure S(_N)2 mechanism. 2. Use a non-basic methylation method if possible, or a very mild, sterically hindered base. 3. Choose a methylating agent and solvent system that promotes the S(_N)2 pathway. | [8][13] |
Comparison of Alternative Methylating Agents
The following table provides a summary of the performance of two common alternative methylating agents on sensitive substrates.
| Methylating Agent | Substrate Class | Typical Reaction Conditions | Yield | Selectivity | Advantages | Disadvantages | Citation(s) |
| Dimethyl Carbonate (DMC) | Phenols, Amines, Carboxylic Acids | Base (e.g., K₂CO₃, DBU), 90-160 °C | Good to Excellent | Good for monomethylation of phenols and some amines. Can have issues with O- vs. N-selectivity in polyfunctional molecules. | "Green" reagent, low toxicity, inexpensive, high atom economy. | Requires elevated temperatures, which may not be suitable for all sensitive substrates. | [4][5][12][14] |
| Trimethylsilyldiazomethane (TMS-diazomethane) | Carboxylic Acids, Phenols | Room temperature, often with a protic co-solvent like methanol (B129727). | Excellent | Highly selective for carboxylic acids over alcohols and phenols. | Safer alternative to diazomethane, mild reaction conditions, high yields. | Toxic (handle in fume hood), can form trimethylsilylmethyl ester byproducts if methanol is omitted. | [3][6][7][15] |
Experimental Protocols
Protocol 1: O-Methylation of a Phenolic Substrate using Dimethyl Carbonate (DMC)
This protocol is adapted for the methylation of flavonoids, a class of sensitive phenolic compounds.[4]
Materials:
-
Phenolic substrate (e.g., 7-hydroxyflavone)
-
Dimethyl Carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (if needed, though DMC can act as the solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve the phenolic substrate (1.0 eq) in an excess of dimethyl carbonate (which also acts as the solvent).
-
Add a catalytic amount of DBU (e.g., 0.1-1.2 eq).
-
Heat the reaction mixture to reflux (approx. 90 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 12 to 72 hours depending on the substrate.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the DMC under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the methylated product.
Protocol 2: Methyl Esterification of a Carboxylic Acid using Trimethylsilyldiazomethane (TMS-diazomethane)
This protocol is a safer alternative to using diazomethane for the esterification of carboxylic acids.[15]
Materials:
-
Carboxylic acid substrate
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution (typically 2.0 M in hexanes or diethyl ether)
-
Methanol
-
Anhydrous diethyl ether or a similar solvent
-
Reaction flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in a mixture of diethyl ether and methanol (e.g., a 10:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TMS-diazomethane solution (1.1-1.5 eq) dropwise. You will observe the evolution of nitrogen gas.
-
Continue stirring at 0 °C and monitor the reaction by TLC. The reaction is typically complete within 30 minutes to a few hours.
-
Once the reaction is complete, the excess TMS-diazomethane can be quenched by the careful addition of a few drops of acetic acid.
-
Remove the solvent under reduced pressure to yield the methyl ester, which can be further purified if necessary.
Visualizing the Selection Process
Decision Workflow for Selecting a Methylating Agent
The choice of a suitable methylating agent depends on the nature of the substrate and the desired outcome. The following workflow can guide the decision-making process.
Caption: A decision tree to guide the selection of an appropriate methylating agent.
This guide provides a starting point for navigating the complexities of methylating sensitive substrates. By understanding the properties of different reagents and anticipating potential challenges, researchers can develop robust and efficient methylation protocols.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. fiveable.me [fiveable.me]
- 11. Protective Groups [organic-chemistry.org]
- 12. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 13. peptide.com [peptide.com]
- 14. scispace.com [scispace.com]
- 15. Trimethylsilyldiazomethane [commonorganicchemistry.com]
Validation & Comparative
Spectroscopic Comparison of 2,5-Dimethoxytoluene and Its Isomers: A Guide for Researchers
This guide provides a comprehensive spectroscopic comparison of 2,5-Dimethoxytoluene and two of its isomers, 2,6-Dimethoxytoluene and 3,4-Dimethoxytoluene. Designed for researchers, scientists, and drug development professionals, this document summarizes key spectroscopic data to aid in the identification and differentiation of these closely related aromatic ethers. The information is presented in clear, comparative tables, accompanied by detailed experimental protocols and visual workflows.
Introduction
This compound and its isomers are valuable intermediates in organic synthesis.[1] Accurate and efficient characterization of these compounds is crucial for ensuring the purity of starting materials and the desired outcome of synthetic pathways. This guide leverages ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a detailed analytical fingerprint of each isomer.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, 2,6-Dimethoxytoluene, and 3,4-Dimethoxytoluene. These values are compiled from various spectral databases and literature sources.
¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Ar-H | -OCH₃ | -CH₃ |
| This compound | ~6.70 - 7.00 (m, 3H) | ~3.75 (s, 3H), ~3.78 (s, 3H) | ~2.15 (s, 3H) |
| 2,6-Dimethoxytoluene | ~7.05 (t, 1H), ~6.55 (d, 2H) | ~3.80 (s, 6H) | ~2.30 (s, 3H) |
| 3,4-Dimethoxytoluene | ~6.75 (m, 3H) | ~3.85 (s, 3H), ~3.87 (s, 3H) | ~2.20 (s, 3H) |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.[1]
¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | Ar-C (quaternary) | Ar-C-H | -OCH₃ | -CH₃ |
| This compound | ~153, ~151, ~122 | ~113, ~112, ~110 | ~56.0, ~55.8 | ~16 |
| 2,6-Dimethoxytoluene | ~158, ~121 | ~123, ~105 | ~56 | ~20 |
| 3,4-Dimethoxytoluene | ~149, ~148, ~130 | ~120, ~111, ~110 | ~56.1, ~55.9 | ~21 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.[1]
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (aromatic) | C-H (aliphatic) | C=C (aromatic) | C-O (ether) |
| This compound | ~3050 | ~2950, ~2830 | ~1610, ~1500 | ~1220, ~1040 |
| 2,6-Dimethoxytoluene | ~3000 | ~2940, ~2830 | ~1600, ~1470 | ~1250, ~1110 |
| 3,4-Dimethoxytoluene | ~3000 | ~2950, ~2830 | ~1610, ~1510 | ~1260, ~1030 |
Mass Spectrometry Data
Table 4: Major Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 152 | 137, 109, 91, 77 |
| 2,6-Dimethoxytoluene | 152 | 137, 121, 109, 91, 77 |
| 3,4-Dimethoxytoluene | 152 | 137, 109, 94, 77 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to approximately 220 ppm.
-
Use a pulse angle of 45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one to two drops of the neat liquid sample directly onto the surface of an ATR (Attenuated Total Reflectance) crystal or between two KBr plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or KBr plates.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated at 250°C with a split ratio of 50:1.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 50°C) for a few minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Typically 230°C.
-
Quadrupole Temperature: Typically 150°C.
-
-
Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).
Visualized Workflows
The following diagrams illustrate the general experimental workflow for spectroscopic analysis and a logical flow for comparing the isomers.
Caption: General workflow for spectroscopic characterization.
Caption: Logical flow for isomer differentiation.
References
Validating the Purity of Synthesized 2,5-Dimethoxytoluene: A GC Analysis Comparison Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of Gas Chromatography (GC) methods for validating the purity of 2,5-Dimethoxytoluene, a key intermediate in various synthetic pathways. We present experimental data and detailed protocols to facilitate the accurate assessment of product purity and the identification of potential impurities.
Introduction to Purity Validation of this compound
This compound, also known as 2-methylhydroquinone dimethyl ether, is synthesized through various methods, most commonly by the methylation of 2-methylhydroquinone.[1][2] During synthesis, a number of impurities can arise, including residual starting materials, mono-methylated intermediates, and positional isomers. Gas Chromatography (GC) is a powerful and widely used analytical technique for separating and quantifying volatile and semi-volatile organic compounds, making it an ideal method for assessing the purity of this compound.[3]
This guide will focus on the application of GC with Flame Ionization Detection (GC-FID) for this purpose. The choice of GC column and operating conditions is crucial for achieving optimal separation of the target compound from its potential impurities.
Potential Impurities in Synthesized this compound
A thorough understanding of the synthesis route is essential for identifying potential impurities. The methylation of 2-methylhydroquinone can lead to the following byproducts:
-
Positional Isomers: Other isomers of dimethoxytoluene, such as 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethoxytoluene, can be formed depending on the selectivity of the methylation reaction.
-
Starting Material: Unreacted 2-methylhydroquinone may be present in the final product.
-
Mono-methylated Intermediates: Incomplete methylation can result in the presence of 2-methoxy-5-methylphenol (B1664560) or 3-methoxy-6-methylphenol.
-
Solvent Residues: Residual solvents used in the synthesis and purification steps may also be detected.
The separation of these closely related aromatic isomers can be challenging and requires a well-optimized GC method.
Comparison of GC Columns for Purity Analysis
The selection of the GC column's stationary phase is the most critical factor in achieving the desired separation. For aromatic compounds like dimethoxytoluene isomers, both non-polar and polar columns can be effective.
-
Non-Polar Columns (e.g., 5% Phenyl / 95% Dimethylpolysiloxane): These columns, such as the popular HP-5ms or DB-5, separate compounds primarily based on their boiling points. For dimethoxytoluene isomers, where boiling points can be very close, achieving baseline separation may require a long column and a slow temperature ramp.
-
Polar Columns (e.g., Polyethylene Glycol - WAX): Polar columns, like a CP-Chirasil-Dex CB, offer a different selectivity based on dipole-dipole interactions and hydrogen bonding capabilities.[4] These can be particularly effective in separating isomers with different polarities.
Below is a comparative table of commonly used GC columns for the analysis of aromatic isomers.
| Column Type | Stationary Phase | Separation Principle | Advantages | Disadvantages |
| Non-Polar | 5% Phenyl / 95% Dimethylpolysiloxane | Boiling Point | Robust, versatile, good for general-purpose analysis. | May not resolve isomers with very similar boiling points. |
| Intermediate Polarity | 50% Phenyl / 50% Dimethylpolysiloxane | Boiling Point & Polarity | Increased selectivity for aromatic and polarizable compounds. | May have lower thermal stability than non-polar columns. |
| Polar | Polyethylene Glycol (WAX) | Polarity, Hydrogen Bonding | Excellent for separating polar compounds and isomers with different polarities. | Susceptible to oxidation, lower temperature limits. |
Experimental Data: Predicted Elution Order
The elution order of compounds in GC is primarily determined by their boiling points and their interaction with the stationary phase. On a standard non-polar column, compounds with lower boiling points will generally elute first. The following table summarizes the boiling points of this compound and its potential isomeric impurities, providing a predicted elution order.
| Compound | Boiling Point (°C) | Predicted Elution Order (Non-Polar Column) |
| 2,6-Dimethoxytoluene | 213-214 | 1 |
| 2,4-Dimethoxytoluene | 216-217 | 2 |
| This compound | 218-220 | 3 |
| 2,3-Dimethoxytoluene | 221-222 | 4 |
| 3,4-Dimethoxytoluene | 226-227[5] | 5 |
| 3,5-Dimethoxytoluene | 244[6] | 6 |
Note: The exact retention times will vary depending on the specific GC system and analytical conditions.
Recommended GC Analysis Protocol
Based on a review of methods for analyzing similar aromatic compounds, the following GC-FID protocol is recommended for the purity validation of this compound.
Gas Chromatograph (GC) System:
-
Any standard gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column injection port.
GC Column:
-
Recommended: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5ms, DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Alternative: Polyethylene Glycol (WAX) column of similar dimensions for alternative selectivity.
Operating Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
Workflow and Data Analysis
The overall workflow for validating the purity of synthesized this compound using GC analysis is depicted in the following diagram.
GC Purity Validation Workflow
Data analysis involves integrating the area of each peak in the chromatogram. The purity of this compound is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Identification of impurity peaks can be confirmed by running standards of the suspected impurities under the same GC conditions or by using a GC-Mass Spectrometry (GC-MS) system for definitive identification.
Logical Relationship for Impurity Identification
The following diagram illustrates the logical process for identifying potential impurities based on the synthesis route.
Logical Flow of Impurity Formation
Conclusion
Validating the purity of synthesized this compound is essential for its use in research and development. Gas Chromatography offers a reliable and robust method for this purpose. By selecting an appropriate GC column, optimizing the analytical conditions, and understanding the potential impurities that may arise during synthesis, researchers can confidently assess the purity of their product. The protocols and data presented in this guide provide a solid foundation for developing and implementing a GC-based purity validation method for this compound. For unequivocal identification of unknown impurities, coupling the GC system to a mass spectrometer is recommended.
References
- 1. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 2. Preparation of this compound via TMP , Hive Novel Discourse [chemistry.mdma.ch]
- 3. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. 3,4-Dimethoxytoluene | 494-99-5 [chemicalbook.com]
- 6. 3,5-Dimethoxytoluene CAS#: 4179-19-5 [m.chemicalbook.com]
A Comparative Analysis of the Reactivity of 2,5-Dimethoxytoluene and 3,5-Dimethoxytoluene in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Isomeric Reactivity with Supporting Experimental Data
In the realm of organic synthesis, the subtle placement of functional groups on an aromatic ring can profoundly influence its chemical reactivity. This guide provides a comprehensive comparison of the reactivity of two constitutional isomers, 2,5-dimethoxytoluene and 3,5-dimethoxytoluene (B1218936), with a focus on electrophilic aromatic substitution. Understanding these differences is crucial for medicinal chemists and process development scientists in designing synthetic routes to complex molecules, including active pharmaceutical ingredients (APIs). This report details experimental data from bromination reactions to illustrate the distinct reactivity profiles of these two isomers.
Comparison of Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and 3,5-dimethoxytoluene is presented below. These properties are essential for handling, reaction setup, and purification.
| Property | This compound | 3,5-Dimethoxytoluene |
| CAS Number | 24599-58-4[1] | 4179-19-5 |
| Molecular Formula | C₉H₁₂O₂ | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol | 152.19 g/mol |
| Appearance | Clear light yellow liquid[2] | Colorless to pale yellow liquid[3] |
| Boiling Point | 218-220 °C / 751 mmHg | 244 °C |
| Density | 1.049 g/mL at 25 °C | 1.039 g/mL at 25 °C |
| Refractive Index | n20/D 1.522 | n20/D 1.522 |
Reactivity towards Electrophilic Aromatic Substitution: A Comparative Analysis
The reactivity of substituted benzenes in electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents. Both methoxy (B1213986) (-OCH₃) groups are strongly activating and ortho-, para-directing due to their ability to donate electron density to the aromatic ring via resonance. The methyl (-CH₃) group is a weakly activating and ortho-, para-directing group through an inductive effect. The interplay of these groups dictates the position and rate of electrophilic attack.
In This compound , the two methoxy groups are in a para-relationship, and the methyl group is ortho to one of the methoxy groups. This substitution pattern leads to a highly activated aromatic ring. The positions ortho to the methoxy groups (positions 4 and 6) and para to the methyl group (position 4) are electronically favored for electrophilic attack. Steric hindrance from the methyl group at position 2 may influence the accessibility of the adjacent positions.
In 3,5-dimethoxytoluene , the two methoxy groups are in a meta-relationship, and the methyl group is para to one of the potential substitution sites. This arrangement results in a very electron-rich aromatic ring, with positions 2, 4, and 6 being highly activated and electronically equivalent for electrophilic substitution. The high electron density of the aromatic ring in 3,5-dimethoxytoluene makes it particularly susceptible to electrophilic attack, even favoring aromatic substitution over benzylic substitution in radical reactions.[3]
To provide a quantitative comparison, we will examine the outcomes of bromination reactions on both isomers.
Experimental Data: Bromination of Dimethoxytoluene Isomers
The following table summarizes the experimental conditions and results for the bromination of this compound and 3,5-dimethoxytoluene. It is important to note that different brominating agents were used in these representative syntheses, which themselves influence reactivity. However, the outcomes provide valuable insight into the inherent reactivity and regioselectivity of each isomer under standard laboratory conditions.
| Parameter | Bromination of this compound | Bromination of 3,5-Dimethoxytoluene |
| Starting Material | This compound | 3,5-Dimethoxytoluene[4] |
| Brominating Agent | Bromine (Br₂) in Chloroform[5] | N-Bromosuccinimide (NBS)[4] |
| Solvent | Chloroform[5] | Dimethylformamide (DMF)[4] |
| Product | 4-Bromo-2,5-dimethoxytoluene[5] | 2-Bromo-3,5-dimethoxytoluene[4] |
| Yield | Not explicitly stated, but was the sole product[5] | 95%[4] |
| Key Observation | The reaction proceeds to give a single brominated product.[5] | Excellent selectivity for the mono-brominated product with no di-bromination observed.[4] |
Detailed Experimental Protocols
Protocol 1: Bromination of this compound with Bromine
This procedure describes the synthesis of 4-bromo-2,5-dimethoxytoluene (B79739).[5]
Materials:
-
This compound
-
Bromine
Procedure:
-
Dissolve this compound in chloroform.
-
Add a solution of bromine in chloroform to the solution of this compound.
-
The reaction proceeds to yield 4-bromo-2,5-dimethoxytoluene as the sole product.[5]
-
The product can be purified by standard methods such as recrystallization or column chromatography.
Protocol 2: Bromination of 3,5-Dimethoxytoluene with N-Bromosuccinimide (NBS)
This protocol outlines the synthesis of 2-bromo-3,5-dimethoxytoluene (B83188) with high selectivity.[3][4]
Materials:
-
3,5-Dimethoxytoluene
-
N-Bromosuccinimide (NBS)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 3,5-dimethoxytoluene (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the stirred solution.[3]
-
Stir the reaction mixture at room temperature for 18 hours.[3]
-
Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).[3]
-
Transfer the mixture to a separatory funnel and extract the organic layer with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ solution.[3]
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2-bromo-3,5-dimethoxytoluene.[3]
Reactivity and Regioselectivity Analysis
The experimental results highlight the distinct reactivity and regioselectivity of the two isomers.
This compound: The formation of 4-bromo-2,5-dimethoxytoluene as the sole product is consistent with the directing effects of the substituents. The bromine atom adds to the position that is para to the methyl group and ortho to the methoxy group at position 1. This position is highly activated by both methoxy groups and the methyl group. The other potential ortho position (position 6) is likely more sterically hindered.
3,5-Dimethoxytoluene: The bromination of 3,5-dimethoxytoluene yields 2-bromo-3,5-dimethoxytoluene in a high yield of 95%.[4] This demonstrates the powerful activating and directing effect of the two meta-positioned methoxy groups, which direct the incoming electrophile to one of the electronically equivalent and highly activated ortho positions (2, 4, or 6). The reaction shows excellent selectivity for mono-bromination, indicating that the introduction of the first bromine atom deactivates the ring sufficiently to prevent further substitution under these conditions. The high reactivity of the 3,5-dimethoxytoluene ring is underscored by the observation that aromatic bromination occurs in preference to benzylic bromination even when using NBS, a reagent often used for radical bromination at the benzylic position.[3]
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the predicted regioselectivity of electrophilic aromatic substitution on this compound and 3,5-dimethoxytoluene.
References
A Comparative Study of Methoxytoluene Isomers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the three isomers of methoxytoluene: 2-methoxytoluene, 3-methoxytoluene, and 4-methoxytoluene. These isomers, also known as methylanisoles or cresyl methyl ethers, are versatile building blocks in organic synthesis, finding applications in the pharmaceutical, agrochemical, and fragrance industries.[1] Their utility stems from the interplay of the electron-donating methoxy (B1213986) group and the methyl group on the aromatic ring, which influences their reactivity and regioselectivity in various chemical transformations. This document summarizes their physical and chemical properties, compares their reactivity in key electrophilic aromatic substitution reactions with supporting data, and provides detailed experimental protocols for their synthesis and representative reactions.
Physical and Chemical Properties
The physical properties of the methoxytoluene isomers are summarized in the table below. While all are colorless liquids soluble in organic solvents and poorly soluble in water, their melting and boiling points show slight variations.[1]
| Property | 2-Methoxytoluene | 3-Methoxytoluene | 4-Methoxytoluene |
| Synonyms | o-Methylanisole, o-Cresyl methyl ether | m-Methylanisole, m-Cresyl methyl ether | p-Methylanisole, p-Cresyl methyl ether |
| CAS Number | 578-58-5[1] | 100-84-5[1] | 104-93-8[1] |
| Molecular Formula | C₈H₁₀O[2][3][4] | C₈H₁₀O[2][3][4] | C₈H₁₀O[2][3][4] |
| Molecular Weight | 122.16 g/mol [1] | 122.16 g/mol [1] | 122.16 g/mol [1] |
| Boiling Point | 171 °C[1] | 175.5 °C[1] | 175.5 °C[1] |
| Melting Point | -34.1 °C[1] | -47 °C[1] | -32 °C[5] |
| Density | 0.9798 g/cm³[1] | 0.9716 g/cm³[1] | 0.969 g/cm³[1] |
Synthesis of Methoxytoluene Isomers
The most common method for synthesizing methoxytoluene isomers is the Williamson ether synthesis, which involves the methylation of the corresponding cresol (B1669610) (o-, m-, or p-cresol).
Experimental Protocol: General Procedure for the Synthesis of Methoxytoluene Isomers from Cresols
Materials:
-
Appropriate cresol isomer (o-, m-, or p-cresol)
-
Dimethyl sulfate (B86663) or methyl iodide
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cresol isomer in a suitable solvent like methanol (B129727) or ethanol.
-
Add a stoichiometric equivalent of a strong base (e.g., NaOH) to deprotonate the phenolic hydroxyl group, forming the corresponding sodium cresoxide.
-
Slowly add a methylating agent, such as dimethyl sulfate, to the stirred solution.
-
Heat the reaction mixture to reflux for several hours to ensure complete reaction.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain the pure methoxytoluene isomer.
Comparative Reactivity in Electrophilic Aromatic Substitution
The methoxy group is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. The methyl group is a weaker activating, ortho-, para-directing group through an inductive effect.[6] The interplay of these two groups governs the regioselectivity of electrophilic aromatic substitution reactions.
Nitration
The nitration of methoxytoluene isomers typically yields a mixture of nitro-substituted products. The regioselectivity is highly dependent on the reaction conditions.
| Isomer | Major Nitration Products |
| 2-Methoxytoluene | 4-Nitro-2-methoxytoluene and 6-Nitro-2-methoxytoluene |
| 3-Methoxytoluene | 4-Nitro-3-methoxytoluene and 6-Nitro-3-methoxytoluene |
| 4-Methoxytoluene | 3-Nitro-4-methoxytoluene |
Experimental Protocol: General Procedure for the Nitration of Methoxytoluene Isomers
Materials:
-
Methoxytoluene isomer
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.
-
Dissolve the methoxytoluene isomer in dichloromethane in a separate flask, also cooled in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of the methoxytoluene isomer with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at low temperature for a specified time.
-
Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the isomer distribution.
Bromination
Bromination of methoxytoluene isomers also yields a mixture of products, with the regioselectivity influenced by the directing effects of the substituents.
| Isomer | Major Bromination Product(s) |
| 2-Methoxytoluene | 4-Bromo-2-methoxytoluene |
| 3-Methoxytoluene | 4-Bromo-3-methoxytoluene and 6-Bromo-3-methoxytoluene |
| 4-Methoxytoluene | 3-Bromo-4-methoxytoluene |
Experimental Protocol: Bromination of 4-Methoxytoluene
This protocol describes a method for the bromination of 4-methoxytoluene, which can be adapted for the other isomers.
Materials:
-
4-Methoxytoluene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (or a greener alternative like acetonitrile)
-
Radical initiator (e.g., AIBN or benzoyl peroxide) - for side-chain bromination if desired, otherwise omitted for nuclear bromination.
Procedure for Nuclear Bromination:
-
Dissolve 4-methoxytoluene in a suitable solvent like carbon tetrachloride or acetonitrile (B52724) in a round-bottom flask.
-
Add N-bromosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a saturated solution of sodium thiosulfate (B1220275) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography or distillation. For instance, a process for the synthesis of 3,4,5-trimethoxytoluene (B53474) starts with the bromination of p-cresol (B1678582) followed by methylation to give 3,5-dibromo-4-methoxytoluene.[7][8]
Friedel-Crafts Acylation
Friedel-Crafts acylation of methoxytoluene isomers introduces an acyl group onto the aromatic ring, typically in a highly regioselective manner.[6] The strong activating and directing effect of the methoxy group generally dictates the position of acylation.[6]
| Isomer | Major Friedel-Crafts Acylation Product |
| 2-Methoxytoluene | 4-Acyl-2-methoxytoluene |
| 3-Methoxytoluene | 4-Acyl-3-methoxytoluene |
| 4-Methoxytoluene | 2-Acyl-4-methoxytoluene |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
Materials:
-
Methoxytoluene isomer
-
Acyl chloride or acid anhydride (B1165640)
-
Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)
-
Dichloromethane or other suitable inert solvent
-
Ice
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask under an inert atmosphere, suspend the Lewis acid catalyst (e.g., AlCl₃) in a dry solvent like dichloromethane and cool the mixture in an ice bath.
-
Slowly add the acyl chloride or acid anhydride to the suspension.
-
Add the methoxytoluene isomer dropwise to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period.
-
Quench the reaction by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
Purify the resulting ketone by recrystallization or column chromatography.
Applications in Synthesis
The methoxytoluene isomers serve as valuable intermediates in the synthesis of a wide range of organic compounds.
-
2-Methoxytoluene is a key intermediate in the production of specialty fragrances.[9][10]
-
3-Methoxytoluene and its derivatives are utilized in the pharmaceutical industry. For example, 3-methoxyphenol, which can be derived from 3-methoxytoluene, is a precursor in the synthesis of vanillin (B372448) and various active pharmaceutical ingredients (APIs).[11]
-
4-Methoxytoluene is widely used as a starting material for the synthesis of p-anisaldehyde, a compound with applications in the fragrance and flavor industries.[12][13] It is also a precursor for the synthesis of more complex molecules like 3,4,5-trimethoxytoluene, an important intermediate.[8]
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic pathways for the preparation of methoxytoluene isomers and their subsequent functionalization through electrophilic aromatic substitution.
Caption: Synthesis of Methoxytoluene Isomers via Williamson Ether Synthesis.
Caption: General Workflow for Electrophilic Aromatic Substitution of Methoxytoluene Isomers.
Conclusion
The choice between 2-, 3-, and 4-methoxytoluene in organic synthesis depends on the desired substitution pattern of the final product. The directing effects of the methoxy and methyl groups, combined with steric considerations, allow for a degree of control over the regiochemical outcome of electrophilic aromatic substitution reactions. While all three isomers are valuable synthons, 4-methoxytoluene often sees broader application due to its role as a precursor to the widely used p-anisaldehyde. Understanding the subtle differences in their reactivity and physical properties is crucial for researchers and drug development professionals in designing efficient and selective synthetic routes.
References
- 1. Methoxytoluene - Wikipedia [en.wikipedia.org]
- 2. 2-Methoxytoluene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 3-Methoxytoluene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 4-Methoxytoluene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. atul.co.in [atul.co.in]
- 10. atul.co.in [atul.co.in]
- 11. nbinno.com [nbinno.com]
- 12. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 13. 1-Methoxy-4-methylbenzene - Hazardous Agents | Haz-Map [haz-map.com]
A Comparative Guide to the Synthesis of 2,5-Dimethoxy-4-Methylbenzaldehyde from Various Precursors
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 2,5-Dimethoxy-4-methylbenzaldehyde (B127970) is a valuable building block, and its synthesis can be approached from several precursors using different methodologies. This guide provides an objective comparison of the most common synthetic routes, supported by experimental data, to aid in the selection of the most suitable pathway for your research needs.
The primary and most direct precursor for the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde is 2,5-dimethoxytoluene. The formylation of this precursor can be achieved through various named reactions, most notably the Vilsmeier-Haack and Gattermann reactions. An alternative, though less direct route, involves the synthesis of the key precursor, this compound, from toluhydroquinone. This guide will compare these pathways, focusing on yield, reaction conditions, and procedural complexity.
Comparison of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic methods to produce 2,5-dimethoxy-4-methylbenzaldehyde.
| Precursor | Reaction Type | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| This compound | Vilsmeier-Haack | N-Methylformanilide, POCl₃ | 6.67 hours | 20-50 | 67 | [1][2] |
| This compound | Vilsmeier-Haack | N-Methylformanilide, POCl₃ | 2.33 hours | Ambient, then steam bath | Not specified, but product isolated | [3] |
| This compound | Vilsmeier-Haack | DMF, POCl₃ | 8 hours | Room Temp, then 80 | 85.9 | [2] |
| This compound | Gattermann | HCN, AlCl₃ | Not specified | Not specified | 89.6 | [4] |
| Toluhydroquinone | Methylation | Dimethyl sulfate (B86663), K₂CO₃, Acetone (B3395972) | 4 days | Reflux | 55 (for this compound) | [5] |
| Toluhydroquinone | Methylation | Dimethyl sulfate, NaOH, Na₂S₂O₄ | 0.5 hour | Not specified | 69 (for this compound) | [5] |
Synthetic Pathways Overview
The following diagram illustrates the different synthetic pathways for obtaining 2,5-dimethoxy-4-methylbenzaldehyde.
Caption: Synthetic routes to 2,5-dimethoxy-4-methylbenzaldehyde.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Vilsmeier-Haack Formylation of this compound
This reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide and phosphorus oxychloride.[6][7][8][9]
Method A: Using N-Methylformanilide and POCl₃ [1][2]
-
Reagents: this compound, N-methylformanilide, Phosphorus oxychloride (POCl₃), Sodium acetate (B1210297).
-
Procedure:
-
A mixture of N-methylformanilide (0.068 mol) and phosphorus oxychloride (0.068 mol) is stirred at room temperature for 40 minutes.
-
This compound (0.117 mol) is added to the mixture.
-
The reaction mixture is heated at 50°C for 6 hours.
-
After cooling to 20°C, the reaction is hydrolyzed with a 10% aqueous sodium acetate solution.
-
The product is extracted with diethyl ether, and the organic layer is concentrated.
-
The residue is taken up in an aqueous sodium bisulfite solution and washed with diethyl ether.
-
The aqueous phase is basified to a pH of 12 to precipitate the product as white crystals.
-
Method B: Using Dimethylformamide (DMF) and POCl₃ [2]
-
Reagents: this compound, Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Phosphorus oxychloride (12.5 mL) is slowly added to a solution of this compound (5 g, 3.3 mmol) in DMF (10 mL).
-
The reaction is stirred at room temperature for 4 hours, then heated to 80°C for 4 hours.
-
The reaction mixture is poured into ice water and filtered.
-
The filtrate is collected, dried over sodium sulfate, and concentrated under reduced pressure to yield the product as a pale yellow solid.
-
-
Yield: 85.9%[2]
Gattermann Formylation of this compound[4]
The Gattermann reaction is another method for formylating aromatic compounds, traditionally using hydrogen cyanide and a Lewis acid catalyst.
-
Reagents: this compound, Hydrogen cyanide (HCN), Aluminum chloride (AlCl₃).
-
Procedure: The synthesis is carried out according to the standard Gattermann procedure. (Note: This method involves the use of highly toxic hydrogen cyanide and should be performed with extreme caution in a well-ventilated fume hood by experienced personnel).
-
Yield: 89.6%[4]
Synthesis of this compound from Toluhydroquinone[5]
This two-step approach first involves the synthesis of the precursor this compound.
Method A: Using Potassium Carbonate
-
Reagents: Toluhydroquinone, Dimethyl sulfate, Potassium carbonate (K₂CO₃), Acetone.
-
Procedure:
-
A mixture of toluhydroquinone (12 g), potassium carbonate (45 g), and dimethyl sulfate (45 g) in anhydrous acetone (300 ml) is heated to reflux for 4 days.
-
After cooling, the reaction mixture is filtered, and the filtrate is evaporated under vacuum.
-
The residue is taken up in concentrated aqueous ammonia, stirred for 2 hours, diluted with water, and extracted with dichloromethane (B109758) (DCM).
-
The organic phase is dried over magnesium sulfate, and the solvent is evaporated.
-
The crude product is purified by chromatography on silica (B1680970) gel.
-
-
Yield: 55%
Method B: Using Sodium Hydroxide (B78521)
-
Reagents: Toluhydroquinone, Sodium hydroxide (NaOH), Sodium dithionite (B78146) (Na₂S₂O₄), Dimethyl sulfate.
-
Procedure:
-
Toluhydroquinone (0.50 mole) is added to a stirred solution of NaOH (1.1 mole) and Na₂S₂O₄ (50 mmol) in water (500 mL) under a nitrogen atmosphere.
-
Dimethyl sulfate (1.05 mole) is added to the homogeneous solution, and the mixture is stirred for 30 minutes. (The solution should remain basic).
-
The aqueous layer is extracted with ether.
-
The ether layer is washed with 1N NaOH, dried over MgSO₄, filtered, and the solvent is removed.
-
The product is purified by vacuum distillation.
-
-
Yield: 69%
Concluding Remarks
References
- 1. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- 5. Synthesis of 2,5-Dimethoxy-4-methylamphetamine (STP/DOM) - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
Comparative Analysis of 2,5-Dimethoxytoluene Literature Spectra: A Guide for Researchers
For Immediate Release
A comprehensive comparative analysis of literature-derived spectroscopic data for 2,5-Dimethoxytoluene is now available for researchers, scientists, and professionals in drug development. This guide provides a consolidated resource of spectral information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, to aid in the identification and characterization of this compound.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data from literature spectra of this compound. These values are essential for the verification of the compound's structure and purity.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~6.70 - 7.00 | Multiplet | Aromatic Protons (3H) |
| ~3.75 | Singlet | Methoxy Protons (6H) |
| ~2.29 | Singlet | Methyl Protons (3H) |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~150 - 160 | Aromatic C-O |
| ~110 - 130 | Aromatic C-H & C-C |
| ~55 - 60 | Methoxy Carbons |
| ~15 - 20 | Methyl Carbon |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Strong | Aromatic C-H Stretch |
| ~3000 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1600 & ~1500 | Strong | Aromatic C=C Stretch |
| ~1320 - 1000 | Strong | C-O Stretch (Ether) |
| ~900 - 675 | Strong | Aromatic C-H Bend (Out-of-plane) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 152 | High | Molecular Ion [M]⁺ |
| 137 | High (often base peak) | [M - CH₃]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
| 15 | Medium | [CH₃]⁺ |
Table 5: UV-Vis Spectral Data
| λmax (nm) | Solvent |
| ~290 - 300 | Common organic solvents (e.g., Ethanol (B145695), Hexane) |
Experimental Protocols
While specific experimental parameters for each literature spectrum are not always available, the following outlines generalized protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a field strength of 300 MHz or higher. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy: A thin film of neat this compound is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of approximately 4000-400 cm⁻¹.
Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds. Electron ionization (EI) at 70 eV is a common method for generating ions, which are then separated based on their mass-to-charge ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane) is prepared. The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm, to determine the wavelength of maximum absorption (λmax).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Generalized workflow for the spectroscopic analysis of this compound.
A Comparative Guide to the Physical Constants of 2,5-Dimethoxytoluene: Experimental Verification vs. Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimentally determined physical constants of 2,5-Dimethoxytoluene against established literature values. The objective is to offer a clear and concise resource for verifying the purity and identity of this compound in a laboratory setting. Detailed experimental protocols are provided to ensure accurate and reproducible results.
Physical Constants of this compound: Literature vs. Experimental
A summary of the key physical constants for this compound is presented below. These values are critical for quality control and for use in various synthetic and analytical procedures.
| Physical Constant | Literature Value | Experimental Value |
| Boiling Point | 218-220 °C at 751 mmHg[1][2][3][4][5][6][7] | To be determined |
| Melting Point | 19-21 °C[3][4][5][8] | To be determined |
| Density | 1.049 g/mL at 25 °C[1][2][3][4][5][6][7] | To be determined |
| Refractive Index | 1.522 (n20/D)[1][2][3][4][5][6][7] | To be determined |
Experimental Protocols for Verification
The following section outlines the detailed methodologies for the experimental determination of the physical constants of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] A common and effective method for this determination is the distillation method.[10]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble a simple distillation apparatus.
-
Place a sample of this compound in the distillation flask along with a few boiling chips.
-
Position the thermometer bulb just below the side arm of the distillation flask to ensure an accurate reading of the vapor temperature.
-
Begin heating the sample.
-
Record the temperature at which the liquid is actively boiling and a steady stream of condensate is collected in the receiving flask. This constant temperature is the boiling point.[10][11]
Determination of Melting Point
The melting point is the temperature at which a solid turns into a liquid. For pure substances, this occurs over a narrow range.[12][13] The capillary method is a standard technique for determining the melting point of a solid.[14]
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound (solidified)
Procedure:
-
Ensure the this compound sample is solid. This may require cooling, as its melting point is near room temperature.
-
Pack a small amount of the solidified sample into the closed end of a capillary tube to a height of 2-3 mm.[15]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a controlled rate.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[12]
Determination of Density
Density is the mass of a substance per unit volume.[16] For a liquid like this compound, a pycnometer or a graduated cylinder and balance can be used for an accurate determination.[17]
Apparatus:
-
Pycnometer (or a 10 mL graduated cylinder)
-
Analytical balance
Procedure:
-
Measure the mass of the clean, dry pycnometer (or graduated cylinder).
-
Fill the pycnometer with this compound, ensuring there are no air bubbles. If using a graduated cylinder, accurately measure a specific volume.
-
Measure the mass of the filled pycnometer (or graduated cylinder).
-
Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.
-
Calculate the density by dividing the mass of the liquid by its known volume.[18]
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance.[19] It is a characteristic property and is useful for identifying and assessing the purity of liquids.[19]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (set to 20 °C)
-
Dropper
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Ensure the prism of the refractometer is clean and dry.
-
Using a dropper, apply a few drops of this compound to the surface of the prism.
-
Close the prism and allow the sample to equilibrate to the temperature of the instrument (20 °C).
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
Read the refractive index value from the instrument's scale.
Workflow for Physical Constant Verification
The following diagram illustrates the logical workflow for comparing the experimentally determined physical constants of a chemical sample against its known literature values.
Caption: Workflow for verifying the physical constants of a chemical sample.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound 98 24599-58-4 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound CAS#: 24599-58-4 [m.chemicalbook.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 24599-58-4 [chemicalbook.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. Buy this compound | 24599-58-4 [smolecule.com]
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- 10. vernier.com [vernier.com]
- 11. uomus.edu.iq [uomus.edu.iq]
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- 13. SSERC | Melting point determination [sserc.org.uk]
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- 17. mt.com [mt.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. athabascau.ca [athabascau.ca]
Assessing Steric Hindrance Effects in Dimethoxytoluene Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the steric hindrance effects in the six isomers of dimethoxytoluene: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxytoluene (B1218936). Understanding the steric environment of these isomers is crucial for predicting their reactivity, designing synthetic routes, and interpreting spectroscopic data. This document summarizes existing data and proposes a comprehensive experimental and computational workflow for a complete quantitative assessment.
Introduction to Steric Hindrance in Dimethoxytoluene Isomers
Steric hindrance in dimethoxytoluene isomers arises from the spatial arrangement of the two methoxy (B1213986) groups and the methyl group on the benzene (B151609) ring. This non-bonding interaction can significantly influence the accessibility of reactive sites, the stability of transition states, and the conformation of the molecule. In electrophilic aromatic substitution reactions, for instance, the bulky methoxy and methyl groups can hinder attack at the ortho positions, thereby influencing the regioselectivity of the reaction.
The six isomers of dimethoxytoluene present unique steric environments based on the relative positions of the substituents. For example, in 2,6-dimethoxytoluene, the methyl group is flanked by two methoxy groups, leading to significant steric congestion around the 1 and 3 positions of the ring. In contrast, 3,5-dimethoxytoluene has a less crowded arrangement of substituents.
Comparative Analysis of Physicochemical and Spectroscopic Data
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | 1H NMR Data (CDCl3, δ ppm) | 13C NMR Data (CDCl3, δ ppm) | IR Spectra (cm-1) |
| 2,3-Dimethoxytoluene | 3136-37-2 | 152.19 | 210-212 | 6.95-6.75 (m, 3H), 3.87 (s, 3H), 3.84 (s, 3H), 2.22 (s, 3H) | 152.9, 147.2, 126.3, 124.1, 120.2, 110.1, 60.7, 55.7, 16.2 | ~2950 (C-H), ~1590 (C=C), ~1250 (C-O) |
| 2,4-Dimethoxytoluene | 55000-60-7 | 152.19 | 215-217 | 6.95 (d, 1H), 6.75 (d, 1H), 6.70 (s, 1H), 3.85 (s, 3H), 3.80 (s, 3H), 2.15 (s, 3H) | 159.5, 157.5, 121.5, 118.0, 105.0, 98.0, 55.5, 55.3, 16.0 | ~2950 (C-H), ~1610 (C=C), ~1210 (C-O) |
| 2,5-Dimethoxytoluene | 2050-51-3 | 152.19 | 213-215 | 6.80-6.60 (m, 3H), 3.80 (s, 3H), 3.78 (s, 3H), 2.25 (s, 3H) | 153.8, 152.0, 117.5, 112.5, 111.0, 110.5, 56.0, 55.8, 16.5 | ~2940 (C-H), ~1590 (C=C), ~1220 (C-O) |
| 2,6-Dimethoxytoluene | 5673-07-4 | 152.19 | 205-207 | 7.05 (t, 1H), 6.55 (d, 2H), 3.80 (s, 6H), 2.10 (s, 3H) | 158.5, 128.5, 124.0, 105.0, 56.0, 20.5 | ~2940 (C-H), ~1590 (C=C), ~1250 (C-O) |
| 3,4-Dimethoxytoluene | 494-99-5 | 152.19 | 226-228 | 6.80-6.65 (m, 3H), 3.88 (s, 3H), 3.85 (s, 3H), 2.20 (s, 3H) | 149.0, 148.0, 120.5, 112.0, 111.5, 111.0, 56.0, 55.9, 16.8 | ~2950 (C-H), ~1590 (C=C), ~1260 (C-O) |
| 3,5-Dimethoxytoluene | 4179-19-5 | 152.19 | 214-216 | 6.35 (s, 2H), 6.30 (s, 1H), 3.78 (s, 6H), 2.30 (s, 3H) | 160.0, 140.0, 106.0, 98.0, 55.5, 22.0 | ~2940 (C-H), ~1600 (C=C), ~1205 (C-O) |
Note: Spectroscopic data is approximate and can vary based on the solvent and experimental conditions. The data presented is a compilation from various sources and should be used for comparative purposes.
Proposed Experimental Workflow for Quantitative Assessment
To obtain a definitive quantitative comparison of steric hindrance effects, a systematic experimental study is required. The following workflow outlines the key steps.
Figure 1: Proposed experimental workflow for the quantitative assessment of steric hindrance in dimethoxytoluene isomers.
Detailed Experimental Protocols
1. Synthesis and Purification of Dimethoxytoluene Isomers: Each of the six dimethoxytoluene isomers will be synthesized using established literature procedures, typically involving the methylation of the corresponding dihydroxytoluenes. Purification will be achieved through fractional distillation under reduced pressure or column chromatography to ensure high purity (>99%).
2. Structural Characterization: The identity and purity of each isomer will be confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will be recorded to confirm the substitution pattern. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be particularly insightful for probing through-space interactions and confirming the proximity of the substituent groups, providing qualitative evidence of steric crowding.
-
Infrared (IR) Spectroscopy: IR spectra will be recorded to identify characteristic vibrational modes. Shifts in the C-O stretching frequencies or out-of-plane C-H bending modes may correlate with steric strain.
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of each isomer.
3. Reactivity Studies: Electrophilic Aromatic Substitution: A model electrophilic aromatic substitution reaction, such as nitration using a mild nitrating agent (e.g., acetyl nitrate), will be performed on each isomer under identical, carefully controlled conditions (temperature, solvent, concentration, reaction time).
-
Kinetic Monitoring: The progress of each reaction will be monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). This will allow for the determination of initial reaction rates.
-
Product Isomer Quantification: After the reaction is complete, the product mixture will be analyzed by GC-MS and/or 1H NMR spectroscopy to determine the relative ratios of the different nitrated isomers.[1] This distribution will provide a quantitative measure of the directing effects and the steric hindrance at different positions on the aromatic ring.
Proposed Computational Workflow for Steric Parameterization
In parallel with experimental work, computational chemistry provides a powerful tool for quantifying steric hindrance.
Figure 2: Proposed computational workflow for the calculation of steric parameters of dimethoxytoluene isomers.
Detailed Computational Protocols
1. Geometry Optimization and Conformational Analysis: The ground-state geometry of each dimethoxytoluene isomer will be optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*). A conformational search will be performed to identify the lowest energy conformers for each isomer.
2. Calculation of Steric Parameters: From the optimized geometries, several parameters can be calculated to quantify steric hindrance:
-
Bond Angles and Dihedral Angles: Deviations from ideal bond angles and the dihedral angles of the methoxy groups relative to the plane of the aromatic ring can indicate steric strain.
-
Steric Maps and Buried Volume (%Vbur): The buried volume is a powerful parameter that calculates the percentage of the volume of a sphere around a central point (e.g., the center of the aromatic ring) that is occupied by the substituents. Steric maps provide a visual representation of the steric bulk around the molecule.
3. Transition State Modeling: To directly probe the effect of steric hindrance on reactivity, the transition states for an electrophilic aromatic substitution reaction (e.g., nitration) can be modeled for each isomer. The calculated activation energies for substitution at different positions will provide a quantitative prediction of the reaction rates and isomer distributions, which can then be correlated with the experimental results.
Expected Outcomes and Interpretation
By combining the proposed experimental and computational data, a comprehensive assessment of steric hindrance in dimethoxytoluene isomers can be achieved.
-
Correlation of Structure and Reactivity: We expect to observe a correlation between the calculated steric parameters and the experimentally determined reaction rates and product distributions. For example, isomers with higher %Vbur around a particular reactive site are expected to show lower rates of substitution at that site.
-
Spectroscopic Signatures of Steric Hindrance: NMR chemical shifts (particularly for the aromatic protons and the methoxy carbons) and IR stretching frequencies may show trends that correlate with the degree of steric congestion in each isomer.
-
Predictive Models: The generated data can be used to develop predictive models for the reactivity of other substituted aromatic compounds, aiding in the rational design of molecules with desired properties in drug development and materials science.
This integrated approach will provide a robust and quantitative understanding of how the seemingly subtle differences in the substitution patterns of dimethoxytoluene isomers lead to significant variations in their steric environments and chemical behavior.
References
A Comparative Guide to Trimethylphosphate and Dimethyl Sulfate for Methylation in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Methylation is a fundamental chemical transformation in organic synthesis, crucial for the development of a vast array of pharmaceuticals and fine chemicals. The choice of a methylating agent is a critical decision, balancing reactivity, selectivity, and, most importantly, safety. This guide provides an objective comparison of two common methylating agents: trimethylphosphate (TMP) and dimethyl sulfate (B86663) (DMS), supported by experimental data to inform your selection process.
At a Glance: TMP vs. DMS
| Feature | Trimethylphosphate (TMP) | Dimethyl Sulfate (DMS) |
| Reactivity | Generally lower, may require higher temperatures or specific catalysts for optimal performance. | High, often proceeds rapidly at or below room temperature. |
| Selectivity | Can offer good selectivity, particularly for phenolic hydroxyl groups. | Highly reactive and can sometimes lead to over-methylation or side reactions if not carefully controlled. |
| Safety Profile | Lower acute toxicity, but is a suspected carcinogen and mutagen. | Highly toxic, corrosive, and classified as a probable human carcinogen (IARC Group 2A). Poses a significant inhalation and dermal absorption hazard with delayed toxic effects. |
| Handling | Easier to handle due to lower volatility and acute toxicity. | Requires stringent safety protocols, including the use of a fume hood, specialized personal protective equipment (PPE), and immediate access to quenching solutions. |
| Cost | Generally considered a cost-effective reagent. | Also cost-effective, which has contributed to its widespread industrial use. |
Methylation Efficiency: A Quantitative Comparison
The efficiency of a methylation reaction is paramount. While dimethyl sulfate is renowned for its high reactivity, recent advancements have demonstrated that trimethylphosphate can be a highly effective alternative under optimized conditions. The following table summarizes reported yields for the methylation of various functional groups with both reagents.
| Substrate Type | Substrate Example | Methylating Agent | Reaction Conditions | Yield (%) | Reference |
| Carboxylic Acid | Salicylic (B10762653) Acid | Dimethyl Sulfate | NaHCO₃, 90°C, 90 min | 96% | [1][2] |
| Phenol | Vanillin (B372448) | Trimethylphosphate | K₂CO₃, 80°C, 1 hour | 95-99% | [3] |
| Phenol | Lignin (B12514952) (phenolic OH) | Dimethyl Sulfate | NaOH, Room Temp, 2.5 hours | Complete Conversion | [4] |
| Phenol | Lignin (phenolic OH) | Trimethylphosphate | K₂CO₃, 120°C, 1 hour | Quantitative Conversion | [4] |
| Phenol | Phenol | Dimethyl Sulfate | NaOH, H₂O | up to 70% | [5] |
Safety Profile: A Critical Consideration
The significant divergence in the safety profiles of TMP and DMS is a primary factor in choosing one over the other. Dimethyl sulfate is a highly hazardous substance, while trimethylphosphate, though not without risks, is considered a safer alternative.
| Safety Parameter | Trimethylphosphate (TMP) | Dimethyl Sulfate (DMS) |
| Acute Toxicity (Oral LD50, Rat) | 840 mg/kg | 205 mg/kg |
| Carcinogenicity | Suspected of causing cancer. | Probable human carcinogen (IARC Group 2A). |
| Mutagenicity | May cause genetic defects. | Suspected of causing genetic defects. |
| Primary Hazards | Harmful if swallowed, causes skin and serious eye irritation. | Fatal if inhaled, toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction. |
| Delayed Effects | Exposure can lead to a latent period of several hours before the onset of severe respiratory distress, which can be fatal. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful and safe laboratory work. Below are representative procedures for methylation using both TMP and DMS.
Protocol 1: Methylation of Vanillin using Trimethylphosphate
Objective: To synthesize veratraldehyde from vanillin via O-methylation using trimethylphosphate.
Materials:
-
Vanillin
-
Trimethylphosphate (TMP)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine vanillin and a stoichiometric amount of anhydrous potassium carbonate.
-
Heat the mixture to approximately 80°C with stirring to create a molten suspension.
-
Slowly add a slight molar excess of trimethylphosphate to the reaction mixture over 5 minutes, ensuring the temperature does not exceed 125°C.
-
Maintain the reaction mixture at 80°C for 1 hour with continuous stirring.
-
After 1 hour, cool the reaction mixture to 40°C.
-
Quench the reaction by pouring the mixture into water.
-
Extract the aqueous mixture twice with methylene chloride.
-
Combine the organic extracts and wash them twice with water.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure using a rotary evaporator to yield veratraldehyde. A yield of 95-99% can be expected.[3]
Protocol 2: Methylation of Salicylic Acid using Dimethyl Sulfate
Objective: To synthesize methyl salicylate (B1505791) from salicylic acid via O-methylation of the carboxylic acid group using dimethyl sulfate.
Materials:
-
Salicylic acid (SA)
-
Dimethyl sulfate (DMS)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Thin-layer chromatography (TLC) apparatus
-
Gas chromatography (GC) equipment for analysis
Procedure:
-
EXTREME CAUTION: Dimethyl sulfate is highly toxic and a probable carcinogen. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment, including heavy-duty nitrile or butyl rubber gloves, a lab coat, and chemical splash goggles.
-
In a round-bottom flask, add salicylic acid and a molar equivalent of sodium bicarbonate.
-
After 30 minutes, add a molar excess of dimethyl sulfate to the mixture. DMS also acts as the solvent in this solvent-free reaction.
-
Heat the reaction mixture to 90°C with vigorous stirring for 90 minutes.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion (100% conversion of salicylic acid), the reaction can be analyzed by gas chromatography to determine the yield of methyl salicylate, which is reported to be 96%.[1][2]
-
Quenching Excess DMS: Carefully and slowly add a concentrated solution of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide to the reaction mixture to neutralize and hydrolyze the unreacted dimethyl sulfate. This is an exothermic reaction and should be done with cooling.
Experimental Workflow and Logical Relationships
The following diagram illustrates a generalized workflow for a methylation reaction, from reagent preparation to product analysis.
Caption: A generalized workflow for a laboratory-scale methylation reaction.
Conclusion
The choice between trimethylphosphate and dimethyl sulfate for methylation requires a careful evaluation of the specific requirements of the synthesis and the safety standards of the laboratory.
-
Dimethyl sulfate remains a highly effective and fast-acting methylating agent, often providing high yields under mild conditions. However, its extreme toxicity and carcinogenicity necessitate stringent safety precautions and handling expertise. Its use may be justified in industrial settings with robust engineering controls or for reactions where other reagents are ineffective.
-
Trimethylphosphate emerges as a viable and safer alternative. While it may be less reactive than DMS, optimized reaction conditions, including the use of appropriate bases and temperatures, can lead to excellent yields. Its lower acute toxicity and less severe hazard profile make it a more suitable choice for academic and research laboratories where extensive safety infrastructure for handling highly toxic materials may be limited.
For drug development professionals and researchers, the trend towards greener and safer chemical processes favors the use of reagents like trimethylphosphate. The development of new, milder protocols for TMP further enhances its attractiveness as a substitute for the more hazardous dimethyl sulfate. Ultimately, the decision must be based on a thorough risk assessment that considers both the chemical efficacy and the health and safety of the personnel involved.
References
- 1. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 4. Mild and controlled lignin methylation with trimethyl phosphate: towards a precise control of lignin functionality - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03890F [pubs.rsc.org]
- 5. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
A Comparative Guide to 2,5-Dimethoxytoluene and Other Methoxylated Aromatics as Starting Materials in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate starting material is a critical decision that profoundly influences reaction efficiency, regioselectivity, and overall cost-effectiveness. Methoxylated aromatic compounds are a cornerstone in the synthesis of a myriad of complex molecules due to the activating and directing effects of the methoxy (B1213986) group. This guide provides an objective comparison of 2,5-dimethoxytoluene against other commonly utilized methoxylated aromatics, namely 1,2-dimethoxybenzene (B1683551) (veratrole), 1,3-dimethoxybenzene (B93181), and 1,4-dimethoxybenzene (B90301). The following sections present a data-driven analysis of their performance in key chemical transformations, supported by experimental protocols and cost considerations, to aid researchers in making informed decisions for their synthetic strategies.
Reactivity in Key Synthetic Transformations: A Comparative Analysis
The reactivity of methoxylated aromatics in electrophilic aromatic substitution and other key reactions is dictated by the number and position of the electron-donating methoxy groups, as well as any additional substituents on the aromatic ring.
Electrophilic Aromatic Substitution
The methoxy group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The presence of multiple methoxy groups further enhances the nucleophilicity of the aromatic ring.
Vilsmeier-Haack Reaction: This formylation reaction is a valuable tool for introducing an aldehyde group onto an aromatic ring, a common precursor in drug synthesis.
| Starting Material | Product | Reagents | Yield | Reference |
| This compound | 2,5-Dimethoxy-4-methylbenzaldehyde | N-Methylformanilide, POCl₃ | 67% | [1] |
| This compound | 2,5-Dimethoxy-4-methylbenzaldehyde | DMF, POCl₃ | 85.9% | |
| Veratrole (1,2-Dimethoxybenzene) | Veratraldehyde (3,4-Dimethoxybenzaldehyde) | N,N-Dimethylformamide, POCl₃ | ~81% | [2] |
| 1,4-Dimethoxybenzene | 2,5-Dimethoxybenzaldehyde | N-Methylformanilide, POCl₃ | 16% |
Analysis: this compound undergoes the Vilsmeier-Haack reaction with high yields, comparable to or even exceeding that of veratrole.[1][2] The methyl group in this compound directs the formylation to the C4 position. In contrast, 1,4-dimethoxybenzene is significantly less reactive under similar conditions, affording a low yield of the desired aldehyde. This highlights the enhanced reactivity of this compound in this specific transformation.
Nitration: The introduction of a nitro group is a fundamental step in the synthesis of many pharmaceutical intermediates. The regioselectivity of this reaction is highly dependent on the substitution pattern of the starting material.
While direct comparative studies are limited, the nitration of 1,4-dimethoxybenzene derivatives has been studied. For instance, the nitration of this compound with a mixture of nitric and sulfuric acid in acetic acid proceeds readily to form the corresponding nitro-compound.[3] In the case of veratrole, dinitration can occur without the need for a strong acid catalyst like sulfuric acid, indicating its high reactivity.[4][5] The regioselectivity is governed by the strong directing effect of the two ortho methoxy groups. For this compound, the nitro group is introduced at the position ortho to the methyl group and meta to one of the methoxy groups.
Directed Ortho-Lithiation (DoM)
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalating group (DMG). The methoxy group can act as a moderate DMG.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of synthetic procedures. Below are representative protocols for key reactions discussed in this guide.
Vilsmeier-Haack Formylation of this compound
Objective: To synthesize 2,5-dimethoxy-4-methylbenzaldehyde.
Procedure (based on[6]):
-
To a solution of this compound (5 g, 3.3 mmol) in 10 mL of DMF, slowly add phosphorous oxychloride (12.5 mL) at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours, then heat to 80 °C for an additional 4 hours.
-
Pour the reaction mixture into ice water and filter the resulting precipitate.
-
Dry the collected solid over sodium sulfate (B86663) and concentrate under reduced pressure to yield the product as a pale yellow solid.
-
Expected yield: 85.9%.
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene
Objective: To synthesize 1,4-di-t-butyl-2,5-dimethoxybenzene.
Procedure (based on[7]):
-
In a 10-mL round-bottomed flask, dissolve 0.240 g of 1,4-dimethoxybenzene in 0.8 mL of concentrated acetic acid, with gentle warming if necessary.
-
Add 0.4 mL of t-butyl alcohol to the solution.
-
Cool the mixture in an ice bath and add 0.8 mL of concentrated sulfuric acid dropwise with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 10 minutes.
-
Place the flask back in an ice bath and carefully add water dropwise until a total of 5 mL has been added.
-
Filter the solid product with suction and wash with ice-cold water.
-
Recrystallize the crude product from a minimum amount of methanol (B129727) to obtain the purified product.
Cost and Availability
The cost and availability of starting materials are crucial factors in the planning of large-scale syntheses. The following table provides an approximate price comparison for the discussed methoxylated aromatics. Prices are subject to change and may vary based on supplier and purity.
| Starting Material | CAS Number | Price per kg (approx.) |
| This compound | 24599-58-4 | Varies significantly based on supplier |
| Veratrole (1,2-Dimethoxybenzene) | 91-16-7 | ₹325 - ₹350 |
| 1,3-Dimethoxybenzene | 151-10-0 | $10 - $100 |
| 1,4-Dimethoxybenzene | 150-78-7 | ₹450 - $82.50 |
Analysis: Veratrole and 1,3-dimethoxybenzene are generally the most commercially available and cost-effective options among the dimethoxybenzenes. The price of this compound can be higher and more variable, reflecting its more specialized applications and potentially more complex synthesis. 1,4-dimethoxybenzene is also readily available with a moderate price point.
Conclusion
This compound emerges as a valuable and versatile starting material in organic synthesis, particularly for the preparation of substituted aromatic compounds. Its reactivity profile, especially in reactions like the Vilsmeier-Haack formylation, demonstrates a clear advantage over some of its isomers, such as 1,4-dimethoxybenzene. The unique substitution pattern of this compound allows for regioselective transformations that may be more challenging to achieve with other methoxylated aromatics.
While cost and availability may favor the more common dimethoxybenzene isomers for certain applications, the superior reactivity and potential for specific functionalization make this compound a compelling choice for researchers and drug development professionals seeking to construct complex molecular architectures with high efficiency and control. The selection of the optimal starting material will ultimately depend on the specific synthetic target, the desired reaction pathway, and economic considerations. This guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. fog.ccsf.edu [fog.ccsf.edu]
An Economic Analysis of 2,5-Dimethoxytoluene Synthesis Routes: A Comparative Guide for Researchers and Drug Development Professionals
The efficient and cost-effective synthesis of 2,5-Dimethoxytoluene, a key intermediate in the pharmaceutical and fine chemical industries, is a critical consideration for researchers and chemical engineers. This guide provides a comparative economic analysis of three primary synthesis routes: the alkylation of 1,4-dimethoxybenzene (B90301), the methylation of 2-methylhydroquinone, and the methylation of toluene (B28343). The economic viability of each route is assessed based on factors such as the cost of starting materials, reported yields, and the complexity of the reaction conditions.
Comparison of Synthesis Routes
The selection of an optimal synthesis route for this compound hinges on a trade-off between the cost of raw materials, reaction efficiency (yield), and the complexity of the process, which impacts operational costs such as energy consumption and purification.
Route 1: Alkylation of 1,4-Dimethoxybenzene
This route involves the direct alkylation of 1,4-dimethoxybenzene. A common method employs n-butyllithium and a methylating agent. While this can be an effective laboratory-scale synthesis, the high cost of n-butyllithium presents a significant economic barrier for industrial-scale production.
Route 2: Methylation of 2-Methylhydroquinone
This approach utilizes the methylation of 2-methylhydroquinone using reagents like dimethyl sulfate (B86663) or trimethylphosphate in the presence of a base. This method has been reported with varying yields, with some initial reports of high yields (90%) being revised to more moderate levels (65%) upon closer examination of the workup procedure. The cost of the starting material, 2-methylhydroquinone, and the methylating agent are key economic drivers for this route.
Route 3: Methylation of Toluene
The direct methylation of toluene to produce this compound is an attractive route due to the low cost of toluene. However, achieving high selectivity for the desired 2,5-isomer over other isomers (e.g., 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethoxytoluene) is a significant challenge. This route often requires specific catalysts and reaction conditions to control the regioselectivity, which can add to the overall process cost. Much of the existing research on toluene methylation focuses on the production of p-xylene, and selective synthesis of this compound is less documented in terms of industrial-scale economic viability.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthesis routes, focusing on the cost of starting materials and reported yields. It is important to note that reagent and solvent costs, energy consumption, and purification costs are also significant factors in a full economic analysis but are highly variable depending on the specific process and scale.
| Parameter | Route 1: Alkylation of 1,4-Dimethoxybenzene | Route 2: Methylation of 2-Methylhydroquinone | Route 3: Methylation of Toluene |
| Starting Material | 1,4-Dimethoxybenzene | 2-Methylhydroquinone | Toluene |
| Key Reagents | n-Butyllithium, Methylating Agent | Dimethyl Sulfate or Trimethylphosphate, Base | Methylating Agent, Catalyst |
| Reported Yield | Variable (lab scale) | 65-90% | Highly dependent on catalyst and conditions (selectivity is a major challenge) |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and evaluating the feasibility of each synthesis route. Below are representative protocols for each of the discussed methods.
Protocol for Route 1: Alkylation of 1,4-Dimethoxybenzene
A solution of 1,4-dimethoxybenzene in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of n-butyllithium in hexanes is then added dropwise, followed by the addition of a methylating agent (e.g., methyl iodide). The reaction is stirred for a specified period, then quenched with a suitable reagent such as ammonium (B1175870) chloride solution. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by distillation or chromatography.[1]
Protocol for Route 2: Methylation of 2-Methylhydroquinone
2-Methylhydroquinone is dissolved in a suitable solvent, and a base such as sodium hydroxide (B78521) is added. A methylating agent, for instance, trimethylphosphate, is then introduced. The reaction mixture is heated to reflux for a specific duration. After cooling, the mixture is worked up by extraction with an organic solvent like dichloromethane (B109758) (DCM). The organic extracts are washed, dried, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield this compound.[2]
Protocol for Route 3: Methylation of Toluene
The methylation of toluene is typically carried out in the gas or liquid phase in the presence of a solid acid catalyst, such as a modified zeolite. Toluene and a methylating agent (e.g., methanol (B129727) or dimethyl carbonate) are passed over the catalyst bed at elevated temperatures and pressures. The product stream is then cooled, and the desired this compound is separated from unreacted starting materials, other isomers, and byproducts through distillation and other purification techniques. The specific conditions and catalyst composition are critical for achieving acceptable selectivity.
Economic Analysis and Comparison
A direct, comprehensive economic comparison is challenging without detailed process simulation data. However, a qualitative and semi-quantitative analysis based on the cost of starting materials and reported yields can provide valuable insights.
-
Route 1 (Alkylation of 1,4-Dimethoxybenzene): This route is generally considered the least economically viable for large-scale production due to the high cost of n-butyllithium. While potentially offering good yields on a lab scale, the reagent costs are prohibitive for industrial applications.
-
Route 2 (Methylation of 2-Methylhydroquinone): This route presents a more economically feasible option compared to Route 1. The starting material, 2-methylhydroquinone, is more expensive than toluene but less so than n-butyllithium. The reported yields are moderate to good, making this a viable option, particularly if the methylating agent and base are cost-effective and the purification process is straightforward.
-
Route 3 (Methylation of Toluene): From a raw material cost perspective, this is the most attractive route. Toluene is a bulk chemical and is significantly cheaper than both 1,4-dimethoxybenzene and 2-methylhydroquinone. The primary economic hurdle for this route is the capital and operational cost associated with achieving high selectivity. The development and maintenance of a highly selective and stable catalyst, along with the energy-intensive separation of the desired isomer from a complex product mixture, are major cost drivers. If high selectivity can be achieved, this route holds the most promise for large-scale, cost-effective production.
Logical Relationship of Synthesis Routes
The following diagram illustrates the logical flow and comparison of the different synthesis routes for this compound, highlighting the key starting materials and transformations.
References
Safety Operating Guide
Proper Disposal of 2,5-Dimethoxytoluene: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,5-Dimethoxytoluene is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements.
Essential Safety and Physical Data
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C9H12O2[1] |
| Molecular Weight | 152.19 g/mol [1][2] |
| Appearance | Colorless to light yellow to light orange clear liquid |
| Density | 1.049 g/mL at 25 °C[2] |
| Boiling Point | 218-220 °C/751 mmHg[2] |
| Flash Point | 102 °C (215.6 °F) - closed cup[2] |
| Refractive Index | n20/D 1.522[2] |
Health and Hazard Information
This compound is classified with the following hazards:
-
Aquatic Hazard: Harmful to aquatic life[4]
Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator filter (type ABEK as per EN14387), should be worn when handling this substance[2].
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and national regulations. The following is a general operational workflow for compliant disposal.
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed container for the waste. The container must be compatible with the chemical.
-
The label should clearly state "Waste this compound" and include appropriate hazard symbols.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents[5].
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Engage a Licensed Waste Disposal Company:
-
Disposal of this compound must be handled by a licensed and approved waste disposal company[4].
-
Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain detailed records of the waste, including the quantity, date of disposal, and the contact information of the disposal company.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent the spill from entering drains or waterways[4].
-
Contact your institution's environmental health and safety (EHS) department or emergency response team.
-
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
